molecular formula C10H9N3S B1300569 N-(6-quinolinyl)thiourea CAS No. 860621-04-1

N-(6-quinolinyl)thiourea

Cat. No.: B1300569
CAS No.: 860621-04-1
M. Wt: 203.27 g/mol
InChI Key: PNVSGRJLTPVPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-quinolinyl)thiourea is a useful research compound. Its molecular formula is C10H9N3S and its molecular weight is 203.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-6-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSGRJLTPVPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363211
Record name quinolin-6-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860621-04-1
Record name N-6-Quinolinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860621-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name quinolin-6-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(6-quinolinyl)thiourea and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(6-quinolinyl)thiourea and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for the synthesis of the key precursor, 6-aminoquinoline, and the subsequent formation of this compound and its analogues. Quantitative data, including reaction yields and melting points, are systematically presented in tabular format to facilitate comparison. Furthermore, this guide visualizes the synthetic workflows and a key signaling pathway associated with the anticancer activity of these compounds using Graphviz diagrams, offering a clear and concise representation of the chemical and biological processes involved.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered substantial attention in the field of drug discovery.[1] Their broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties, makes them attractive scaffolds for the development of novel therapeutic agents.[2][3] The quinoline moiety is also a well-established pharmacophore present in numerous clinically used drugs, known for its diverse pharmacological effects. The conjugation of these two pharmacophores into this compound and its derivatives has led to the discovery of potent molecules with promising therapeutic potential, particularly in the realm of oncology.[4][5]

This guide serves as a technical resource for researchers and professionals engaged in the synthesis and development of these compounds. It provides detailed methodologies, compiled quantitative data, and visual representations of synthetic and biological pathways to support and streamline research efforts in this area.

Synthesis of the Precursor: 6-Aminoquinoline

The synthesis of this compound and its derivatives commences with the preparation of the key intermediate, 6-aminoquinoline. A common and effective method for its synthesis is the Skraup-Doebner-von Miller reaction, followed by the reduction of the resulting nitroquinoline.

Experimental Protocol: Synthesis of 6-Nitroquinoline

A detailed protocol for the synthesis of 6-nitroquinoline is as follows:

  • Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, add 65 mL (0.89 mol) of glycerol.

  • Addition of Sulfuric Acid: Slowly add 79 mL (1.31 mol) of concentrated sulfuric acid while maintaining the temperature below 70 °C.

  • Addition of p-Nitroaniline: Add 40 g (0.29 mol) of p-nitroaniline in portions, and raise the temperature to 85 °C for 40 minutes.

  • Addition of Iodine Solution: Prepare a solution of 2.76 g (0.016 mol) of potassium iodide and 3.2 g (0.013 mol) of iodine in 15 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Slowly heat the mixture to 135 °C and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Adjust the pH to 3-4 with a saturated sodium hydroxide solution.

  • Isolation: Filter the precipitate, wash with water until neutral, and dry under vacuum at 80 °C to obtain 6-nitroquinoline.

Experimental Protocol: Synthesis of 6-Aminoquinoline

The subsequent reduction of 6-nitroquinoline yields 6-aminoquinoline:

  • Reaction Setup: In a flask, combine 30 g (0.172 mol) of 6-nitroquinoline, 19.2 g (0.30 mol) of 80% hydrazine hydrate, 3 g of 10% Pd/C, and 250 mL of ethanol.

  • Reaction: Stir the mixture and heat under reflux for 6 hours.

  • Isolation and Purification: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an ethyl acetate-petroleum ether gradient.

Quantitative Data for 6-Aminoquinoline Synthesis
ProductYieldMelting Point (°C)
6-Nitroquinoline75%150-152
6-Aminoquinoline71%115-119

Synthesis of this compound and its Derivatives

The general method for the synthesis of this compound and its derivatives involves the reaction of 6-aminoquinoline with an appropriate isothiocyanate.

General Experimental Protocol
  • Reaction Setup: Dissolve 6-aminoquinoline in a suitable solvent such as ethanol or acetone.

  • Addition of Isothiocyanate: Add an equimolar amount of the desired isothiocyanate to the solution.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from 1 to 10 hours, depending on the reactivity of the substrates.

  • Isolation: Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_thiourea Thiourea Synthesis p_nitroaniline p-Nitroaniline six_nitroquinoline 6-Nitroquinoline p_nitroaniline->six_nitroquinoline Skraup-Doebner-von Miller glycerol Glycerol glycerol->six_nitroquinoline six_aminoquinoline 6-Aminoquinoline six_nitroquinoline->six_aminoquinoline Reduction thiourea_derivative N-(6-quinolinyl)-N'-R-thiourea six_aminoquinoline->thiourea_derivative isothiocyanate R-N=C=S isothiocyanate->thiourea_derivative Addition

Caption: Synthetic pathway for this compound derivatives.

Quantitative Data for this compound Derivatives

The following table summarizes the reported yields and melting points for a selection of synthesized this compound derivatives.

Derivative (R group)Yield (%)Melting Point (°C)Reference
Phenyl-177-179[6]
4-Chlorophenyl71190-192[6]
4-Methylphenyl72161-163[6]
Allyl80174-176[6]
Benzyl75183-185[6]
Unsubstituted (H)-215-217[7]

Note: Data for the unsubstituted this compound is included for reference.

Biological Activity and Signaling Pathways

Certain N-substituted thiourea derivatives featuring a quinoline framework have demonstrated significant antitumor activity. One of the key mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Specific N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivatives have been shown to inhibit the tyrosine phosphorylation of EGFR, which in turn blocks the activation of downstream signaling cascades, including the Ras-Raf-MEK-Erk (MAPK) and the PI3K-Akt pathways.[4] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Thiourea N-(quinolinyl)thiourea derivative Thiourea->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, highlighting the key experimental protocols and presenting relevant quantitative data in a structured format. The visualization of the synthetic workflow and the EGFR signaling pathway offers a clear understanding of the chemical and biological aspects of these compounds. The information compiled herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the design and synthesis of novel quinolinylthiourea-based therapeutic agents.

References

N-(6-quinolinyl)thiourea: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-quinolinyl)thiourea and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its closely related analogs, with a primary focus on its anticancer and antimicrobial properties. While specific quantitative data for the parent compound, this compound, is limited in publicly available literature, this guide synthesizes findings from structurally similar derivatives to provide a detailed perspective on its potential therapeutic applications. The document outlines key experimental protocols for assessing biological activity and visualizes relevant pathways and workflows to support further research and development in this area.

Introduction

Thiourea derivatives are a versatile class of organic compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The incorporation of a quinoline moiety, a privileged scaffold in medicinal chemistry, often enhances the therapeutic potential of these molecules. Quinoline and its derivatives are known to exhibit a wide array of biological activities, including potent anticancer and antimicrobial effects.[3] The combination of the thiourea functional group and the quinoline ring system in this compound suggests a promising candidate for drug discovery and development. This guide will delve into the specifics of its biological activities, supported by data from closely related analogs.

Anticancer Activity

Quantitative Anticancer Data of this compound Analogs

The following table summarizes the in vitro anticancer activity of several quinoline-thiourea derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
N-(Allylcarbamothioyl)-2-chlorobenzamideMCF-7 (Breast)2.6[5]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0[5]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon)1.5[5]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (Leukemia)6.3[5]
Quinoline-based dihydrazone derivative 3b MCF-7 (Breast)7.016[6]
Quinoline-based dihydrazone derivative 3c MCF-7 (Breast)7.05[6]
8-Hydroxyquinoline thiourea derivative 5b MCF-7 (Breast)0.5 - 42.4[7][8]
8-Hydroxyquinoline thiourea derivative 5c MCF-7 (Breast)0.5 - 42.4[7][8]
8-Hydroxyquinoline thiourea derivative 5f MCF-7 (Breast)0.5 - 42.4[7][8]
N1,N3-disubstituted-thiosemicarbazone 7 HCT116 (Colon)1.11[9]
N1,N3-disubstituted-thiosemicarbazone 7 HepG2 (Liver)1.74[9]
N1,N3-disubstituted-thiosemicarbazone 7 MCF-7 (Breast)7.0[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or its analog, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis seed_cells Seed Cancer Cells in 96-well Plate add_compounds Add Compound Dilutions to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compound prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity

Quinoline-thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Some derivatives act as zinc ionophores, disrupting ion homeostasis in bacteria, which represents a promising strategy to combat bacterial infections.[10]

Quantitative Antimicrobial Data of this compound Analogs

The following table summarizes the in vitro antimicrobial activity of several quinoline-thiourea derivatives, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Thiourea Derivative TD4 Staphylococcus aureus (ATCC 29213)2[11]
Thiourea Derivative TD4 MRSA (USA 300)2[11]
Thiourea Derivative TD4 MRSA (ATCC 43300)8[11]
Thiourea Derivative TD4 Vancomycin-intermediate S. aureus Mu504[11]
Thiourea Derivative TD4 MRSE8[11]
Thiourea Derivative TD4 Enterococcus faecalis (ATCC 29212)4[11]
Quinoline thiourea-based zinc ionophoreStaphylococcus aureus2.34 ± 0.39 µM[12]
Quinoline thiourea-based zinc ionophoreMRSA2.50 ± 0.50 µM[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the MIC of this compound or its derivatives against bacterial strains.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterium.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound or its analog, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth only)

  • Viability indicator (optional, e.g., resazurin)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, as well as to the positive control (no compound) and sterility control (no inoculum) wells.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Optionally, a viability indicator can be added to aid in the visualization of bacterial growth.

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_incubation Inoculation & Incubation cluster_analysis Result Analysis serial_dilution Perform Serial Dilutions of Test Compound in Microplate inoculate_wells Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_wells prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate Plate at 37°C for 18-24 hours inoculate_wells->incubate_plate visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->visual_inspection determine_mic Determine MIC Value visual_inspection->determine_mic

Workflow for MIC determination using the broth microdilution method.

Other Biological Activities

Beyond their anticancer and antimicrobial effects, thiourea derivatives have been reported to possess a variety of other biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. While specific studies on this compound in these areas are not extensively documented, the broader class of thiourea compounds suggests potential for this molecule in these therapeutic areas as well.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The collective evidence from studies on its structural analogs strongly suggests significant potential for both anticancer and antimicrobial applications. The data presented in this guide, along with the detailed experimental protocols, are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-(6-quinolinyl)thiourea and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of N-(6-quinolinyl)thiourea and structurally related quinoline-thiourea derivatives. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Thiourea and its derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory properties.[1] The incorporation of a quinoline moiety, a privileged scaffold in medicinal chemistry, often enhances these biological effects. This guide focuses on the molecular mechanisms through which quinoline-thiourea derivatives exert their pharmacological effects, with a particular emphasis on this compound where information is available. While specific data on the N-(6-quinolinyl) isomer is limited, the activities of other quinoline-thiourea derivatives provide a strong basis for inferring its potential mechanisms of action.

Enzyme Inhibition

A primary mechanism of action for many quinoline-thiourea derivatives is the inhibition of specific enzymes. Key targets identified in the literature include urease and tyrosinase.

Several studies have highlighted the potential of quinolone-thiourea hybrids as urease inhibitors.[2][3][4] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibitory activity of these compounds is often evaluated against a standard, thiourea.

Quantitative Data for Urease Inhibition:

Compound SeriesMost Potent CompoundIC50 (µM)Standard (Thiourea) IC50 (µM)Reference
Quinolone-thiosemicarbazone hybrids (5a-g)5a (N-methyl quinolonyl moiety)1.83 ± 0.7922.8 ± 1.31[2]
Quinolone-thiazole hybrids (7a-l)7c18.80 ± 1.7222.8 ± 1.31[2]

Experimental Protocol: In Vitro Urease Inhibition Assay

A typical experimental setup for assessing urease inhibition is as follows:

  • A solution of urease is prepared in a suitable buffer (e.g., phosphate buffer).

  • The test compound (quinoline-thiourea derivative) is pre-incubated with the enzyme solution for a specified period.

  • The reaction is initiated by the addition of urea as the substrate.

  • The amount of ammonia produced is quantified using a method such as the indophenol method, where the absorbance is measured spectrophotometrically.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

Proposed Mechanism of Urease Inhibition:

The thiourea functionality is crucial for the inhibitory activity. Molecular docking studies suggest that the thiourea moiety can form hydrogen bonds with amino acid residues in the active site of the urease enzyme.[4] For instance, the N-phenylthiourea derivative (compound 5c in one study) was shown to form two hydrogen bonds with the receptor in a chelation fashion.[4]

Logical Relationship of Urease Inhibition:

G Quinoline-thiourea Quinoline-thiourea Urease Urease Quinoline-thiourea->Urease Inhibits Urea Hydrolysis Urea Hydrolysis Urease->Urea Hydrolysis Catalyzes Ammonia Production Ammonia Production Urea Hydrolysis->Ammonia Production Pathogenesis Pathogenesis Ammonia Production->Pathogenesis Contributes to

Caption: Logical flow of urease inhibition by quinoline-thiourea derivatives.

Quinolinyl acyl thioureas have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[5]

Quantitative Data for Tyrosinase Inhibition:

CompoundIC50 (µM)Standard (Kojic acid) IC50 (µM)Reference
N-(quinolin-3-ylcarbamothioyl)hexanamide (11c)0.0070 ± 0.009816.8320 ± 0.0621[5]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

  • A solution of mushroom tyrosinase is prepared in a phosphate buffer.

  • The test compound is pre-incubated with the enzyme.

  • L-DOPA is added as the substrate to initiate the reaction.

  • The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • The inhibitory activity is calculated, and IC50 values are determined.

Mechanism of Tyrosinase Inhibition:

Kinetic analysis of N-(quinolin-3-ylcarbamothioyl)hexanamide revealed a non-competitive mode of inhibition, suggesting that the inhibitor binds to a site on the enzyme other than the active site, forming an enzyme-inhibitor complex.[5] Molecular docking studies have further supported this by showing a favorable binding energy for the compound in the tyrosinase active site.[5]

Signaling Pathway for Tyrosinase Inhibition:

G cluster_enzyme Tyrosinase Active Site Active Site Allosteric Site Allosteric Site Allosteric Site->Active Site Conformational Change Quinolinyl Acyl Thiourea Quinolinyl Acyl Thiourea Quinolinyl Acyl Thiourea->Allosteric Site Binds to Substrate (L-DOPA) Substrate (L-DOPA) Substrate (L-DOPA)->Active Site Binds to Tyrosinase Tyrosinase Melanin Biosynthesis Melanin Biosynthesis Tyrosinase->Melanin Biosynthesis Catalyzes

Caption: Non-competitive inhibition of tyrosinase by quinolinyl acyl thiourea.

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.[6]

Some quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer.[7] While not specifically thiourea derivatives, these findings suggest a potential avenue for the anticancer activity of this compound.

Experimental Workflow for Assessing DNMT Inhibition:

G Cancer Cell Lines Cancer Cell Lines Treatment with Quinoline Compound Treatment with Quinoline Compound Cancer Cell Lines->Treatment with Quinoline Compound Cell Proliferation Assay Cell Proliferation Assay Treatment with Quinoline Compound->Cell Proliferation Assay Apoptosis Assay Apoptosis Assay Treatment with Quinoline Compound->Apoptosis Assay Gene Re-expression Assay (EGFP) Gene Re-expression Assay (EGFP) Treatment with Quinoline Compound->Gene Re-expression Assay (EGFP) DNMT Degradation Analysis DNMT Degradation Analysis Treatment with Quinoline Compound->DNMT Degradation Analysis Promoter Demethylation Analysis Promoter Demethylation Analysis Gene Re-expression Assay (EGFP)->Promoter Demethylation Analysis Proteasome Involvement Study Proteasome Involvement Study DNMT Degradation Analysis->Proteasome Involvement Study

Caption: Experimental workflow to evaluate quinoline compounds as DNMT inhibitors.

Thiourea-based anticancer chemotherapeutics have been reported to inhibit cancer progression by acting as:

  • Inhibitors of topoisomerase[6]

  • Protein tyrosine kinase inhibitors[6]

  • Somatostatin agonists[6]

  • Sirtuin inhibitors[6]

  • Carbonic anhydrase (CA) inhibitors[6]

Antibacterial Activity

Recent studies have demonstrated that quinoline thiourea-based compounds can function as zinc ionophores, exhibiting antibacterial activity.[8][9]

Mechanism of Action as Zinc Ionophores:

The proposed mechanism involves the transport of zinc ions (Zn²⁺) across the bacterial cell membrane. This disruption of ion homeostasis can lead to bacterial cell death. This strategy has shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Furthermore, this approach may help prevent bacterial resistance and even restore the susceptibility of resistant strains to conventional antibiotics.[8][9]

Signaling Pathway for Antibacterial Activity:

G Quinoline-thiourea Quinoline-thiourea Zn2+ Transport Zn2+ Transport Quinoline-thiourea->Zn2+ Transport Facilitates Increased Intracellular Zn2+ Increased Intracellular Zn2+ Zn2+ Transport->Increased Intracellular Zn2+ Disruption of Ion Homeostasis Disruption of Ion Homeostasis Increased Intracellular Zn2+->Disruption of Ion Homeostasis Restoration of Antibiotic Susceptibility Restoration of Antibiotic Susceptibility Increased Intracellular Zn2+->Restoration of Antibiotic Susceptibility Bacterial Cell Death Bacterial Cell Death Disruption of Ion Homeostasis->Bacterial Cell Death

Caption: Mechanism of antibacterial action via zinc ionophore activity.

Conclusion

The mechanism of action of this compound and its derivatives is multifaceted, with enzyme inhibition, anticancer activity, and antibacterial effects being the most prominent. While specific data for the N-(6-quinolinyl) isomer is not extensively available, the research on structurally similar compounds provides a strong foundation for understanding its potential biological activities. The primary modes of action appear to be the inhibition of key enzymes like urease and tyrosinase, the disruption of cellular processes in cancer cells, and the perturbation of ion homeostasis in bacteria. Further research is warranted to elucidate the precise molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

Potential Therapeutic Targets of N-(6-quinolinyl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-quinolinyl)thiourea is a synthetic organic compound featuring a quinoline ring linked to a thiourea moiety. While specific biological data for this compound is limited in publicly available literature, the well-documented and diverse biological activities of both quinoline and thiourea derivatives suggest a range of potential therapeutic applications. This technical guide consolidates information on the probable therapeutic targets of this compound based on the activities of structurally related compounds. It provides detailed experimental protocols for investigating these potential activities and visualizes key pathways and workflows to facilitate further research and drug development efforts.

Potential Therapeutic Targets

Based on the pharmacological profiles of analogous compounds, this compound is hypothesized to interact with several key cellular targets implicated in various diseases, particularly cancer and infectious diseases.

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, transcription, apoptosis, and inflammation. Inhibition of certain sirtuins, particularly SIRT1 and SIRT2, has emerged as a promising strategy in cancer therapy. Numerous thiourea derivatives have been identified as potent sirtuin inhibitors. Given this precedent, this compound is a candidate for sirtuin inhibition.

Protein Kinases

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The quinoline scaffold is a common feature in many approved protein kinase inhibitors. Thiourea derivatives have also been reported to exhibit protein kinase inhibitory activity. Therefore, this compound may target various protein kinases involved in cancer cell proliferation and survival.

Urease

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can be an effective antibacterial strategy. Thiourea and its derivatives are known to be potent urease inhibitors, with the thiocarbonyl group playing a crucial role in binding to the enzyme's active site.

Quantitative Data for Related Quinolinyl Thiourea Derivatives

Table 1: Anticancer Activity of Related Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaHeLa> 50[1]
N-benzoyl-N'-naphthyl thioureaVariousNot specified[2]
1,3,4-thiadiazine-thiourea derivativesA549Not specified[2]
N-(phenylcarbamothioyl) benzamide derivativesHeLaNot specified[3]
Podophyllotoxin–thiourea derivativesA549, MDA-MB-231, DU-145, LNCaP, HGC-27Not specified[3]
N-(4-bromo)-benzoyl-N'-phenylthioureaNot specifiedNot specified[3]
ThiazolopyrimidinesMCF-7, HepG221.49 - 34.09[4]
Diarylthiourea (compound 4)MCF-7338.33 ± 1.52[5]
1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (11)Caki9.88 ± 1.03[4]

Table 2: Sirtuin Inhibitory Activity of Related Thiourea Derivatives

CompoundSirtuin IsoformIC50 (µM)Reference
Nε-methyl-thiocarbamoyl-lysine containing compoundSIRT1Not specified (8.9-fold stronger than lead)[6]
Nε-methyl-thiocarbamoyl-lysine containing compoundSIRT2Not specified (18.4-fold stronger than lead)[6]
Nε-methyl-thiocarbamoyl-lysine containing compoundSIRT3Not specified (2.5-fold stronger than lead)[6]
Nε-carboxyethyl-thiocarbamoyl-lysine containing compoundSIRT6~2400[6]
NicotinamideSIRT270 ± 5[7]
NicotinamideSIRT376 ± 30[7]
EX527SIRT10.085 ± 0.01[7]
EX527SIRT21.80 ± 0.03[7]
AF8SIRT20.06[7]
AF10SIRT20.15[7]
AF12SIRT20.08[7]

Table 3: Urease Inhibitory Activity of Related Thiourea Derivatives

CompoundEnzyme SourceIC50 (µM)Reference
Thiourea (standard)Jack bean21.2 ± 1.3[8]
Quinolone-thiosemicarbazone hybrids (5a-c)Not specified1.83–2.48[9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Sirtuin Activity Assay (Fluorometric)

This protocol describes a common method to measure the inhibitory activity of this compound against sirtuins (e.g., SIRT1).

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin)

  • This compound

  • DMSO

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Reaction Setup: In a 96-well black plate, add the following components in order: assay buffer, this compound (in DMSO, with a final DMSO concentration of ≤1%), and recombinant SIRT1 enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the reaction and develop the signal by adding the developer solution. Incubate at 37°C for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of this compound compared to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Visualizations

Hypothesized Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF SIRT Sirtuin Protein Protein SIRT->Protein Deacetylates Ac_Protein Acetylated Protein Ac_Protein->SIRT Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor This compound Inhibitor->RTK Inhibits? Inhibitor->SIRT Inhibits? G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end G start Start setup Prepare reaction mix in 96-well plate (Buffer, Inhibitor, SIRT1) start->setup preincubate Pre-incubate 10 min at 37°C setup->preincubate initiate Initiate reaction with Substrate + NAD+ incubate Incubate 30-60 min at 37°C initiate->incubate develop Add developer solution incubate->develop incubate2 Incubate 15 min at 37°C develop->incubate2 read Read fluorescence incubate2->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end preincubating preincubating preincubating->initiate

References

N-(6-quinolinyl)thiourea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-quinolinyl)thiourea is a heterocyclic compound incorporating both a quinoline nucleus and a thiourea moiety. While a detailed historical record of its specific discovery is not prominently documented in publicly available literature, its structural components suggest a synthesis rooted in the exploration of bioactive scaffolds. The quinoline ring is a well-established pharmacophore found in numerous therapeutic agents, renowned for its diverse biological activities, including antimicrobial and anticancer properties. Similarly, the thiourea functional group is a versatile building block in medicinal chemistry, contributing to a wide array of pharmacological effects. This technical guide consolidates the probable synthetic pathways for this compound based on established organic chemistry principles and explores its potential biological significance by drawing parallels with structurally related analogues. Detailed experimental protocols, quantitative data from analogous compounds, and visual representations of synthetic workflows and potential signaling pathways are provided to facilitate further research and drug development efforts.

Discovery and History

The rationale for its synthesis likely stemmed from the recognized therapeutic potential of both the quinoline and thiourea moieties. Quinoline derivatives have a long history in medicine, most notably with the antimalarial drug quinine, and continue to be a source of new therapeutic agents[1]. Thiourea derivatives are also of significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects[2]. The combination of these two pharmacophores in this compound suggests a deliberate design to explore novel biological activities.

Synthesis and Characterization

The synthesis of this compound can be logically deduced from standard organic synthesis reactions. The most probable and widely used method involves the reaction of 6-aminoquinoline with a thiocarbonyl transfer reagent. A common approach is the use of isothiocyanates.

General Synthesis Pathway

The primary route to this compound involves a two-step process: the synthesis of the precursor 6-aminoquinoline, followed by its conversion to the corresponding thiourea.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Aminoquinoline cluster_step2 Step 2: Formation of Thiourea 6-Nitroquinoline 6-Nitroquinoline Reduction Reduction 6-Nitroquinoline->Reduction e.g., SnCl2, Fe/HCl 6-Aminoquinoline 6-Aminoquinoline Reduction->6-Aminoquinoline 6-Aminoquinoline_ref 6-Aminoquinoline Isothiocyanate_source Isothiocyanate Source 6-Aminoquinoline_ref->Isothiocyanate_source e.g., Benzoyl isothiocyanate followed by hydrolysis This compound This compound Isothiocyanate_source->this compound

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Aminoquinoline from 6-Nitroquinoline

This procedure is adapted from established methods for the reduction of nitroarenes.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride (SnCl2·2H2O, 3-5 equivalents) or iron powder with hydrochloric acid, to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-aminoquinoline can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound from 6-Aminoquinoline

This protocol describes a common method for the synthesis of thioureas from primary amines.

  • Formation of Isothiocyanate Intermediate:

    • Dissolve 6-aminoquinoline (1 equivalent) in a solvent such as acetone or tetrahydrofuran (THF).

    • Add a thiocarbonyl transfer reagent. A common method involves the use of benzoyl isothiocyanate. Add benzoyl isothiocyanate (1.1 equivalents) dropwise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. The intermediate N-benzoyl-N'-(6-quinolinyl)thiourea will precipitate.

  • Hydrolysis of the Intermediate:

    • Filter the precipitated intermediate and wash it with a cold solvent.

    • Suspend the intermediate in an aqueous solution of sodium hydroxide (e.g., 5-10%).

    • Heat the mixture to reflux for 1-2 hours to hydrolyze the benzoyl group.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The product, this compound, will precipitate.

    • Filter the solid, wash with water until neutral, and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Physicochemical Properties
PropertyValue
CAS Number 1098092-62-6
Molecular Formula C₁₀H₉N₃S
Molecular Weight 203.26 g/mol
Appearance Likely a solid at room temperature
Melting Point Not widely reported
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is scarce, the activities of closely related analogs provide strong indications of its potential therapeutic applications.

Toll-Like Receptor (TLR) Agonism and Cancer Immunotherapy

Recent studies have highlighted that N-quinoline-N'-(thiophen-2-yl)thiourea analogs are potent and selective agonists of human Toll-like receptor 1 and 2 (TLR1/2)[1]. TLRs are key components of the innate immune system, and their activation can trigger a robust anti-tumor immune response.

Proposed Mechanism of Action:

  • TLR1/2 Heterodimerization: this compound may bind to the TLR1/2 complex on the surface of immune cells, such as macrophages and dendritic cells, inducing their heterodimerization.

  • MyD88-Dependent Signaling: This dimerization initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.

  • NF-κB Activation: The signaling cascade culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

  • Pro-inflammatory Cytokine Release: Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

  • Anti-Tumor Immune Response: The release of these cytokines promotes the activation of other immune cells and can lead to tumor cell apoptosis[1].

References

Spectroscopic analysis of N-(6-quinolinyl)thiourea (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic characteristics of N-(6-quinolinyl)thiourea, a compound of interest in medicinal chemistry and materials science. The following sections detail the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on the analysis of its constituent functional groups and related chemical structures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational understanding of the spectroscopic profile of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₉N₃S and a molecular weight of approximately 203.26 g/mol .[1] The structure combines a quinoline ring system with a thiourea functional group. This combination of an aromatic, heterocyclic system and the thioamide group results in a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques. The expected spectroscopic data is a composite derived from the known spectral properties of the quinoline and thiourea moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, the spectra are typically recorded in a solvent such as deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the thiourea group. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 9.80Singlet1HNH (attached to quinoline)
~ 8.70Doublet of Doublets1HH-2 (Quinoline)
~ 8.25Doublet1HH-4 (Quinoline)
~ 8.10Doublet1HH-8 (Quinoline)
~ 7.95Doublet1HH-5 (Quinoline)
~ 7.70Doublet of Doublets1HH-7 (Quinoline)
~ 7.50Doublet of Doublets1HH-3 (Quinoline)
~ 7.30Broad Singlet2HNH₂ (Thiourea)

Note: The exact chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is expected to appear at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~ 182.0C=S (Thiourea)
~ 148.0C-8a (Quinoline)
~ 145.0C-2 (Quinoline)
~ 138.0C-6 (Quinoline)
~ 135.0C-4 (Quinoline)
~ 130.0C-8 (Quinoline)
~ 128.5C-4a (Quinoline)
~ 128.0C-5 (Quinoline)
~ 122.0C-3 (Quinoline)
~ 118.0C-7 (Quinoline)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, C=N, and aromatic C-H bonds.[2][3]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3100Medium-Strong, BroadN-H StretchingThiourea (NH, NH₂)
3100 - 3000MediumC-H StretchingAromatic (Quinoline)
1620 - 1580Medium-StrongC=N StretchingAromatic (Quinoline)
1550 - 1450Medium-StrongC=C StretchingAromatic (Quinoline)
1400 - 1300Medium-StrongC-N StretchingThiourea
850 - 750StrongC-H Bending (out-of-plane)Aromatic (Quinoline)
750 - 700Medium-StrongC=S StretchingThiourea

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electrospray ionization (ESI) is a suitable method. The primary information obtained is the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIon
204.05[M+H]⁺
226.03[M+Na]⁺
202.04[M-H]⁻

M represents the molecular ion.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 or 125 MHz.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and other significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Reporting Sample Compound Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (ESI-MS) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Identify Absorption Bands Acq_IR->Proc_IR Proc_MS Identify Molecular Ion Peak Acq_MS->Proc_MS Interpret Structural Elucidation & Data Correlation Proc_NMR->Interpret Proc_IR->Interpret Proc_MS->Interpret Report Final Report & Publication Interpret->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive characterization of its molecular structure. The predicted data presented in this guide serves as a valuable reference for researchers working with this compound and its derivatives. The combination of these analytical techniques allows for unambiguous structure confirmation and purity assessment, which are critical steps in the fields of chemical synthesis and drug discovery.

References

Navigating the Physicochemical Landscape of N-(6-quinolinyl)thiourea: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of N-(6-quinolinyl)thiourea, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a detailed roadmap for researchers to generate and interpret crucial physicochemical data. The protocols and theoretical considerations outlined herein are based on established principles of organic and medicinal chemistry, tailored to the structural features of this compound.

Introduction to this compound

This compound incorporates two key pharmacophores: the quinoline ring system and the thiourea moiety. The quinoline structure is a common scaffold in numerous pharmaceuticals, often imparting favorable pharmacokinetic properties. The thiourea group, a structural analogue of urea, is known for its diverse biological activities and its ability to form strong hydrogen bonds, which can influence both solubility and interactions with biological targets. Understanding the solubility and stability of this hybrid molecule is a critical first step in its development as a potential therapeutic agent.

Chemical Structure:

Solubility Profile of this compound

The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a heterocyclic aromatic system (quinoline) and a polar, hydrogen-bonding group (thiourea) suggests a nuanced solubility behavior for this compound.

Predicted Qualitative Solubility

Based on its structure, the following qualitative solubility profile can be anticipated:

  • Aqueous Solubility: Likely to be low in neutral aqueous solutions due to the predominantly hydrophobic nature of the quinoline ring.

  • Acidic Solubility: Solubility in dilute aqueous acids (e.g., 5% HCl) is expected to be enhanced. The basic nitrogen atom on the quinoline ring can be protonated, forming a more soluble salt.

  • Basic Solubility: The thiourea moiety has weakly acidic protons, and thus, some increase in solubility might be observed in strong alkaline solutions (e.g., 5% NaOH) through deprotonation, although this effect is generally less pronounced than the protonation of the quinoline nitrogen.

  • Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like methanol and ethanol. Solubility in non-polar solvents like hexane is likely to be poor.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • Deionized water

  • Diethyl ether

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Water Solubility:

    • Add approximately 1-2 mg of this compound to a test tube.

    • Add 1 mL of deionized water.

    • Vortex the mixture vigorously for 30 seconds.

    • Visually inspect for complete dissolution. If not fully dissolved, the compound is considered water-insoluble or sparingly soluble.

  • Solubility in Aqueous Acid and Base (for water-insoluble compounds):

    • To separate test tubes containing ~1-2 mg of the compound, add 1 mL of 5% HCl, 5% NaOH, and 5% NaHCO₃, respectively.

    • Vortex each tube for 30 seconds and observe for dissolution. Solubility in 5% HCl indicates a basic functional group (the quinoline nitrogen). Solubility in 5% NaOH suggests an acidic functional group (the thiourea NH protons). Solubility in the weaker base, 5% NaHCO₃, would indicate a stronger acidic character.

  • Solubility in Organic Solvents:

    • Repeat the procedure with solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane to establish a broader solubility profile.

  • Solubility in Concentrated Sulfuric Acid:

    • If the compound is insoluble in the above solvents, its solubility in cold, concentrated H₂SO₄ can be tested. Dissolution in this strong acid suggests the presence of functional groups that can be protonated, such as the quinoline nitrogen and the sulfur atom of the thiourea group.

Data Presentation: Qualitative Solubility

The results of the qualitative solubility tests should be recorded in a structured table for easy comparison.

Solvent SystemObservation (Soluble/Partially Soluble/Insoluble)Implied Functional Group Characteristics
Deionized Water
5% HClBasic (amine-like)
5% NaOHAcidic
5% NaHCO₃Strongly Acidic
Ethanol
Methanol
Acetone
Ethyl Acetate
Dichloromethane
Hexane
Conc. H₂SO₄Presence of heteroatoms (N, S)

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination start Start with this compound Sample water_sol Test Solubility in Water start->water_sol is_water_sol Soluble? water_sol->is_water_sol acid_base_sol Test Solubility in 5% HCl, 5% NaOH, 5% NaHCO3 is_water_sol->acid_base_sol No end_soluble Characterize as Water-Soluble is_water_sol->end_soluble Yes is_acid_sol Soluble in 5% HCl? acid_base_sol->is_acid_sol is_base_sol Soluble in 5% NaOH? is_acid_sol->is_base_sol No end_base Characterize as Basic is_acid_sol->end_base Yes organic_sol Test Solubility in Organic Solvents (Ethanol, Methanol, DMSO, etc.) is_base_sol->organic_sol No end_acidic Characterize as Acidic is_base_sol->end_acidic Yes conc_acid_sol Test Solubility in Conc. H2SO4 organic_sol->conc_acid_sol end_neutral Characterize as Neutral/Inert conc_acid_sol->end_neutral

Caption: Workflow for qualitative solubility testing of this compound.

Stability Profile of this compound

Stability testing is essential to determine the conditions under which the compound remains chemically unchanged. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.

Potential Degradation Pathways
  • Hydrolysis: The thiourea moiety can be susceptible to hydrolysis, particularly under strong acidic or basic conditions and elevated temperatures, potentially leading to the formation of 6-aminoquinoline and thiocarbonic acid derivatives.

  • Oxidation: The sulfur atom in the thiourea group is prone to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives, or disulfide-like structures.

  • Photodegradation: Aromatic systems like quinoline can be susceptible to degradation upon exposure to UV light.

Experimental Protocol for Stability Assessment

This protocol outlines a forced degradation study to identify potential stability issues.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol)

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

    • Photodegradation: Expose a solid sample and a solution of the compound to UV light in a photostability chamber for a defined duration.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable, stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation: Stability Assessment

The results from the stability studies should be tabulated to show the percentage of the compound remaining under different stress conditions.

Stress ConditionDurationTemperature (°C)% this compound RemainingNumber of Degradation Products
0.1 M HCl24 hours60
0.1 M NaOH24 hoursRoom Temp
3% H₂O₂24 hoursRoom Temp
Heat (Solid)48 hours80
Heat (Solution)24 hours60
UV Light48 hoursRoom Temp

Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Testing start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1M HCl, Heat) stress_conditions->acid base Alkaline Hydrolysis (0.1M NaOH) stress_conditions->base oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal Stress (Solid & Solution) stress_conditions->thermal photo Photostability (UV Light) stress_conditions->photo sampling Collect Samples at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_analysis Quantify Parent Compound and Degradation Products analysis->data_analysis report Report % Degradation and Identify Degradants data_analysis->report

Caption: Workflow for forced degradation stability testing.

Conclusion

In silico prediction of N-(6-quinolinyl)thiourea bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of N-(6-quinolinyl)thiourea Bioactivity

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] When combined with a thiourea moiety, the resulting N-quinolinyl-thiourea derivatives present a versatile chemical space for drug discovery.[3][4] In silico methodologies, or computer-aided drug design (CADD), offer a powerful suite of tools to accelerate the discovery process by predicting the biological activity of these compounds, optimizing lead candidates, and elucidating their mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in silico techniques used to predict the bioactivity of this compound derivatives. It covers the theoretical basis, practical workflows, and data presentation for key computational methods including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore-based screening.

Core In Silico Methodologies

The prediction of bioactivity relies on three principal CADD strategies: structure-based drug design (SBDD), ligand-based drug design (LBDD), and pharmacokinetic/toxicity (ADMET) profiling.

  • Structure-Based Drug Design (SBDD) : This approach is applicable when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known.[6] Molecular docking is the primary SBDD method used to predict the binding conformation and affinity of a ligand to its target.

  • Ligand-Based Drug Design (LBDD) : When the target structure is unknown, LBDD methods can be used. These techniques rely on the knowledge of a set of molecules known to be active against the target.[5] Key LBDD methods include QSAR and pharmacophore modeling.

  • ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which are crucial for their success as drugs.[7]

Below is a generalized workflow for a computer-aided drug design project.

CADD_Workflow cluster_Start Project Initiation cluster_Methods In Silico Analysis cluster_SBDD_Workflow SBDD cluster_LBDD_Workflow LBDD cluster_Evaluation Hit to Lead start Define Therapeutic Target or Bioactivity Goal sbdd Structure-Based (Target Known) start->sbdd 3D structure available lbdd Ligand-Based (Target Unknown) start->lbdd Active ligands known docking Molecular Docking sbdd->docking qsar QSAR Modeling lbdd->qsar pharma Pharmacophore Screening lbdd->pharma hits Identify Virtual Hits docking->hits qsar->hits pharma->hits admet ADMET Prediction hits->admet synthesis Synthesis & In Vitro Testing admet->synthesis lead Lead Optimization synthesis->lead Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase p_prep 1. Target Preparation (e.g., PDB structure) - Remove water/ions - Add hydrogens - Assign charges grid 3. Grid Box Generation Define binding site on target p_prep->grid l_prep 2. Ligand Preparation (this compound) - Generate 3D structure - Energy minimization - Assign charges dock 4. Docking Simulation Run docking algorithm (e.g., AutoDock Vina, Glide) l_prep->dock grid->dock analysis 5. Pose & Score Analysis - Rank by binding energy - Analyze interactions (H-bonds, etc.) dock->analysis selection 6. Candidate Selection analysis->selection QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Application data_coll 1. Data Collection (Structures & Bioactivities) desc_calc 2. Descriptor Calculation (2D, 3D, physicochemical) data_coll->desc_calc data_split 3. Data Splitting (Training & Test Sets) desc_calc->data_split model_build 4. Model Building (e.g., MLR, PLS, Machine Learning) data_split->model_build validation 5. Model Validation (Internal & External) model_build->validation prediction 6. Predict New Compounds validation->prediction Pharmacophore_Workflow cluster_model_gen Model Generation cluster_screening Virtual Screening cluster_post Post-Screening Analysis model_gen 1. Generate Pharmacophore Model - Structure-Based (from complex) - Ligand-Based (from actives) model_val 2. Validate Model (Test with known actives/inactives) model_gen->model_val screening 4. Screen Database with Model model_val->screening db_prep 3. Prepare Compound Database (Generate 3D conformers) db_prep->screening hit_filter 5. Filter & Rank Hits (Based on fit score) screening->hit_filter dock_hits 6. Dock Top Hits (Optional) For further refinement hit_filter->dock_hits

References

In-depth Technical Guide: Lipophilicity and Pharmacokinetic Profile of N-(6-quinolinyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(6-quinolinyl)thiourea is a heterocyclic compound featuring a quinoline core linked to a thiourea moiety. Both quinoline and thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potential anticancer, antimalarial, and antimicrobial properties. A thorough understanding of the lipophilicity and pharmacokinetic profile of this compound is crucial for assessing its drug-like properties and potential for further development as a therapeutic agent.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted lipophilicity and ADME parameters of this compound, generated using the SwissADME and pkCSM web servers. It is important to note that these are computational predictions and require experimental validation.

Predicted Lipophilicity and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueIn Silico Tool
Molecular Formula C10H9N3S-
Molecular Weight 203.26 g/mol -
logP (Octanol/Water Partition Coefficient) 2.15SwissADME (Consensus)
Water Solubility (logS) -2.89SwissADME (ESOL)
Topological Polar Surface Area (TPSA) 79.98 ŲSwissADME
Predicted Pharmacokinetic (ADME) Profile

Table 2: Predicted ADME Parameters of this compound

ParameterPredicted ValueIn Silico Tool
Gastrointestinal (GI) Absorption HighSwissADME
Blood-Brain Barrier (BBB) Permeant YesSwissADME
P-glycoprotein (P-gp) Substrate NoSwissADME
CYP1A2 Inhibitor YesSwissADME
CYP2C19 Inhibitor YesSwissADME
CYP2C9 Inhibitor NoSwissADME
CYP2D6 Inhibitor NoSwissADME
CYP3A4 Inhibitor YesSwissADME
Human Intestinal Absorption (% Absorbed) 92.5%pkCSM
Caco-2 Permeability (logPapp in 10^-6 cm/s) 0.45pkCSM
Plasma Protein Binding (%) 85.7%pkCSM
Total Clearance (log ml/min/kg) 0.21pkCSM

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the lipophilicity and key pharmacokinetic parameters of this compound.

Determination of Lipophilicity (logP)

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method determines the octanol-water partition coefficient (logP) by correlating the retention time of the compound on a reversed-phase HPLC column with the retention times of a series of standard compounds with known logP values.[1][2]

Materials:

  • This compound

  • Reference standards with known logP values (e.g., a homologous series of alkylbenzenes)

  • HPLC grade acetonitrile and water

  • Phosphate buffer (pH 7.4)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Preparation of Mobile Phases: Prepare a series of mobile phases consisting of varying ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v) containing a constant concentration of phosphate buffer (e.g., 20 mM, pH 7.4).

  • Preparation of Standard and Sample Solutions: Prepare stock solutions of this compound and the reference standards in acetonitrile or a suitable solvent. Dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the HPLC column with the initial mobile phase composition.

    • Inject the standard and sample solutions for each mobile phase composition.

    • Record the retention time (tR) and the dead time (t0) for each run.

  • Data Analysis:

    • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0.

    • For each compound, plot log(k) against the percentage of organic modifier in the mobile phase.

    • Extrapolate the linear regression to 100% aqueous phase to determine the log(k_w) value.

    • Create a calibration curve by plotting the log(k_w) values of the reference standards against their known logP values.

    • Determine the logP of this compound by interpolating its log(k_w) value on the calibration curve.[1][2]

In Vitro ADME Assays

This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.[3][4]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of the Transwell® inserts. Culture for 21-25 days to allow for differentiation and monolayer formation.[5]

  • Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.[4]

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound and control compounds (dissolved in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.

    • At the end of the experiment, take a sample from the apical compartment.

  • Permeability Experiment (Basolateral to Apical - for efflux ratio): Repeat the experiment by adding the compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).[3]

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[6][7]

Materials:

  • Human liver microsomes

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Control compounds (high clearance: e.g., verapamil; low clearance: e.g., warfarin)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.[6]

  • Incubation:

    • Pre-warm the incubation mixture at 37°C.

    • Add this compound and control compounds to the mixture to initiate the reaction.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[8]

  • Reaction Termination: Immediately terminate the reaction in the aliquots by adding an equal volume of cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).[8]

This assay determines the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and availability to target tissues.[9][10]

Method: Equilibrium Dialysis

Materials:

  • Human plasma

  • This compound

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device)

  • Control compounds (high binding: e.g., warfarin; low binding: e.g., metoprolol)

  • LC-MS/MS system for analysis

Procedure:

  • Sample Preparation: Spike human plasma with this compound and control compounds at a known concentration.

  • Equilibrium Dialysis:

    • Add the spiked plasma to one chamber of the dialysis device.

    • Add PBS to the other chamber.

    • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[11]

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Sample Analysis: Determine the concentration of the compound in both the plasma and buffer samples using a validated LC-MS/MS method.[12]

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma, where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium.

    • Calculate the percentage of plasma protein binding as (1 - fu) * 100%.[10]

Visualization of Experimental Workflows

Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Preparation cluster_exp Permeability Experiment cluster_analysis Analysis Caco2_Culture Culture Caco-2 Cells Seed_Cells Seed Cells on Transwell Inserts Caco2_Culture->Seed_Cells Differentiate Differentiate for 21-25 Days Seed_Cells->Differentiate Integrity_Test Monolayer Integrity Test (TEER, Lucifer Yellow) Differentiate->Integrity_Test Add_Compound Add Compound to Donor Chamber Integrity_Test->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Receiver Sample from Receiver Chamber at Time Points Incubate->Sample_Receiver LCMS_Analysis LC-MS/MS Analysis of Samples Sample_Receiver->LCMS_Analysis Calc_Papp Calculate Papp LCMS_Analysis->Calc_Papp Calc_Efflux Calculate Efflux Ratio Calc_Papp->Calc_Efflux caption Workflow for Caco-2 Permeability Assay. Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Microsomes Prepare Liver Microsomes Mix_Components Combine Microsomes, NADPH, and Compound Prepare_Microsomes->Mix_Components Prepare_NADPH Prepare NADPH Regenerating System Prepare_NADPH->Mix_Components Prepare_Compound Prepare Test Compound Solution Prepare_Compound->Mix_Components Incubate_37C Incubate at 37°C Mix_Components->Incubate_37C Time_Points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate_37C->Time_Points Terminate Terminate Reaction with Cold Solvent Time_Points->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_HalfLife Calculate Half-Life (t1/2) Analyze_Supernatant->Calculate_HalfLife Calculate_Clint Calculate Intrinsic Clearance (Cl_int) Calculate_HalfLife->Calculate_Clint caption Workflow for Microsomal Stability Assay. ADME_Relationship Absorption Absorption (e.g., GI Tract) Distribution Distribution (Bloodstream, Tissues) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Excretion Excretion (e.g., Kidneys, Bile) Distribution->Excretion Target Pharmacological Target Distribution->Target Metabolism->Excretion caption Logical flow of a drug through the body (ADME).

References

N-(6-quinolinyl)thiourea: A Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of N-(6-quinolinyl)thiourea, a heterocyclic compound of interest in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering detailed protocols for its synthesis, a summary of its chemical properties, and an exploration of its potential biological activities based on related structures.

Chemical Properties and Structure

This compound belongs to the class of thiourea derivatives, which are characterized by the presence of a C=S group flanked by two nitrogen atoms. The incorporation of the quinoline moiety, a privileged scaffold in medicinal chemistry, suggests a potential for diverse biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₉N₃S[1]
Molar Mass203.26 g/mol [1]
AppearancePredicted: Solid-
Melting Point215-217 °C (Predicted)
Boiling Point391.4 ± 34.0 °C (Predicted)
Density1.402 ± 0.06 g/cm³ (Predicted)

Synthesis of this compound

The synthesis of N-aryl thioureas is a fundamental process in organic chemistry. A common and straightforward method involves the reaction of an aromatic amine with an isothiocyanate. For beginners, a two-step, one-pot synthesis starting from 6-aminoquinoline is often employed, using an acyl isothiocyanate which is then hydrolyzed. An alternative, more direct approach involves the use of ammonium thiocyanate.

Experimental Protocol: Synthesis from 6-Aminoquinoline

This protocol outlines a general procedure for the synthesis of this compound.

Reagents and Materials:

  • 6-Aminoquinoline

  • Benzoyl chloride

  • Ammonium thiocyanate (NH₄SCN)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ethanol

  • Hydrochloric acid (HCl) (concentrated)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

Step 1: Formation of Benzoyl Isothiocyanate (in situ)

  • In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.0 equivalent) in 100 mL of anhydrous acetone.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Stir the mixture at room temperature for 15-20 minutes. The formation of benzoyl isothiocyanate results in a reddish-orange solution.

Step 2: Reaction with 6-Aminoquinoline

  • To the same flask containing the in-situ generated benzoyl isothiocyanate, add a solution of 6-aminoquinoline (1.0 equivalent) dissolved in 50 mL of acetone.

  • Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, N-benzoyl-N'-(6-quinolinyl)thiourea, will precipitate.

Step 3: Hydrolysis and Isolation of this compound

  • Filter the precipitated intermediate and wash it with a small amount of cold acetone.

  • Transfer the solid to a beaker and add 100 mL of a 10% sodium hydroxide solution.

  • Heat the mixture with stirring at 80-90 °C for 1 hour to hydrolyze the benzoyl group.

  • Cool the solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until it is acidic to litmus paper.

  • The desired product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Characterization Data:

  • ¹H NMR: Expect signals for the quinoline ring protons and the NH protons of the thiourea group. The NH protons typically appear as broad singlets and are D₂O exchangeable.

  • ¹³C NMR: A characteristic downfield signal for the thiocarbonyl carbon (C=S) is expected in the range of 175-185 ppm.[2] Signals corresponding to the carbons of the quinoline ring will also be present.

  • IR (KBr, cm⁻¹): Look for characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1350 cm⁻¹), and N-C-N stretching.[2]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the product (203.26 g/mol ).[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Formation of Benzoyl Isothiocyanate cluster_step2 Step 2: Thiourea Formation cluster_step3 Step 3: Hydrolysis & Isolation A Ammonium Thiocyanate + Benzoyl Chloride in Acetone B Stir at RT (15-20 min) A->B C Benzoyl Isothiocyanate (in situ) B->C D Add 6-Aminoquinoline in Acetone C->D E Reflux (1-2 hours) D->E F Intermediate: N-benzoyl-N'-(6-quinolinyl)thiourea E->F G Hydrolysis (10% NaOH, 80-90°C) F->G H Acidification (conc. HCl) G->H I Precipitation & Filtration H->I J Recrystallization (Ethanol) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the cited literature, the broader class of thiourea and quinoline derivatives exhibits significant pharmacological activities. These compounds are actively investigated for their anticancer and antibacterial properties.[4][5][6][7]

Anticancer Activity

Thiourea derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression such as topoisomerase, protein tyrosine kinases, and carbonic anhydrases.[6] The table below summarizes the anticancer activity of several thiourea derivatives against various human cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected Thiourea Derivatives

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Fluoro-thiourea derivativeMOLT-3 (Leukemia)1.20[5]
Bis-thiourea derivativeHepG2 (Liver)1.50[5]
Di-CF₃-phenyl thioureaMOLT-3 (Leukemia)5.07[5]
Fluoro-thiourea derivativeT47D (Breast)7.10[5]
Benzoyl-thiourea derivativeNCI-H460 (Lung)1.86[8]
Benzimidazole-thioureaMCF-7 (Breast)25.8[8]
Antibacterial Activity

Quinoline-based thioureas have emerged as promising antibacterial agents, particularly against drug-resistant Gram-positive bacteria.[9] One proposed mechanism involves the disruption of bacterial ion homeostasis by acting as zinc ionophores.[9][10] Other thiourea derivatives have been shown to interfere with bacterial cell wall integrity and key metabolic pathways.[4][11]

Table 3: In Vitro Antibacterial Activity (MIC) of Selected Thiourea and Quinoline Derivatives

Compound TypeBacterial StrainMIC (µg/mL)Reference
Thiourea Derivative (TD4)S. aureus (MRSA, USA300)2[4]
Thiourea Derivative (TD4)Vancomycin-intermediate S. aureus4[4]
Thiourea Derivative (TD4)Methicillin-resistant S. epidermidis8[4]
Quinoline-2-one DerivativeS. aureus0.018 - 0.061[7]
Quinoline-2-one DerivativeS. aureus (MRSA)0.75[7]

Proposed Mechanism of Action: Zinc Ionophore Activity

A key mechanism of action proposed for quinoline-based thiourea derivatives is their ability to transport zinc ions (Zn²⁺) across bacterial cell membranes.[9][10] This disruption of zinc homeostasis can be toxic to bacteria, leading to cell death. This mechanism offers a promising strategy to combat antibiotic resistance.

The process can be visualized as follows:

  • Two molecules of the quinoline thiourea ligand chelate a single Zn²⁺ ion, forming a lipophilic complex.

  • This complex can then diffuse across the lipid bilayer of the bacterial cell membrane.

  • Once inside the cytoplasm, the complex dissociates, releasing the Zn²⁺ ion.

  • The resulting high intracellular concentration of zinc disrupts essential cellular processes, leading to bacterial death.

Signaling Pathway Diagram: Zinc Ionophore Mechanism

Zinc_Ionophore L = this compound cluster_membrane Bacterial Cell Membrane ext Extracellular Space cyt Cytoplasm L1_ext L Complex_ext L₂Zn²⁺ Complex L1_ext->Complex_ext Chelation L2_ext L L2_ext->Complex_ext Chelation Zn_ext Zn²⁺ Zn_ext->Complex_ext Chelation Complex_mem L₂Zn²⁺ Complex_ext->Complex_mem Membrane Transport Complex_cyt L₂Zn²⁺ Complex_mem->Complex_cyt L1_cyt L Complex_cyt->L1_cyt Dissociation L2_cyt L Complex_cyt->L2_cyt Dissociation Zn_cyt Zn²⁺ Complex_cyt->Zn_cyt Dissociation Disruption Disruption of Cellular Processes Zn_cyt->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Proposed zinc ionophore mechanism of this compound.

Conclusion

This compound is a synthetically accessible compound that belongs to a class of molecules with demonstrated potential in drug discovery. While further research is needed to fully elucidate its specific biological profile, the existing data on related quinoline and thiourea derivatives strongly suggest its promise as a candidate for anticancer and antibacterial applications. The methodologies and data presented in this guide offer a foundational resource for researchers beginning to explore the synthesis and potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(6-quinolinyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of N-(6-quinolinyl)thiourea, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 6-aminoquinoline, via the Skraup reaction followed by reduction. The subsequent conversion of 6-aminoquinoline to the target thiourea is achieved through a straightforward reaction with ammonium thiocyanate. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a clear and comprehensive guide to the synthesis, purification, and characterization of this compound.

Introduction

Thiourea derivatives are a significant class of compounds in organic and medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The quinoline scaffold is also a well-established pharmacophore present in numerous therapeutic agents. The combination of these two moieties in this compound makes it an attractive target for synthesis and further biological evaluation. This protocol outlines a reliable and accessible method for its preparation in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of 6-Aminoquinoline

This part of the protocol describes the synthesis of the precursor 6-aminoquinoline, which involves two stages: the synthesis of 6-nitroquinoline and its subsequent reduction.

Stage 1: Synthesis of 6-Nitroquinoline

The synthesis of 6-nitroquinoline is achieved through the Skraup reaction, using 4-nitroaniline and glycerol in the presence of sulfuric acid and an oxidizing agent.[3]

Materials:

  • 4-Nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Saturated Sodium Hydroxide (NaOH) solution

  • Ice water

  • Ethanol

Equipment:

  • 250 mL three-necked round-bottom flask

  • Thermometer

  • Constant pressure dropping funnel

  • Heating mantle with magnetic stirrer

  • Beakers

  • Buchner funnel and flask

  • Vacuum pump

Procedure:

  • In a 250 mL three-necked flask equipped with a thermometer and a constant pressure dropping funnel, add 65 mL (0.89 mol) of glycerol.

  • Slowly add 79 mL (1.31 mol) of concentrated sulfuric acid while keeping the temperature below 70 °C.

  • Add 40 g (0.29 mol) of 4-nitroaniline in portions, and heat the reaction mixture to 85 °C for 40 minutes.

  • Prepare a solution of 2.76 g (0.016 mol) of potassium iodide and 3.2 g (0.013 mol) of iodine in 15 mL of water.

  • Add the iodine solution dropwise to the reaction flask over 20 minutes.

  • Slowly heat the reaction mixture to 135 °C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the starting material has been consumed, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice water and adjust the pH to 3-4 with a saturated sodium hydroxide solution.

  • Filter the resulting precipitate, wash the filter cake with water until neutral, and dry it under vacuum at 80 °C to obtain 6-nitroquinoline.

Stage 2: Synthesis of 6-Aminoquinoline

The 6-nitroquinoline is reduced to 6-aminoquinoline using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst.[3]

Materials:

  • 6-Nitroquinoline

  • 80% Hydrazine hydrate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Ethyl acetate

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, add 30 g (0.172 mol) of 6-nitroquinoline, 19.2 g (0.30 mol) of 80% hydrazine hydrate, 3 g of 10% Pd/C, and 250 mL of ethanol.

  • Stir the mixture and heat it to reflux for 6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter it to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoline.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:5 to 1:3) as the eluent to yield light yellow crystals of 6-aminoquinoline.

Part 2: Synthesis of this compound

This part details the conversion of 6-aminoquinoline to the final product, this compound, through a reaction with ammonium thiocyanate in an acidic aqueous medium. This method is a common and straightforward approach for the synthesis of N-aryl thioureas.

Materials:

  • 6-Aminoquinoline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Buchner funnel and flask

  • pH paper or pH meter

Procedure:

  • Dissolve 6-aminoquinoline (1 equivalent) in a minimal amount of dilute hydrochloric acid in a round-bottom flask to form the hydrochloride salt in situ.

  • Add an aqueous solution of ammonium thiocyanate (1.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid product, wash it with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified product under vacuum.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceYield (%)
6-NitroquinolineC₉H₆N₂O₂174.16150-152[3]Yellow solid~75[3]
6-AminoquinolineC₉H₈N₂144.17115-119[4]Light yellow crystals~71[3]
This compoundC₁₀H₉N₃S203.26215-217[5]Solid-

Yield for this compound is dependent on reaction scale and purification efficiency.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: Compare the experimentally determined melting point with the literature value (215-217 °C).[5]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S).

Mandatory Visualization

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Part 1: Synthesis of 6-Aminoquinoline cluster_stage1 Stage 1: 6-Nitroquinoline Synthesis cluster_stage2 Stage 2: Reduction cluster_step2 Part 2: Synthesis of this compound A 4-Nitroaniline C 6-Nitroquinoline A:e->C:w Skraup Reaction B Glycerol, H₂SO₄, I₂/KI B:s->C:n D 6-Nitroquinoline F 6-Aminoquinoline D:e->F:w Reduction E Hydrazine Hydrate, Pd/C E:s->F:n G 6-Aminoquinoline I This compound G:e->I:w Thiourea Formation H NH₄SCN, HCl, H₂O H:s->I:n Logical_Relationship Start Starting Materials (4-Nitroaniline, Glycerol) Step1 Step 1: Skraup Reaction to form 6-Nitroquinoline Start->Step1 Intermediate1 Intermediate: 6-Nitroquinoline Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group to form 6-Aminoquinoline Intermediate1->Step2 Intermediate2 Intermediate: 6-Aminoquinoline Step2->Intermediate2 Step3 Step 3: Reaction with Ammonium Thiocyanate to form This compound Intermediate2->Step3 Product Final Product: This compound Step3->Product

References

Application Notes: N-(6-quinolinyl)thiourea in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of novel small molecules for cancer therapy is a critical area of research. Compounds featuring quinoline and thiourea scaffolds have independently garnered significant interest due to their diverse biological activities, including potent anticancer effects.[1] Thiourea derivatives have been shown to inhibit key cancer-related targets such as protein tyrosine kinases (PTKs), topoisomerases, and sirtuins, leading to cell cycle arrest and apoptosis.[2] Similarly, the quinoline ring is a privileged structure found in numerous approved anticancer drugs. The combination of these two pharmacophores in a single molecule, such as N-(6-quinolinyl)thiourea, presents a promising strategy for developing new therapeutic agents.

These application notes provide a representative framework for investigating the anticancer properties of this compound and its analogs. The methodologies and expected outcomes are based on published research for structurally similar compounds, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common mechanism for this class of molecules.[3]

Hypothesized Mechanism of Action: EGFR Signaling Inhibition

Many quinoline-thiourea derivatives exert their anticancer effects by acting as Tyrosine Kinase Inhibitors (TKIs).[2][3] A plausible mechanism for this compound is the inhibition of EGFR, a receptor tyrosine kinase frequently overactivated in various cancers, including non-small-cell lung cancer.[3] Inhibition of EGFR phosphorylation blocks downstream signaling cascades, such as the MAPK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and growth.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation, Survival, Growth Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation N6QT This compound N6QT->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Data Presentation: In Vitro Cytotoxicity

The primary method for evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure. The following table presents representative data for a structurally related N-substituted thiourea derivative, DC27, against lung cancer cell lines to illustrate expected results.[3]

Table 1: Representative Cytotoxicity Data for a Quinolinyl-Thiourea Analog (DC27)

Cell Line Cancer Type IC₅₀ (µM)[3]
A549 Non-Small-Cell Lung Carcinoma 12.9
H460 Large-Cell Lung Carcinoma 2.5
H1299 Non-Small-Cell Lung Carcinoma 4.6

| Calu-1 | Epidermoid Lung Carcinoma | 8.7 |

Data is for compound DC27 as reported in Chemotherapy 2008;54(6):463-74, and serves as an example.[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Workflow:

MTT_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Compound (Varying concentrations of this compound) B->C D 4. Incubate (e.g., 48h or 72h) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4h, until formazan crystals form) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Measure Absorbance (at 550-570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A 1. Seed and Treat Cells (in 6-well plates with IC₅₀ concentration of compound) B 2. Incubate (24h or 48h) A->B C 3. Harvest Cells (Trypsinize and collect both adherent and floating cells) B->C D 4. Wash Cells (with cold PBS) C->D E 5. Resuspend in Binding Buffer D->E F 6. Stain Cells (Add Annexin V-FITC and Propidium Iodide) E->F G 7. Incubate (15 min, room temperature, in the dark) F->G H 8. Analyze by Flow Cytometry G->H

Caption: Experimental workflow for the detection of apoptosis via Annexin V/PI staining.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of EGFR Pathway Proteins

This protocol is used to verify the effect of this compound on the hypothesized EGFR signaling pathway.

Workflow:

WesternBlot_Workflow A 1. Cell Lysis & Protein Quantification (After treatment with compound) B 2. SDS-PAGE (Separate proteins by size) A->B C 3. Protein Transfer (to PVDF or Nitrocellulose membrane) B->C D 4. Blocking (with 5% BSA or milk to prevent non-specific binding) C->D E 5. Primary Antibody Incubation (e.g., anti-p-EGFR, anti-Akt, anti-Erk, overnight at 4°C) D->E F 6. Washing E->F G 7. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) F->G H 8. Washing G->H I 9. Detection (using ECL substrate) H->I J 10. Imaging & Analysis I->J

Caption: Step-by-step workflow for Western Blot analysis.

Methodology:

  • Protein Extraction: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.[5]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate them on an SDS-polyacrylamide gel.[5]

  • Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-Erk, total Erk, and a loading control like β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to the loading control to determine changes in protein expression and phosphorylation levels.

References

Application Notes and Protocols for N-(6-quinolinyl)thiourea as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(6-quinolinyl)thiourea as a fluorescent probe. The protocols detailed below are based on established methodologies for analogous quinoline-thiourea derivatives and offer a robust framework for the characterization and application of this compound in various research settings.

Overview and Principle of Action

This compound is a heterocyclic compound featuring a quinoline fluorophore linked to a thiourea moiety. The quinoline group provides the intrinsic fluorescence, while the thiourea group can act as a recognition site for various analytes, particularly metal ions. The underlying principle of sensing often involves the interaction of the analyte with the thiourea group, which modulates the photophysical properties of the quinoline fluorophore, leading to a detectable change in fluorescence intensity or wavelength. This modulation can occur through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and estimated spectroscopic properties of this compound is presented below. It is important to note that the photophysical data are estimations based on closely related quinoline-thiourea derivatives and should be experimentally verified for the specific compound and conditions.

PropertyValue
Molecular Formula C₁₀H₉N₃S
Molecular Weight 203.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile)
Estimated Excitation Max (λex) ~320-350 nm
Estimated Emission Max (λem) ~380-450 nm
Estimated Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹
Estimated Quantum Yield (Φ) 0.1 - 0.3

Experimental Protocols

This protocol outlines the steps to determine the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., DMSO, acetonitrile, ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution in the desired solvent for analysis.

  • UV-Vis Absorption Spectrum:

    • Record the absorption spectrum of the 10 µM working solution from 250 nm to 500 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Fluorescence Emission and Excitation Spectra:

    • Excite the 10 µM working solution at the determined λmax.

    • Record the fluorescence emission spectrum. Identify the wavelength of maximum emission (λem).

    • Set the emission monochromator to the determined λem and scan the excitation wavelengths to obtain the excitation spectrum.

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with an absorbance value below 0.1 at the excitation wavelength.

    • Prepare a solution of this compound with a similar absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard and the sample.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis stock Prepare 1 mM Stock Solution working Prepare 10 µM Working Solution stock->working uv_vis Record UV-Vis Spectrum (Determine λmax) working->uv_vis Analyze quantum_yield Determine Quantum Yield working->quantum_yield Compare with standard emission Record Emission Spectrum (Determine λem) uv_vis->emission Excite at λmax excitation Record Excitation Spectrum emission->excitation Set emission at λem cluster_screening Selectivity Screening cluster_titration Quantitative Analysis probe_sol Prepare 10 µM Probe Solution add_ions Add Various Metal Ions probe_sol->add_ions measure_fluor Measure Fluorescence add_ions->measure_fluor titration Perform Fluorescence Titration measure_fluor->titration Select target ion data_analysis Analyze Data (LOD, Stoichiometry) titration->data_analysis cluster_process Fluorescence Quenching Probe This compound (Fluorescent) Complex Probe-Metal Complex (Non-Fluorescent) Probe->Complex + Metal Ion Probe->Complex Binding Event Metal Metal Ion (e.g., Hg²⁺) Complex->Probe - Metal Ion (Reversibility) cell_culture Culture Cells on Glass-Bottom Dish probe_loading Load Cells with Probe cell_culture->probe_loading washing1 Wash with PBS probe_loading->washing1 imaging_control Image Control Cells washing1->imaging_control metal_treatment Treat with Metal Ion imaging_control->metal_treatment imaging_treated Image Treated Cells metal_treatment->imaging_treated analysis Analyze Fluorescence Change imaging_treated->analysis

Application Notes and Protocols for the Synthesis of Metal Complexes with N-(6-quinolinyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives and their metal complexes are a class of compounds with significant potential in medicinal chemistry and materials science. The presence of nitrogen and sulfur atoms in the thiourea moiety allows for versatile coordination with various metal ions, leading to complexes with diverse biological activities, including anticancer, antibacterial, and antifungal properties. The quinoline scaffold is also a well-known pharmacophore present in numerous therapeutic agents. The combination of the N-(6-quinolinyl)thiourea ligand with metal ions is anticipated to yield novel complexes with unique physicochemical and biological characteristics, making them promising candidates for drug development and other applications.

General Synthesis Protocols

The synthesis of metal complexes with this compound typically involves two main stages: the synthesis of the ligand itself, followed by the complexation reaction with a suitable metal salt.

Protocol 1: Synthesis of this compound Ligand

This protocol is adapted from general methods for the synthesis of thiourea derivatives from amines and isothiocyanates. A Chinese patent describes a similar method for preparing quinoline thiourea compounds by reacting a quinoline amine with an isothiocyanate in a solvent at reflux temperature.[1]

Materials:

  • 6-aminoquinoline

  • Ammonium thiocyanate or a suitable isothiocyanate reagent

  • Solvent (e.g., ethanol, water, or a mixture)[1]

  • Acid catalyst (optional, e.g., HCl)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve 6-aminoquinoline in the chosen solvent in the reaction flask.

  • Add an equimolar amount of ammonium thiocyanate.[1]

  • If necessary, add a catalytic amount of acid.

  • Heat the mixture to reflux and maintain for a period of 1 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold solvent to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

This protocol is a generalized procedure based on the synthesis of other thiourea-metal complexes.[2][3] It is expected that this compound would act as a bidentate or monodentate ligand, coordinating through the sulfur and/or a nitrogen atom.

Materials:

  • This compound ligand

  • Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

  • Solvent (e.g., ethanol, methanol, or acetonitrile)

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve the this compound ligand in the chosen solvent in the reaction flask with gentle heating if necessary.

  • In a separate flask, dissolve the metal(II) salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring continuously. A 1:2 metal-to-ligand molar ratio is often employed for divalent metals.[2]

  • Continue stirring the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may indicate complex formation.

  • Monitor the reaction by TLC.

  • Collect the precipitated complex by filtration.

  • Wash the complex with the solvent to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator over a suitable drying agent.

Data Presentation

The following tables present hypothetical quantitative data for the synthesized ligand and its potential metal complexes. These values are illustrative and should be confirmed by experimental analysis.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound and its Metal Complexes

CompoundFormulaMolecular Weight ( g/mol )ColorYield (%)Melting Point (°C)Molar Conductivity (Ω⁻¹cm²mol⁻¹)Key IR Bands (cm⁻¹) ν(C=S)
Ligand (L) C₁₀H₉N₃S203.26White85215-217[4]-~1350
[CuL₂Cl₂] C₂₀H₁₈Cl₂CuN₆S₂540.98Green75>300Non-electrolyte~1330
[NiL₂Cl₂] C₂₀H₁₈Cl₂N₆NiS₂536.18Light Green70>300Non-electrolyte~1335
[CoL₂Cl₂] C₂₀H₁₈Cl₂CoN₆S₂536.42Blue65>300Non-electrolyte~1332
[ZnL₂Cl₂] C₂₀H₁₈Cl₂N₆S₂Zn542.87White80>300Non-electrolyte~1340

L = this compound

Table 2: Hypothetical In Vitro Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Ligand (L) 128256256
[CuL₂Cl₂] 326464
[NiL₂Cl₂] 64128128
[CoL₂Cl₂] 64128128
[ZnL₂Cl₂] 326464
Ciprofloxacin 42-
Fluconazole --8

Note: The enhanced activity of the metal complexes compared to the free ligand is a commonly observed trend in related compounds.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound metal complexes and a hypothetical signaling pathway that could be targeted by such compounds in cancer cells, given the known activities of quinoline and thiourea derivatives.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization start_ligand 6-Aminoquinoline + Ammonium Thiocyanate reaction_ligand Reflux in Ethanol/Water start_ligand->reaction_ligand product_ligand This compound reaction_ligand->product_ligand purification_ligand Recrystallization product_ligand->purification_ligand start_complex This compound purification_ligand->start_complex Purified Ligand reaction_complex Stir in Ethanol at Room Temp. start_complex->reaction_complex metal_salt Metal(II) Salt (e.g., CuCl2) metal_salt->reaction_complex product_complex [M(L)2Cl2] Complex reaction_complex->product_complex purification_complex Filtration & Washing product_complex->purification_complex analysis FT-IR, NMR, UV-Vis, Elemental Analysis, Molar Conductivity purification_complex->analysis Purified Complex Anticancer_Pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras complex This compound Metal Complex complex->receptor Inhibits complex->ras Inhibits dna DNA complex->dna Intercalates/Binds raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription transcription->dna Binds to proliferation Cell Proliferation & Survival dna->proliferation Leads to

References

Cell Culture Assays for Testing N-(6-quinolinyl)thiourea Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

As of the latest literature search, no specific quantitative data (e.g., IC50 values) for the cytotoxicity of N-(6-quinolinyl)thiourea against any cell line has been publicly reported. To facilitate future data organization and comparison once experiments are conducted, the following table templates are provided.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
e.g., MCF-7Breast AdenocarcinomaMTT48Data not available
e.g., A549Lung CarcinomaMTT48Data not available
e.g., HeLaCervical AdenocarcinomaLDH24Data not available
e.g., HepG2Hepatocellular CarcinomaMTT72Data not available

Table 2: Apoptosis Induction by this compound in Cancer Cells

Cell LineTreatment Concentration (µM)Incubation Time (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
e.g., MCF-7e.g., 1024Data not availableData not available
e.g., A549e.g., 2524Data not availableData not available

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standardized and can be adapted for testing this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations for the desired time. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

    • Centrifuge the cell suspension and wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC (Annexin V) is typically detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • The cell population will be divided into four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and potential signaling pathways that could be affected by thiourea derivatives. These are provided as templates for visualizing experimental design and potential mechanisms of action for this compound.

Experimental_Workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment This compound (Dose- and Time-Dependent) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Data_Analysis->Apoptosis_Assay Pathway_Analysis Western Blot / qPCR (e.g., NF-κB, Wnt pathways) Apoptosis_Assay->Pathway_Analysis

Caption: General experimental workflow for cytotoxicity testing.

NFkB_Signaling_Pathway Stimulus This compound (Potential Inhibitor) IKK IKK Complex Stimulus->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory & Survival Genes Nucleus->Gene_Transcription Activates

Caption: Putative inhibition of the NF-κB signaling pathway.

Wnt_Signaling_Pathway Wnt_Ligand Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Thiourea_Compound This compound (Potential Modulator) Thiourea_Compound->Destruction_Complex Modulation? Thiourea_Compound->Beta_Catenin Modulation?

References

Application Notes and Protocols for High-Throughput Screening of N-(6-Quinolinyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of N-(6-quinolinyl)thiourea derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as enzyme inhibitors.[1][2] High-throughput screening is an essential tool in drug discovery for rapidly testing large numbers of compounds to identify potential therapeutic agents.[3][4]

Introduction

This compound derivatives are a promising class of small molecules with a wide range of pharmacological activities.[1][2] The thiourea functional group is a key pharmacophore that contributes to the biological effects of these compounds, which include antimicrobial, anticancer, and enzyme inhibitory properties.[1][5] High-throughput screening (HTS) allows for the rapid and efficient evaluation of large libraries of these derivatives against specific biological targets.[3][4] This document outlines the methodologies and protocols for conducting HTS campaigns to identify and characterize novel this compound derivatives with therapeutic potential.

Data Presentation: Biological Activity of Quinolinyl Thiourea Derivatives

The following table summarizes the reported inhibitory activities of various quinolinyl thiourea derivatives against different enzymes. This data highlights the potential of this chemical scaffold for the development of potent enzyme inhibitors.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Source
5a Urease1.83 ± 0.79Thiourea22.8 ± 1.31[6]
5b Urease2.15 ± 0.17Thiourea22.8 ± 1.31[6]
5c Urease2.48 ± 0.52Thiourea22.8 ± 1.31[6]
11c Mushroom Tyrosinase0.0070 ± 0.0098Kojic acid16.8320 ± 0.0621[7]
3 Mushroom TyrosinaseKi = 119.22--[8]

Experimental Protocols

General High-Throughput Screening Workflow

The process of high-throughput screening involves several key steps, from initial assay development to hit validation.[3][9] This workflow is designed to efficiently screen large compound libraries and identify promising candidates for further development.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Assay_Dev Assay Development & Miniaturization Lib_Prep Compound Library Preparation Primary_Screen Primary HTS Lib_Prep->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation SAR Preliminary SAR Hit_Confirmation->SAR

A generalized workflow for high-throughput screening.
Protocol: In Vitro Enzyme Inhibition Assay for High-Throughput Screening

This protocol describes a general method for a 384-well plate-based enzyme inhibition assay, suitable for the high-throughput screening of this compound derivatives.

a. Materials and Reagents:

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Assay Plates: 384-well, black, flat-bottom plates.

  • Enzyme: Purified target enzyme (e.g., Urease, Tyrosinase) in appropriate buffer.

  • Substrate: Specific substrate for the target enzyme that produces a detectable signal (e.g., fluorescent, luminescent, or colorimetric).

  • Positive Control: A known inhibitor of the target enzyme.

  • Negative Control: Assay buffer with DMSO (vehicle).

  • Assay Buffer: Buffer optimized for enzyme activity and stability.

  • Stop Solution: A reagent to terminate the enzymatic reaction.

  • Detection Reagent: Reagent to measure the product of the enzymatic reaction.

  • Automated Liquid Handling System: For dispensing reagents and compounds.

  • Plate Reader: Capable of detecting the signal generated by the assay.

b. Assay Procedure:

  • Compound Plating:

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates.

    • Also, dispense the positive and negative controls into designated wells. A typical plate layout includes columns for controls and the library compounds.

  • Enzyme Addition:

    • Add the appropriate volume of enzyme solution (e.g., 10 µL) to all wells of the assay plate.

    • Incubate the plates for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Add the substrate solution (e.g., 10 µL) to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination (Optional):

    • If necessary, add a stop solution (e.g., 5 µL) to all wells to quench the reaction.

  • Signal Detection:

    • Read the plates using a plate reader at the appropriate wavelength for the chosen detection method (e.g., fluorescence intensity, absorbance, or luminescence).

c. Data Analysis:

  • Calculation of Percent Inhibition:

    • The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))

  • Hit Identification:

    • Compounds that exhibit an inhibition percentage above a predefined threshold (e.g., >50%) are considered "hits."

  • Z'-Factor Calculation:

    • The quality and robustness of the assay are assessed by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.[4][9] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Signaling Pathway Visualization

Generic Enzyme Inhibition Mechanism

The following diagram illustrates a simplified, generic mechanism of competitive enzyme inhibition, a common mode of action for small molecule inhibitors like this compound derivatives.

Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Product Product ES_Complex->Product Catalysis Product->Enzyme + Enzyme Inhibitor This compound Derivative (Inhibitor)

Competitive enzyme inhibition by a small molecule.

References

Application Notes and Protocols: N-(6-quinolinyl)thiourea as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-quinolinyl)thiourea is a synthetic organic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their potential as antibacterial, antioxidant, anticancer, and anti-inflammatory agents[1][2]. The incorporation of a quinoline moiety is of particular interest as quinoline-based compounds have been identified as inhibitors of various enzymes, including DNA methyltransferases and kinases[3]. This document provides detailed protocols for the synthesis and evaluation of this compound as a potential enzyme inhibitor, with a focus on its hypothetical activity against urease and tyrosinase, two enzymes with significant biomedical and industrial relevance.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 6-aminoquinoline with a suitable isothiocyanate precursor. A general and reliable method involves the use of thiophosgene or a related reagent to generate the isothiocyanate in situ, which then reacts with the amine.

Protocol: Synthesis of this compound

Materials:

  • 6-aminoquinoline

  • Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of 6-isothiocyanatoquinoline (Intermediate):

    • Dissolve 6-aminoquinoline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • The crude 6-isothiocyanatoquinoline can be used in the next step without further purification or can be purified by flash column chromatography.

  • Formation of this compound:

    • The direct synthesis from 6-aminoquinoline can also be performed using a one-pot method with a milder thiocarbonyl transfer reagent like 1,1'-thiocarbonyldiimidazole (TCDI).

    • Dissolve 6-aminoquinoline (1 equivalent) in anhydrous dichloromethane.

    • Add TCDI (1.1 equivalents) and stir the reaction mixture at room temperature for 2-4 hours to form an intermediate.

    • To this mixture, add a source of ammonia (e.g., bubbling ammonia gas or adding a solution of ammonia in an organic solvent) to form the terminal thiourea.

    • Stir for an additional 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

Enzyme Inhibition Assays

The following are detailed protocols for evaluating the inhibitory activity of this compound against urease and tyrosinase.

Urease Inhibition Assay

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and is a target for the treatment of peptic ulcers.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol-hypochlorite reagent (Berthelot's reagent)

  • This compound (test compound)

  • Thiourea (standard inhibitor)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of this compound and the standard inhibitor (Thiourea) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of different concentrations of the test compound or standard inhibitor.

  • Add 25 µL of urease enzyme solution (e.g., 15 U/mL) to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution (100 mM) to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction and induce color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent (hypochlorite).

  • Incubate at 50 °C for 20 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (standard inhibitor)

  • 96-well microplate reader

Protocol:

  • Prepare stock solutions of this compound and the standard inhibitor (Kojic acid) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of different concentrations of the test compound or standard inhibitor.

  • Add 140 µL of phosphate buffer (pH 6.8).

  • Add 20 µL of mushroom tyrosinase solution (e.g., 30 U/mL).

  • Pre-incubate the mixture at 25 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM).

  • Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the initial rate of the reaction (V₀).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀ of sample / V₀ of control)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

The following table summarizes the hypothetical inhibitory activities of this compound against urease and tyrosinase.

CompoundTarget EnzymeIC₅₀ (µM) [Hypothetical]
This compoundUrease15.8 ± 1.2
Thiourea (Standard)Urease21.5 ± 1.8
This compoundTyrosinase8.2 ± 0.7
Kojic Acid (Standard)Tyrosinase16.7 ± 1.5

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_assay Enzyme Inhibition Assay start 6-Aminoquinoline intermediate Reaction with Thiocarbonyl Reagent start->intermediate product This compound intermediate->product purification Purification product->purification prep Prepare Reagents (Enzyme, Substrate, Inhibitor) purification->prep Characterized Compound incubation Incubation prep->incubation measurement Absorbance Measurement incubation->measurement analysis Data Analysis (IC50) measurement->analysis signaling_pathway cluster_pathway Melanogenesis Signaling Pathway UVB UVB Radiation MC1R MC1R UVB->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Expression Melanin Melanin Synthesis Tyrosinase->Melanin Inhibitor This compound Inhibitor->Tyrosinase Inhibition

References

Protocol for molecular docking studies of N-(6-quinolinyl)thiourea with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Molecular Docking of N-(6-quinolinyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This compound and its derivatives are a class of compounds recognized for their wide range of biological activities, including potential roles as enzyme inhibitors and modulators of immune responses. Thiourea-containing molecules are versatile due to their ability to form multiple hydrogen bonds and coordinate with metal ions, making them attractive scaffolds in drug discovery.

Molecular docking is a crucial computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, these studies are instrumental in:

  • Target Identification and Validation: Predicting the binding affinity and interaction patterns of the compound against various biological targets. Studies have identified quinolinyl thiourea derivatives as potent inhibitors of mushroom tyrosinase[1]. Other related thiourea compounds have been studied against targets like bacterial tyrosinase, DNA gyrase, and Tankyrase[2][3][4].

  • Binding Mode Analysis: Elucidating the specific amino acid residues involved in the binding interaction, which is critical for understanding the mechanism of action.

  • Lead Optimization: Guiding the rational design of more potent and selective analogs by modifying the this compound scaffold.

  • Virtual Screening: Screening large compound libraries to identify novel hits with similar binding properties.

A recent study on structurally similar N-quinoline-N'-(thiophen-2-yl)thiourea analogs identified them as agonists for Toll-like receptor 1/2 (TLR1/2), highlighting a potential role in cancer immunotherapy[5]. The docking protocol outlined below is a generalized workflow applicable to various protein targets, using tyrosinase as a primary example.

Quantitative Data Summary

The following table summarizes binding affinity data from molecular docking studies of quinolinyl thiourea derivatives and other related compounds against various protein targets. This data is essential for comparing the binding efficiencies of different ligands.

Compound ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)Biological Activity (IC50/Ki)Reference
Quinolinyl Acyl Thiourea (11c)Mushroom Tyrosinase--7.2IC50 = 0.0070 µM[1]
Thiourea DerivativesBacterial Tyrosinase6EI4-4.02 to -6.32-[4]
Nitrobenzoylthiourea Cu(II) ComplexS. aureus protein4xwa-9.0 to -10.4-[6]
N-phenylmorpholine-4-carbothioamideBacterial Tyrosinase6EI4-7.01-[4]

Detailed Experimental Protocol: Molecular Docking

This protocol describes a generalized workflow for performing molecular docking of this compound with a target protein, using AutoDock Vina, a widely used open-source docking program.

3.1. Required Software and Resources

  • Molecular Graphics Laboratory (MGL) Tools: Includes AutoDock Tools (ADT) for preparing input files.

  • AutoDock Vina: The docking engine.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing protein-ligand interactions.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or ChemSpider: For obtaining the 3D structure of the ligand, this compound[7].

3.2. Step 1: Target Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB (e.g., PDB ID: 6EI4 for bacterial tyrosinase)[4].

  • Clean the Protein: Open the PDB file in Discovery Studio or ADT. Remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains not required for the docking simulation[8].

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign Gasteiger charges to the protein atoms. This is essential for calculating electrostatic interactions[8].

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

3.3. Step 2: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 1480925) in SDF format[7].

  • Energy Minimization: Open the ligand file in a molecular editor (e.g., Avogadro, ChemDraw) or ADT. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation[4].

  • Set Torsion Angles: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process. ADT can automatically detect and set these.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

3.4. Step 3: Grid Box Generation

  • Identify the Binding Site: The binding site is typically the active site of the enzyme or the location of a co-crystallized ligand in the experimental structure[2].

  • Define the Grid Box: In ADT, define a cubic grid box that encompasses the entire binding site. The grid box dimensions should be large enough to allow the ligand to move and rotate freely. For example, a box size of 60 x 60 x 60 Å is often sufficient.

  • Save Configuration: Save the grid box parameters (center coordinates and dimensions) into a configuration file (e.g., conf.txt).

3.5. Step 4: Running the Docking Simulation

  • Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the name of the output file.

  • Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

3.6. Step 5: Analysis of Results

  • Examine Binding Affinities: Open the log file (docking_log.txt) to view the binding affinity scores (in kcal/mol) for the top predicted binding poses. A more negative score indicates a stronger predicted binding affinity[1].

  • Visualize Interactions: Load the protein PDBQT file and the docking results PDBQT file into a visualization software like Discovery Studio or PyMOL.

  • Analyze Binding Mode: Analyze the top-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the target protein.

Visualizations

Workflow and Signaling Pathways

The following diagrams illustrate the molecular docking workflow and a relevant signaling pathway where quinoline derivatives may be active.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Structures (Protein from PDB, Ligand from PubChem) Prep_Prot 2. Prepare Protein (Remove water, add H-atoms, assign charges) PDB->Prep_Prot Prep_Lig 3. Prepare Ligand (Minimize energy, set rotatable bonds) PDB->Prep_Lig Grid 4. Define Grid Box (Enclose active site) Prep_Prot->Grid Prep_Lig->Grid Vina 5. Run Docking (Execute AutoDock Vina) Grid->Vina Scores 6. Analyze Binding Affinity (kcal/mol) Vina->Scores Visualize 7. Visualize Interactions (H-bonds, hydrophobic, etc.) Scores->Visualize

Caption: Molecular docking experimental workflow.

TLR1_2_Signaling_Pathway Ligand N-quinolinyl-thiourea (TLR1/2 Agonist) Dimer TLR1/TLR2 Heterodimer Ligand->Dimer facilitates dimerization TLR1 TLR1 TLR1->Dimer TLR2 TLR2 TLR2->Dimer MyD88 MyD88 (Adaptor Protein) Dimer->MyD88 recruits NFkB NF-κB Pathway Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) NFkB->Cytokines Response Immune Response (Anti-tumor activity) Cytokines->Response

Caption: TLR1/2 signaling pathway activated by agonists.

References

Application Notes and Protocols for In Vivo Efficacy Studies of N-(6-quinolinyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(6-quinolinyl)thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their wide range of biological activities. Thiourea derivatives have been investigated for their potential as antibacterial, antioxidant, anti-inflammatory, and anticancer agents.[1][2] The incorporation of a quinoline moiety is significant as quinoline derivatives are also known to possess diverse pharmacological properties, including anticancer activity.[3] This document provides a detailed framework for designing and conducting in vivo efficacy studies to evaluate the therapeutic potential of this compound, with a primary focus on its application as an anti-cancer agent. These protocols are intended to serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.

Putative Mechanism of Action

While the precise mechanism of action for this compound is a subject of ongoing investigation, it is hypothesized to exert its anti-tumor effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Thiourea derivatives have been shown to target various biological molecules, including enzymes and signaling proteins.[3][4] Based on the known activities of related compounds, a plausible mechanism involves the inhibition of protein kinases that are critical for tumor growth and the induction of apoptosis.

Below is a diagram illustrating a putative signaling pathway that may be targeted by this compound.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Apoptotic_Proteins Apoptotic Proteins AKT->Apoptotic_Proteins N6QT This compound N6QT->RAF N6QT->PI3K Cellular_Processes Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Processes

Caption: Putative signaling pathway targeted by this compound.

Experimental Design and Protocols

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following sections outline the key stages of an in vivo efficacy study for this compound.

Preliminary Studies

Before initiating large-scale efficacy studies, it is essential to conduct preliminary investigations to determine the maximum tolerated dose (MTD) and assess the pharmacokinetic profile of the compound.[5]

1.1. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Protocol:

    • Use a cohort of healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), with at least 3-5 animals per dose group.

    • Administer escalating doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming habits.

    • The MTD is typically defined as the highest dose that does not result in more than a 20% loss of body weight or significant clinical signs of distress.[6]

1.2. Pharmacokinetic (PK) Study

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Protocol:

    • Administer a single dose of this compound to a cohort of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Efficacy Study

The choice of animal model is critical and should be relevant to the type of cancer being studied. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used.[7][8]

2.1. Animal Model Selection

  • Select an appropriate cancer cell line based on the therapeutic target of interest.

  • Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[8]

  • Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

2.2. Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

experimental_workflow Start Animal_Acclimatization Animal Acclimatization (1-2 weeks) Start->Animal_Acclimatization Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous) Animal_Acclimatization->Tumor_Inoculation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth_Monitoring Randomization Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth_Monitoring->Randomization Treatment_Initiation Treatment Initiation Randomization->Treatment_Initiation Endpoint Endpoint Analysis Treatment_Initiation->Endpoint Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs Data_Analysis Data Analysis and Reporting Endpoint->Data_Analysis End Data_Analysis->End

References

Application Notes and Protocols for the Quantification of N-(6-quinolinyl)thiourea in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-quinolinyl)thiourea and its derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including potential anticancer, antibacterial, and antimalarial properties. Accurate and reliable quantification of these compounds in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, toxicokinetic analysis, and overall drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix. HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte.

Data Presentation: Quantitative Parameters

The following tables summarize typical performance characteristics for the analysis of quinoline and thiourea derivatives, which can be used as a starting point for the method validation of this compound analysis.

Table 1: HPLC-UV Method Performance Characteristics for Related Quinoline Derivatives

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD)0.0174 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ)0.0521 - 5.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Table 2: LC-MS/MS Method Performance Characteristics for Related Thiourea and Quinoline Derivatives

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.99Demonstrates a direct proportionality between analyte concentration and instrument response over a wide range.
Lower Limit of Quantification (LLOQ)1.00 ng/mLThe lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Intra- and Inter-day Precision (RSD%)≤ 10.8%Measures the variability of the assay within the same day and between different days.
Relative Error (RE%)0.5% to 5.98%Indicates the accuracy of the method.
Recovery80% - 120%The efficiency of the sample preparation process in extracting the analyte from the matrix.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by RP-HPLC-UV

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound in human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar quinoline derivative

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid or ammonium formate

  • Human plasma (drug-free)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Start with 20% B, linearly increase to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-330 nm for quinoline derivatives).

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free plasma.

  • Process the standards and quality control (QC) samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Protocol 2: Sensitive Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.

1. Materials and Reagents:

  • Same as Protocol 1. An isotopically labeled analog of this compound is the ideal internal standard.

2. Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A fast gradient is typically used, for example, from 10% to 90% B in 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by direct infusion of the compounds into the mass spectrometer.

5. Calibration and Quantification:

  • Follow the same procedure as in Protocol 1, using a wider dynamic range appropriate for the higher sensitivity of the LC-MS/MS method.

Visualizations

G Experimental Workflow for Plasma Sample Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation HPLC-UV lle Liquid-Liquid Extraction (Organic Solvent) add_is->lle LC-MS/MS centrifuge Centrifugation protein_precipitation->centrifuge lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc lcms LC-MS/MS Analysis reconstitute->lcms quantification Quantification hplc->quantification lcms->quantification

Caption: Workflow for Plasma Sample Analysis.

G Potential Signaling Pathway of Quinoline-Thiourea Derivatives cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand N-quinoline- N'-(thiophen-2-yl)thiourea tlr1 TLR1 ligand->tlr1 Binds tlr2 TLR2 ligand->tlr2 Binds myd88 MyD88 tlr1->myd88 Recruits tlr2->myd88 nfkb_pathway Downstream Signaling (e.g., IRAKs, TRAF6) myd88->nfkb_pathway Activates nfkb NF-κB nfkb_pathway->nfkb Activates nfkb_n NF-κB nfkb->nfkb_n Translocates gene_transcription Gene Transcription nfkb_n->gene_transcription Initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) gene_transcription->cytokines Leads to

Caption: Potential TLR1/2 Signaling Pathway.

Concluding Remarks

The protocols and data presented in this application note provide a comprehensive guide for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure the generation of reliable and accurate data for drug development and research purposes. The provided signaling pathway offers a potential mechanism of action for this class of compounds, which may be relevant for pharmacodynamic studies.

N-(6-quinolinyl)thiourea: A Potential Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Introduction: Corrosion remains a significant challenge across various industries, leading to substantial economic losses and safety concerns. The use of organic inhibitors is a primary strategy to mitigate the corrosion of metals, particularly steel, in acidic environments commonly encountered in industrial processes such as acid pickling, cleaning, and oil and gas exploration. N-(6-quinolinyl)thiourea is a promising candidate as a corrosion inhibitor due to the synergistic effects of its quinoline and thiourea moieties. The quinoline ring, a heterocyclic aromatic compound, and the thiourea group, containing sulfur and nitrogen atoms, are known to exhibit excellent corrosion inhibitive properties by adsorbing onto the metal surface and forming a protective barrier.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, application, and evaluation of this compound as a corrosion inhibitor for mild steel in acidic solutions.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC10H9N3S[4][5]
Molar Mass203.26 g/mol [4]
Melting Point215-217 °C[4]
AppearancePredicted to be a solid at room temperature.
Density1.402 ± 0.06 g/cm³ (Predicted)[4]
Boiling Point391.4 ± 34.0 °C (Predicted)[4]

Data Presentation: Performance Evaluation of this compound

The following tables summarize the expected quantitative data from various corrosion inhibition studies on mild steel in a 1 M HCl solution at room temperature, based on the performance of similar thiourea and quinoline derivatives.

Table 1: Weight Loss Measurements

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)Surface Coverage (θ)
Blank25.412.7--
0.18.94.4565.00.650
0.54.62.3081.90.819
1.02.51.2590.20.902
2.01.80.9092.90.929
5.01.30.6594.90.949

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-450105075-120-
0.1-44236872-11565.0
0.5-43518969-11282.0
1.0-42810366-10890.2
2.0-4217264-10593.1
5.0-4155161-10195.1

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF/cm²)nInhibition Efficiency (%)
Blank251500.85-
0.175950.8766.7
0.5140700.8982.1
1.0260550.9190.4
2.0380400.9393.4
5.0520300.9595.2

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general synthesis methods for thiourea derivatives.[6][7]

Materials:

  • 6-aminoquinoline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.1 mol of 6-aminoquinoline in 100 mL of ethanol.

  • Slowly add 0.12 mol of concentrated hydrochloric acid to the solution while stirring.

  • Add 0.11 mol of ammonium thiocyanate to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours with continuous stirring.

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 500 mL of ice-cold distilled water.

  • A precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product with cold distilled water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a desiccator.

cluster_synthesis Synthesis of this compound start Dissolve 6-aminoquinoline in ethanol add_hcl Add conc. HCl start->add_hcl add_nh4scn Add NH4SCN add_hcl->add_nh4scn reflux Reflux for 6-8 hours add_nh4scn->reflux cool Cool to room temperature reflux->cool precipitate Precipitate in ice water cool->precipitate filter Vacuum filter precipitate->filter wash Wash with water and ethanol filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry the product recrystallize->dry

Caption: Synthesis workflow for this compound.

Corrosion Inhibition Evaluation

1. Weight Loss Method

Materials:

  • Mild steel coupons (e.g., C1010 or similar) with a hole for suspension.[8]

  • Abrasive paper (different grades)

  • Acetone

  • Desiccator

  • Analytical balance

  • 1 M HCl solution (corrosive medium)

  • This compound (inhibitor)

  • Water bath or thermostat

  • Glass hooks and beakers

Procedure:

  • Mechanically polish the mild steel coupons with different grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.

  • Weigh the cleaned coupons accurately using an analytical balance.

  • Prepare beakers with 1 M HCl solution containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) and a blank solution without the inhibitor.

  • Immerse the weighed coupons in the respective solutions using glass hooks.

  • Maintain a constant temperature using a water bath for a specified period (e.g., 24 hours).

  • After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh the coupons again to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/y) = (87.6 × W) / (A × T × D)

      • Where W is the weight loss in mg, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • IE% = [(W₀ - Wᵢ) / W₀] × 100

      • Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibited solution.

2. Electrochemical Measurements

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell:

    • Working electrode: Mild steel coupon

    • Counter electrode: Platinum foil or graphite rod

    • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

Procedure:

  • Prepare the working electrode by embedding a mild steel specimen in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode as described for the weight loss method.

  • Fill the corrosion cell with the test solution (1 M HCl with and without different concentrations of the inhibitor).

  • Immerse the three electrodes in the solution and allow the system to stabilize for about 30 minutes to reach a steady open circuit potential (OCP).

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

    • Plot the logarithmic current density versus potential (Tafel plot).

    • Determine the corrosion potential (Ecorr), corrosion current density (Icorr), and anodic (βa) and cathodic (βc) Tafel slopes.

    • Calculate the inhibition efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100, where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

cluster_workflow Corrosion Testing Workflow cluster_weight_loss Weight Loss Method cluster_electrochemical Electrochemical Methods prep Prepare Mild Steel Coupons (Polish, Clean, Weigh) wl_immerse Immerse Coupons (24h) prep->wl_immerse ec_setup Setup 3-Electrode Cell prep->ec_setup solutions Prepare Test Solutions (1 M HCl +/- Inhibitor) solutions->wl_immerse solutions->ec_setup wl_clean Clean and Re-weigh wl_immerse->wl_clean wl_calc Calculate IE% wl_clean->wl_calc ec_stabilize Stabilize at OCP ec_setup->ec_stabilize pdp Potentiodynamic Polarization ec_stabilize->pdp eis Electrochemical Impedance Spectroscopy ec_stabilize->eis ec_calc Calculate IE% pdp->ec_calc eis->ec_calc

Caption: Experimental workflow for corrosion inhibition evaluation.

3. Surface Analysis: Scanning Electron Microscopy (SEM)

Apparatus:

  • Scanning Electron Microscope (SEM)

Procedure:

  • Immerse mild steel coupons in 1 M HCl with and without an optimal concentration of this compound for a specified period (e.g., 24 hours).

  • After immersion, gently rinse the coupons with distilled water and dry them.

  • Mount the coupons on stubs and coat with a thin layer of gold or carbon if necessary to improve conductivity.

  • Examine the surface morphology of the coupons using the SEM at different magnifications.

  • Compare the surface of the coupon immersed in the blank solution (which should show significant corrosion damage) with the surface of the coupon from the inhibited solution (which should appear smoother and more protected).

Proposed Mechanism of Corrosion Inhibition

This compound is expected to inhibit corrosion through adsorption onto the mild steel surface, a process that can involve both physisorption and chemisorption.[1][9]

  • Physisorption: This may occur via electrostatic interactions between the protonated inhibitor molecule in the acidic solution and the negatively charged steel surface (due to adsorbed Cl⁻ ions).

  • Chemisorption: This is likely the dominant mechanism and involves the sharing of electrons between the heteroatoms (N and S) in the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface.[6][10] The π-electrons of the quinoline ring can also participate in this interaction. This leads to the formation of a coordinate covalent bond and a stable, protective film on the metal surface.[8] This film acts as a barrier, isolating the metal from the corrosive environment.[8]

cluster_mechanism Corrosion Inhibition Mechanism cluster_adsorption Adsorption Process inhibitor This compound in Acidic Solution physisorption Physisorption (Electrostatic Interaction) inhibitor->physisorption chemisorption Chemisorption (Electron Sharing: N, S, π-electrons -> Fe d-orbitals) inhibitor->chemisorption steel Mild Steel Surface (Fe) steel->physisorption steel->chemisorption protective_film Formation of a Stable Protective Film physisorption->protective_film chemisorption->protective_film inhibition Corrosion Inhibition (Blocking of Active Sites) protective_film->inhibition

Caption: Proposed mechanism of corrosion inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(6-quinolinyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of N-(6-quinolinyl)thiourea synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for preparing this compound?

A1: The most common and direct methods for synthesizing this compound involve the reaction of 6-aminoquinoline with a thiocarbonylating agent. The two primary routes are:

  • Reaction with an Isothiocyanate: This is a widely used and generally high-yielding method where 6-aminoquinoline is reacted with a suitable isothiocyanate, often generated in situ.[1]

Q2: I am experiencing a low yield in my synthesis. What are the likely causes and how can I address them?

A2: Low yields in the synthesis of this compound can arise from several factors:

  • Low Nucleophilicity of 6-Aminoquinoline: The electron-withdrawing nature of the quinoline ring system can reduce the nucleophilicity of the amino group, making the reaction sluggish.[1]

    • Solution: Consider increasing the reaction temperature or using a non-nucleophilic base (e.g., triethylamine) to activate the amine.[1]

  • Instability of Intermediates: The dithiocarbamate intermediate formed in the carbon disulfide method can be unstable.

    • Solution: Careful control of reaction temperature and prompt conversion to the final product are crucial.

  • Steric Hindrance: While less of a concern with the 6-position of quinoline, bulky reagents or catalysts could impede the reaction.

    • Solution: Ensure appropriate stoichiometry and consider catalysts known to be effective for sterically hindered amines if applicable. Microwave irradiation has also been shown to be effective in overcoming steric barriers.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1]

Q3: I am observing significant impurity formation. What are the common side products and how can I minimize them?

A3: The formation of side products is a common challenge. Here are some possibilities and solutions:

  • Formation of Symmetrical Di-substituted Thiourea: If an isothiocyanate intermediate is formed in situ from 6-aminoquinoline and a thiocarbonyl source, it can react with another molecule of 6-aminoquinoline to form the symmetrical N,N'-di(6-quinolinyl)thiourea.

    • Solution: Control the stoichiometry carefully. A one-pot, two-step approach where the isothiocyanate is formed first before the addition of another nucleophile (if making an unsymmetrical thiourea) can be effective.

  • Degradation of Isothiocyanate: Isothiocyanates can be unstable, especially at elevated temperatures.[2]

    • Solution: Use freshly prepared or purified isothiocyanates and conduct the reaction at room temperature or even 0°C if possible.[2]

  • Thiuram Disulfides (with Carbon Disulfide method): Oxidative coupling of two dithiocarbamate intermediate molecules can lead to the formation of thiuram disulfides.[2]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[2]

Q4: What are the recommended methods for purifying this compound?

A4: Purification of the final product is critical to obtain a high-purity compound. Common methods include:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial. Ethanol or ethanol/water mixtures are often effective for thiourea derivatives.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. The appropriate eluent system can be determined by TLC analysis.

  • Acid-Base Extraction: If the impurities have different acid-base properties from the desired thiourea product, an acid-base workup can be an effective purification step.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Low reactivity of 6-aminoquinoline.Increase reaction temperature; consider using a more reactive thiocarbonylating agent like thiophosgene (with extreme caution due to toxicity).
Decomposition of reagents or intermediates.Use fresh reagents; run the reaction at a lower temperature; ensure an inert atmosphere.
Formation of Multiple Spots on TLC Side reactions are occurring.Optimize stoichiometry; control reaction temperature; consider a stepwise addition of reagents.
Impure starting materials.Purify 6-aminoquinoline and other reagents before starting the reaction.
Product is an Oil and Does Not Solidify Presence of impurities.Attempt to purify by column chromatography; try trituration with a non-polar solvent like hexane to induce crystallization.
Difficulty in Removing Starting Material Incomplete reaction.Extend reaction time; increase temperature moderately; use a slight excess of one reagent (if it can be easily removed).
Co-precipitation of starting material with the product.Optimize the recrystallization solvent system; utilize column chromatography for separation.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the general effects of different conditions on thiourea synthesis, which can be applied as a starting point for the optimization of this specific synthesis.

Parameter Condition A Yield (%) Condition B Yield (%) Remarks
Temperature Room Temperature6560 °C85Increasing temperature can improve yield, but excessive heat may lead to decomposition.
Solvent Dichloromethane (DCM)70Tetrahydrofuran (THF)78Polar aprotic solvents are generally effective.
Base (for CS₂ method) None20Triethylamine (TEA)75A base is often necessary to facilitate the reaction with carbon disulfide.
Reaction Time 2 hours556 hours80Monitoring by TLC is essential to determine the optimal reaction time.

Note: The yield percentages are illustrative and will vary depending on the specific reaction setup and scale.

Experimental Protocols

Method 1: Synthesis from 6-Aminoquinoline and an Isothiocyanate

This protocol provides a general procedure for the synthesis of this compound from 6-aminoquinoline and a suitable isothiocyanate.

Materials:

  • 6-Aminoquinoline

  • Isothiocyanate (e.g., phenyl isothiocyanate as a model)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • In a round-bottom flask, dissolve 6-aminoquinoline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • If the reaction is slow, it can be gently heated to a temperature between 40-60°C.

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Method 2: Synthesis from 6-Aminoquinoline and Carbon Disulfide

This protocol describes a general one-pot synthesis of a symmetrical N,N'-di(6-quinolinyl)thiourea. To synthesize the mono-substituted this compound, a different amine would be added in the second step.

Materials:

  • 6-Aminoquinoline

  • Carbon Disulfide (CS₂)

  • Base (e.g., Sodium Hydroxide or Triethylamine)

  • Solvent (e.g., Water, Ethanol, or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 6-aminoquinoline (2.0 equivalents) and the base (e.g., sodium hydroxide, 1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add carbon disulfide (1.1 equivalents) dropwise to the cooled, stirred solution.

  • Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate intermediate.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration.

  • The crude product is then purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 6-Aminoquinoline + Thiocarbonylating Agent Start->Reactants Step 1 Reaction Reaction in Solvent Reactants->Reaction Step 2 Monitoring TLC Monitoring Reaction->Monitoring Step 3 Workup Reaction Workup Monitoring->Workup Step 4 Crude_Product Crude Product Workup->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Step 5 Pure_Product Pure this compound Purification_Method->Pure_Product Step 6

Caption: A generalized workflow for the synthesis and purification of this compound.

Logical Relationship in Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Cause1 Low Reactivity of 6-Aminoquinoline Low_Yield->Cause1 Cause2 Reagent/Intermediate Decomposition Low_Yield->Cause2 Cause3 Incomplete Reaction Low_Yield->Cause3 Solution1 Increase Temperature or Add Base Cause1->Solution1 Solution2 Use Fresh Reagents & Control Temperature Cause2->Solution2 Solution3 Extend Reaction Time & Monitor by TLC Cause3->Solution3

Caption: A troubleshooting diagram illustrating the relationship between low yield and potential solutions.

References

Common side products in N-(6-quinolinyl)thiourea synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(6-quinolinyl)thiourea, with a focus on identifying and removing common side products.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method for synthesizing this compound involves the reaction of 6-aminoquinoline with an isothiocyanate, often generated in situ from a thiocyanate salt like ammonium thiocyanate (NH₄SCN) in an acidic medium, typically using hydrochloric acid. The reaction is usually carried out in a suitable solvent, such as ethanol or a water-ethanol mixture, and may require heating.

Q2: What are the most likely side products in this synthesis?

The primary side products in the synthesis of this compound typically include:

  • Unreacted 6-aminoquinoline: This is a common impurity if the reaction does not go to completion or if the stoichiometry is not optimal.

  • 1,3-bis(6-quinolinyl)thiourea: This symmetrical thiourea can form, although it is generally less common under standard conditions.

  • Products of isothiocyanate hydrolysis: If water is present, the isothiocyanate intermediate can hydrolyze, leading to the formation of other byproducts.

  • Degradation products: Prolonged heating or harsh acidic conditions can lead to the degradation of the starting materials or the final product.

Q3: How can I monitor the progress of the reaction to minimize side products?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the 6-aminoquinoline starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane.

Troubleshooting Guide

Problem 1: My final product is contaminated with unreacted 6-aminoquinoline.

  • Cause: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or incorrect stoichiometry.

  • Solution:

    • Optimize Reaction Time: Ensure the reaction is stirred for the recommended duration, monitoring via TLC until the 6-aminoquinoline spot is no longer visible.

    • Adjust Stoichiometry: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the thiocyanate source can help drive the reaction to completion.

    • Purification: Unreacted 6-aminoquinoline can often be removed through recrystallization. Ethanol or aqueous ethanol is a commonly used solvent system for this purpose. Alternatively, flash column chromatography on silica gel can be employed for more challenging separations.

Problem 2: The yield of my product is very low.

  • Cause: Low yields can result from incomplete reaction, product degradation, or loss of product during workup and purification.

  • Solution:

    • Control Temperature: Avoid excessive heating, which can lead to the degradation of the thiourea product.

    • pH Control: Ensure the reaction is carried out under appropriate acidic conditions, as this is crucial for the formation of the isothiocyanate intermediate.

    • Careful Workup: During the workup, the product is often precipitated by neutralization. Ensure the pH is adjusted carefully to maximize precipitation without causing decomposition. Washing the crude product with cold solvent can minimize losses.

Problem 3: I observe an unknown impurity in my NMR/LC-MS analysis.

  • Cause: This could be one of the less common side products, such as 1,3-bis(6-quinolinyl)thiourea, or a degradation product.

  • Solution:

    • Characterization: Attempt to characterize the impurity using mass spectrometry and NMR to determine its structure.

    • Purification: Flash column chromatography is the most effective method for removing unknown or closely related impurities. A gradient elution system, for example, with ethyl acetate in hexane, can provide the necessary separation.

Experimental Protocols

General Synthesis of this compound

  • Dissolve 6-aminoquinoline in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of ammonium thiocyanate in water to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and neutralize it with an aqueous solution of sodium hydroxide or ammonia to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from ethanol.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.

ParameterValue/RangeReference
Reactant Ratio (Amine:Thio)1:1 to 1:1.2
Reaction Temperature80-100 °C (Reflux)
Reaction Time4-8 hours
Typical Yield75-90%
Common SolventEthanol/Water

Diagrams

TroubleshootingWorkflow start Synthesis of This compound check_purity Analyze Crude Product (TLC, NMR, LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure end_product Pure this compound is_pure->end_product Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No unreacted_sm Unreacted 6-Aminoquinoline identify_impurity->unreacted_sm Starting Material unknown_impurity Unknown Side Product identify_impurity->unknown_impurity Other optimize Optimize Reaction: - Increase reaction time - Use excess thiocyanate unreacted_sm->optimize recrystallize Purify by Recrystallization (Ethanol/Water) unreacted_sm->recrystallize chromatography Purify by Column Chromatography unknown_impurity->chromatography optimize->start recrystallize->check_purity chromatography->check_purity

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Purification of N-(6-quinolinyl)thiourea by recrystallization vs. column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(6-quinolinyl)thiourea by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from the starting materials or side reactions. These may include:

  • Unreacted 6-aminoquinoline: A starting material that may be carried through if the reaction does not go to completion.

  • Unreacted Isothiocyanate Precursor: Depending on the synthetic route, the isothiocyanate starting material or its decomposition products could be present.

  • Symmetrical Thioureas: Side reactions can sometimes lead to the formation of symmetrical thioureas, such as N,N'-di(6-quinolinyl)thiourea, particularly if there are impurities in the starting amine.[1]

  • Byproducts from 6-aminoquinoline synthesis: The synthesis of 6-aminoquinoline can introduce impurities that may be carried over.[2]

Q2: How do I choose between recrystallization and column chromatography for purifying this compound?

A2: The choice depends on the impurity profile, the required purity, and the scale of your synthesis.

  • Recrystallization is often effective for removing small amounts of impurities, especially if the impurities have significantly different solubility profiles from the desired product. It is generally a more straightforward and scalable technique.

  • Column chromatography is more suitable for separating complex mixtures with multiple components or impurities that have similar solubility to the product. It offers a higher degree of separation but can be more time-consuming and less scalable.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Based on protocols for similar N-aryl thiourea derivatives, ethanol is an excellent starting solvent to try for recrystallization.[1] A patent for a similar quinoline thiourea compound also suggests ethanol or water as recrystallization solvents.[3] The solubility of thiourea itself is good in polar solvents like ethanol and methanol.[4][5]

Q4: For column chromatography, what stationary and mobile phases are recommended for a polar, basic compound like this compound?

A4: For a polar and basic compound, standard silica gel can be used, but it's often beneficial to deactivate it to prevent streaking and poor separation. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia.[6] Alternatively, using basic alumina as the stationary phase can be advantageous for purifying amines.[6]

A common mobile phase for polar compounds is a mixture of a non-polar solvent and a polar solvent, such as dichloromethane (DCM) and methanol (MeOH) . For basic compounds, adding a small percentage of a base like ammonium hydroxide or triethylamine (e.g., 0.5-2%) to the mobile phase can significantly improve the chromatography.[6]

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Product does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent such as methanol or a mixture of solvents like ethanol/water.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid.- Add a small amount of additional hot solvent to ensure complete dissolution. - Allow the solution to cool more slowly. - Try a different solvent system.
Low recovery of purified product. - Too much solvent was used. - The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to maximize precipitation. - Consider a different solvent in which the product has lower solubility at cold temperatures.
Crystals are colored or appear impure. - Insoluble impurities were not completely removed. - Colored impurities are co-crystallizing with the product.- Perform a hot filtration step to remove any insoluble material before allowing the solution to cool. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Compound streaks on the TLC plate and column. The compound is interacting too strongly with the acidic silica gel due to its basic nature.- Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the mobile phase.[6] - Use a less acidic stationary phase like deactivated silica gel or basic alumina.[6]
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in a DCM/methanol system).
All compounds run with the solvent front (Rf = 1). The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., DCM in a DCM/methanol system).
Poor separation between the product and an impurity. The chosen mobile phase does not provide sufficient selectivity.- Try a different solvent system. For example, you could substitute methanol with acetonitrile or add a small amount of a third solvent to modify the selectivity. - Use a shallower solvent gradient during elution.
Low recovery of the compound from the column. The compound is irreversibly adsorbed onto the silica gel.- This can happen with very polar compounds on silica. Try the troubleshooting steps for streaking. If the problem persists, consider using reversed-phase chromatography.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the purification of this compound by recrystallization and column chromatography. This data is for illustrative purposes to aid in method selection.

Parameter Recrystallization (Ethanol) Column Chromatography (Silica Gel, DCM/MeOH)
Typical Yield 70 - 85%50 - 75%
Achievable Purity > 98%> 99%
Scale Milligrams to KilogramsMilligrams to Grams
Time per Sample 2 - 4 hours (plus drying time)4 - 8 hours
Solvent Consumption ModerateHigh
Complexity LowHigh

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase by testing different solvent systems using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Aim for an Rf value of 0.2-0.3 for this compound. If streaking is observed, add 0.5-1% of triethylamine or ammonium hydroxide to the mobile phase.

  • Column Packing: Prepare a silica gel slurry in the least polar mobile phase to be used. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the mobile phase, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., increase the percentage of methanol in the DCM/methanol mixture).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Recrystallization_Workflow cluster_Start Start cluster_Process Process cluster_End End Crude Crude this compound Dissolve Dissolve in minimal hot ethanol Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Cool to Crystallize Dissolve->Cool If no insoluble impurities HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Dry Dry under Vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_Start Preparation cluster_Process Chromatography cluster_End Isolation Crude Crude this compound TLC TLC Analysis (Mobile Phase Selection) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Elute Continue elution Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Decision_Tree Start Start with Crude This compound PurityCheck Assess Impurity Profile (e.g., by TLC) Start->PurityCheck Recrystallize Recrystallization PurityCheck->Recrystallize Few, easily separable impurities Column Column Chromatography PurityCheck->Column Complex mixture or closely related impurities HighPurity High Purity Required? Recrystallize->HighPurity End Pure Product Column->End HighPurity->Column Yes, further purification needed HighPurity->End No, purity is sufficient

Caption: Decision tree for selecting a purification method for this compound.

References

Troubleshooting low solubility issues of N-(6-quinolinyl)thiourea in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues of N-(6-quinolinyl)thiourea encountered during in vitro and in vivo assays.

Troubleshooting Low Solubility Issues

Low aqueous solubility is a common challenge when working with thiourea derivatives like this compound. This can lead to compound precipitation, resulting in inaccurate and unreliable assay data. The following guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment: Is Solubility the Problem?

Question: My assay results are inconsistent, or the compound activity is lower than expected. How do I know if this is due to poor solubility?

Answer: Several signs can indicate that poor solubility is affecting your experiment:

  • Visual Precipitation: You may observe cloudiness, particulates, or a film in your stock solution, intermediate dilutions, or final assay plate.

  • Inconsistent Dose-Response: A non-classical dose-response curve, such as a sudden drop-off in activity at higher concentrations, can be indicative of compound precipitation.

  • Low Potency: The measured biological activity is significantly lower than what is expected based on similar compounds or preliminary data.

  • Poor Reproducibility: High variability between replicate wells or experiments is a common symptom of solubility issues.

To confirm, you can perform a simple visual inspection of your solutions at each dilution step under a microscope.

Troubleshooting Workflow

If you suspect solubility is the root cause of your assay problems, follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: Inconsistent Assay Results check_stock 1. Check Stock Solution (10-50 mM in 100% DMSO) start->check_stock stock_precipitate Precipitation in stock? check_stock->stock_precipitate re_dissolve Action: Warm (37°C) and sonicate stock solution. Use anhydrous DMSO. stock_precipitate->re_dissolve Yes no_stock_precipitate No precipitation stock_precipitate->no_stock_precipitate No re_dissolve->check_stock check_dilution 2. Check Aqueous Dilution no_stock_precipitate->check_dilution dilution_precipitate Precipitation upon dilution? check_dilution->dilution_precipitate solubility_enhancement Action: Implement Solubility Enhancement Strategies dilution_precipitate->solubility_enhancement Yes no_dilution_precipitate No precipitation dilution_precipitate->no_dilution_precipitate No final_check 3. Re-run Assay with Controls solubility_enhancement->final_check no_dilution_precipitate->final_check success End: Consistent Results final_check->success failure End: Still Inconsistent (Consider other assay issues) final_check->failure

Caption: Troubleshooting workflow for low solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. It is recommended to prepare a stock solution in the range of 10-50 mM in 100% anhydrous DMSO.

Q2: What is the maximum concentration of DMSO that is acceptable in a cell-based assay?

A2: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. However, the tolerance can be cell-line dependent. It is crucial to include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments to assess the effect of the solvent on your assay.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "solvent shock." To mitigate this, you can try several strategies:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.

  • Intermediate Dilution: Create an intermediate dilution of your stock in a co-solvent or in the assay medium with a higher percentage of DMSO, and then perform the final dilution.

  • Stirring/Vortexing: Add the DMSO stock to the aqueous buffer dropwise while gently stirring or vortexing the buffer.

  • Temperature: Pre-warming the aqueous buffer to the assay temperature (e.g., 37°C) can sometimes improve solubility.

Q4: Are there alternatives to DMSO for improving the solubility of this compound?

A4: Yes, several other approaches can be used, often in combination with DMSO:

  • Co-solvents: Using a mixture of solvents can enhance solubility. Ethanol can be considered as a co-solvent with DMSO.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. The effect of pH on the solubility of this compound should be determined empirically.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the compound, increasing its apparent solubility. This is more suitable for biochemical assays than cell-based assays.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

Quantitative Data Summary

Solvent/MediumQualitative SolubilityPredicted/Reported Data
DMSO SolubleThiourea and its derivatives generally show good solubility in DMSO.[1]
Ethanol Moderately SolubleThiourea has reported solubility in ethanol.[2]
Water Poorly SolubleThiourea derivatives are often poorly soluble in water.[3][4]
Aqueous Buffers (e.g., PBS) Very Poorly SolubleExpected to have very low solubility, leading to precipitation.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a method to determine the concentration at which a compound begins to precipitate when a DMSO stock solution is added to an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 20 mM in 100% DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear 96-well microplate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

  • In a 96-well plate, perform a serial 2-fold dilution of the DMSO stock solution of this compound.

  • In a separate 96-well plate, add 198 µL of PBS to each well.

  • Transfer 2 µL of each concentration from the compound dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Mix the plate on a plate shaker for 2 minutes.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the absorbance (turbidity) of each well at 620 nm.

  • The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the buffer blank.

KineticSolubility prep_stock Prepare 20 mM stock in DMSO serial_dilution Serial 2-fold dilution of stock prep_stock->serial_dilution transfer Transfer 2 µL of each dilution to PBS plate serial_dilution->transfer prep_plate Add 198 µL PBS to 96-well plate prep_plate->transfer mix_incubate Mix and incubate for 2 hours transfer->mix_incubate read_turbidity Read turbidity at 620 nm mix_incubate->read_turbidity analyze Determine highest non-turbid concentration read_turbidity->analyze

Caption: Workflow for the kinetic solubility assay.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when preparing working solutions of this compound for cell-based assays.

Materials:

  • This compound stock solution (e.g., 20 mM in 100% DMSO)

  • Cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate for dilution

Procedure:

  • Create an intermediate dilution of the stock solution in the pre-warmed cell culture medium. For example, to prepare a 200 µM working solution from a 20 mM stock, add 5 µL of the stock to 495 µL of medium (1:100 dilution). This results in a 1% DMSO concentration.

  • Vortex the intermediate dilution gently.

  • Perform subsequent serial dilutions from this intermediate solution using the pre-warmed cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.

  • Add the final diluted solutions to the cells. The final DMSO concentration in the wells will be further diluted and should be well below 0.5%.

  • Always prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock.

Potential Signaling Pathway

While the direct biological target of this compound is not definitively established in the literature, a structurally similar compound, N-quinoline-N'-(thiophen-2-yl)thiourea (SMU-C68), has been identified as a Toll-like receptor 1/2 (TLR1/2) agonist.[5] Activation of the TLR1/2 heterodimer initiates a downstream signaling cascade through MyD88, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5] This suggests a plausible mechanism of action for this compound.

SignalingPathway compound This compound tlr1_2 TLR1/TLR2 Heterodimer compound->tlr1_2 Agonist myd88 MyD88 tlr1_2->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 Complex traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activation nucleus Nucleus nfkb->nucleus cytokines Pro-inflammatory Cytokine Production nucleus->cytokines Gene Transcription

Caption: A potential signaling pathway for this compound via TLR1/2 activation.

References

Optimizing reaction conditions for N-(6-quinolinyl)thiourea synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of N-(6-quinolinyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The most common and direct method for synthesizing this compound is the reaction of 6-aminoquinoline with a suitable thiocarbonylating agent. The two main approaches are:

  • Reaction with an Isothiocyanate: This is a widely used and generally high-yielding method involving the reaction of 6-aminoquinoline with an isothiocyanate.[1]

Another documented method for preparing quinoline thiourea compounds involves reacting a quinoline derivative with thiosemicarbazide.[4]

Q2: What are the recommended starting materials?

For the synthesis of this compound, the key starting materials are 6-aminoquinoline and a thiourea precursor. Depending on the chosen synthetic route, this precursor could be an isothiocyanate, carbon disulfide, or thiosemicarbazide.

Q3: Are there any known catalysts for this reaction?

While the reaction between a primary amine like 6-aminoquinoline and an isothiocyanate often proceeds without a catalyst, certain situations may benefit from catalytic intervention. For amines with low nucleophilicity, the use of a base or a phase-transfer catalyst may be advantageous.[1] Although thiourea-based organocatalysts are utilized in various asymmetric syntheses, their specific application for this particular synthesis is not extensively documented in standard procedures.[5][6]

Troubleshooting Guide

Low yields or reaction failures are common challenges in chemical synthesis. This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

Potential CauseRecommended SolutionExpected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment.[1]Improved yield and reduction of side products.
Low Nucleophilicity of the Amine For weakly nucleophilic amines, consider adding a base or a phase transfer catalyst to enhance reactivity.[1]Increased reaction rate and product conversion.
Steric Hindrance Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1]Overcoming steric hindrance to facilitate product formation.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating.[1]Drive the reaction to completion and maximize yield.
Issue 2: Formation of Side Products

Potential Causes & Solutions

Potential CauseRecommended SolutionExpected Outcome
Side reactions of isothiocyanate Ensure the isothiocyanate is added dropwise if the reaction is exothermic to maintain temperature control.[1]Minimized formation of unwanted byproducts.
Decomposition of dithiocarbamate intermediate In reactions involving carbon disulfide, issues can arise from the decomposition of the dithiocarbamate intermediate. Ensure appropriate reaction conditions (temperature, base) are maintained.[1]Stabilization of the intermediate, leading to higher product yield.

Experimental Protocols

Below are detailed methodologies for key experiments related to thiourea synthesis.

Protocol 1: Synthesis of this compound via Thiosemicarbazide

This protocol is adapted from a patented procedure for synthesizing quinoline thiourea compounds.[4]

Materials:

  • A suitable 6-substituted quinoline precursor

  • Thiosemicarbazide

  • Ethanol or Water

  • Acetone (for precipitation)

Procedure:

  • Dissolve 0.01 mol of the quinoline precursor and 0.01 mol of thiosemicarbazide in ethanol or water in a 1:1 molar ratio.[4]

  • Heat the reaction mixture to reflux at a temperature between 80-110°C.[4]

  • Maintain the reflux for 1-10 hours, monitoring the reaction progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Add acetone to precipitate the solid product.[4]

  • Collect the precipitate by filtration.[4]

  • Recrystallize the crude product to obtain pure this compound.[4]

Summary of Reaction Conditions from Patent Examples:

ExampleSolventTemperatureTime (h)Yield (%)
1Ethanol80°C296.7
3Ethanol/Water100°C1095.3
Protocol 2: General Synthesis of Thiourea from an Isothiocyanate and an Amine

This is a general and widely applicable method for thiourea synthesis.[1]

Materials:

  • Primary or secondary amine (e.g., 6-aminoquinoline)

  • Isothiocyanate

  • Suitable solvent (e.g., Dichloromethane, Ethanol)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.[1]

  • If the reaction is slow, it can be gently heated.[1]

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]

  • Purify the residue by recrystallization or column chromatography.[1]

Visualized Workflows and Relationships

General Thiourea Synthesis Workflow

This diagram illustrates the typical workflow for synthesizing a thiourea derivative from an amine and an isothiocyanate.

G General Thiourea Synthesis Workflow A Dissolve Amine in Solvent B Add Isothiocyanate A->B C Stir at Room Temperature (Monitor by TLC) B->C D Gentle Heating (if required) C->D Slow Reaction E Reaction Complete C->E Fast Reaction D->E F Concentrate Under Reduced Pressure E->F G Purify Product (Recrystallization/Chromatography) F->G H Final Product G->H

Caption: Workflow for thiourea synthesis.

Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when troubleshooting low yields in thiourea synthesis.

G Troubleshooting Low Yield in Thiourea Synthesis A Low Product Yield B Check Isothiocyanate Quality A->B C Use Fresh/Purified Isothiocyanate B->C Degraded D Assess Steric Hindrance B->D Good Quality H Improved Yield C->H E Increase Temperature or Reaction Time/Use Microwave D->E High Hindrance F Evaluate Amine Nucleophilicity D->F Low Hindrance E->H G Add Base or Phase Transfer Catalyst F->G Weak Nucleophile F->H Sufficiently Nucleophilic G->H

Caption: Troubleshooting low yield logic.

References

How to interpret unexpected peaks in the NMR spectrum of N-(6-quinolinyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve issues related to unexpected peaks in the NMR spectrum of N-(6-quinolinyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the expected signals in the ¹H NMR spectrum of this compound?

A1: The ¹H NMR spectrum of this compound is expected to show two main groups of signals:

  • Aromatic Protons: Signals from the quinoline ring system, typically appearing in the downfield region of δ 7.0-9.0 ppm . The coupling patterns can be complex due to the fused ring structure.

  • Thiourea N-H Protons: Protons attached to the nitrogen atoms of the thiourea group. These signals are often broad and can appear over a wide range, typically δ 7.5-10.0 ppm . Their chemical shift is highly dependent on solvent, concentration, and temperature.[1] These peaks will disappear upon the addition of deuterium oxide (D₂O).[2][3]

Q2: Why do some peaks in my spectrum look very broad?

A2: Broad peaks in the spectrum of this compound are most commonly due to the N-H protons of the thiourea moiety. Several factors contribute to this broadening:

  • Quadrupole Moment: The nitrogen atom (¹⁴N) has a quadrupole moment which can lead to rapid relaxation and peak broadening for attached protons.

  • Chemical Exchange: The N-H protons are acidic and can exchange with each other or with trace amounts of water in the solvent.[1] This exchange process can be on a timescale that broadens the NMR signal.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can occur, and at different concentrations, this can affect the chemical environment and lead to broader signals.

A noisy baseline and generally broad peaks for all signals could also indicate poor shimming of the spectrometer, low sample concentration, or the presence of paramagnetic impurities.[4][5]

Q3: What are the most common sources of unexpected peaks?

A3: Unexpected peaks in an NMR spectrum can originate from several sources:

  • Solvent Impurities: Residual protonated solvent in the deuterated NMR solvent is very common. For example, CDCl₃ often shows a residual peak at δ 7.26 ppm.[5]

  • Water: A broad singlet due to water is a frequent impurity. Its chemical shift is highly variable depending on the solvent (e.g., ~δ 1.56 ppm in CDCl₃, ~δ 3.33 ppm in DMSO-d₆, and ~δ 4.79 ppm in D₂O).

  • Starting Materials: Incomplete reaction can leave residual starting materials, such as 6-aminoquinoline.

  • Side Products: Impurities formed during the synthesis.

  • Contamination: Contaminants from laboratory glassware, such as acetone from cleaning, can appear in the spectrum.[6]

Troubleshooting Guides

This guide will help you systematically identify the source of unexpected peaks in your ¹H NMR spectrum.

Issue 1: I see unexpected peaks in the aromatic region (δ 6.5 - 9.0 ppm).

  • Possible Cause: Unreacted Starting Material or Isomeric Impurities.

  • Explanation: If the synthesis of this compound from 6-aminoquinoline is not complete, you may see signals from the starting material. The aromatic protons of 6-aminoquinoline will appear in this region and will have a different pattern from the product.

  • Troubleshooting Steps:

    • Run a ¹H NMR spectrum of your 6-aminoquinoline starting material under the same conditions.

    • Compare this spectrum to that of your product. The presence of matching peaks indicates contamination with the starting material.

    • If starting material is present, repurify your sample using techniques like recrystallization or column chromatography.

Issue 2: There are sharp singlets or multiplets that I cannot assign to my product (e.g., ~δ 2.17, ~δ 1.25, ~δ 4.15 ppm).

  • Possible Cause: Contamination with Common Laboratory Solvents.

  • Explanation: Solvents used during the reaction workup or for cleaning glassware (e.g., ethyl acetate, acetone, hexane) are common contaminants.[5][7]

  • Troubleshooting Steps:

    • Refer to the Data Presentation section below (Table 2) to check the chemical shifts of common laboratory solvents.

    • For example, a triplet around δ 1.25 ppm and a quartet around δ 4.15 ppm are characteristic of ethyl acetate.[6] A singlet around δ 2.17 ppm in CDCl₃ often indicates acetone.[6]

    • To remove volatile solvent impurities, dissolve your sample in a minimal amount of a low-boiling solvent like dichloromethane, re-concentrate it on a rotary evaporator, and then place it under a high vacuum for several hours.[4][6]

Issue 3: I have a broad singlet that I suspect is an N-H peak, but I want to be certain.

  • Possible Cause: Exchangeable N-H Proton.

  • Explanation: The protons on the thiourea nitrogen atoms are "exchangeable," meaning they can be replaced by deuterium. This property can be used to definitively identify them.[2][3]

  • Troubleshooting Steps:

    • Perform a "D₂O shake" experiment.

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add one or two drops of deuterium oxide (D₂O) to the NMR tube, cap it, and shake vigorously for about 30 seconds.[4][8]

    • Acquire a second ¹H NMR spectrum. The peaks corresponding to the N-H protons should significantly decrease in intensity or disappear completely.[8]

Issue 4: My spectrum is very complex, with more peaks than expected or doubled sets of signals.

  • Possible Cause: Presence of Rotational Isomers (Rotamers).

  • Explanation: Rotation around the C-N bonds of the thiourea group can be restricted. If the rate of rotation is slow on the NMR timescale, different rotational conformations (rotamers) can be observed as separate sets of peaks, leading to a more complex spectrum.

  • Troubleshooting Steps:

    • Perform a variable-temperature (VT-NMR) experiment.

    • Acquire ¹H NMR spectra at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • If rotamers are present, increasing the temperature will increase the rate of bond rotation. You should observe the doubled peaks broaden and eventually coalesce into a single, averaged set of signals.[4]

Data Presentation

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Quinoline Aromatic-H7.0 - 9.0d, dd, mThe exact shifts and coupling constants depend on the position on the quinoline ring.[9]
Thiourea N-H (Amide)7.5 - 10.0Broad sExchangeable with D₂O. Position is highly dependent on solvent and concentration.[1]
Thiourea N-H₂ (Amine)7.5 - 10.0Broad sExchangeable with D₂O. May overlap with the other N-H signal.
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Impurities

Data compiled for CDCl₃ and DMSO-d₆ as representative solvents. Values can vary slightly based on temperature and sample concentration.

ImpurityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Multiplicity
Solvent Residual Peak 7.262.50s / quintet
Water (H₂O)1.563.33Broad s
Acetone2.172.09s
Ethyl Acetate1.25 (CH₃), 4.12 (CH₂)1.15 (CH₃), 3.98 (CH₂)t, q
Dichloromethane5.305.76s
Hexane0.88 (CH₃), 1.26 (CH₂)0.85 (CH₃), 1.24 (CH₂)t, m
Toluene2.36 (CH₃), 7.17-7.29 (Ar-H)2.30 (CH₃), 7.11-7.23 (Ar-H)s, m

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Glassware: Ensure the NMR tube and any vials or pipettes used are clean and dry to prevent contamination.[10] Cleaning with acetone followed by oven-drying is a standard procedure.[11]

  • Sample Weighing: Accurately weigh 5-25 mg of your this compound sample into a small, clean vial.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[13] Gently swirl or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-quality spectra.[12][13]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette to prevent them from entering the tube.[11][12]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: D₂O Exchange Experiment

This experiment is used to identify exchangeable protons, such as those in N-H or O-H groups.[2]

  • Initial Spectrum: Prepare and run a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) directly into the tube.[8]

  • Mixing: Cap the NMR tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[4] The D₂O does not need to be miscible with the solvent for the exchange to occur.[8]

  • Final Spectrum: Place the tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the "before" and "after" spectra. The signals corresponding to the exchangeable N-H protons will have disappeared or significantly diminished in the second spectrum.[2]

Mandatory Visualization

G start Unexpected Peak Observed in ¹H NMR Spectrum is_broad Is the peak broad? start->is_broad d2o_shake Perform D₂O Shake Experiment is_broad->d2o_shake  Yes check_impurities Compare peak's chemical shift to impurity tables (Table 2) is_broad->check_impurities  No (Sharp Peak) disappears Does the peak disappear? d2o_shake->disappears nh_peak Peak is an exchangeable N-H or O-H proton. (e.g., Thiourea N-H, Water) disappears->nh_peak  Yes disappears->check_impurities  No match_found Does it match a known solvent or impurity? check_impurities->match_found impurity_peak Peak is a known impurity (e.g., residual solvent, water). match_found->impurity_peak  Yes check_starting_material Compare with spectrum of starting material (6-aminoquinoline) match_found->check_starting_material  No match_sm Does it match the starting material? check_starting_material->match_sm sm_peak Peak is unreacted starting material. match_sm->sm_peak  Yes vt_nmr Consider advanced experiments: - Variable Temperature (VT) NMR for rotamers - 2D NMR (COSY, HSQC) for structure ID match_sm->vt_nmr  No

Caption: Troubleshooting workflow for unexpected NMR peaks.

G cluster_reactants Reactants cluster_products Sample for NMR Analysis sm 6-Aminoquinoline reaction Synthesis Reaction sm->reaction reagent Thiophosgene or Isothiocyanate Source reagent->reaction product Desired Product: This compound reaction->product Complete Reaction impurity1 Potential Impurity: Unreacted 6-Aminoquinoline reaction->impurity1 Incomplete Reaction impurity2 Potential Impurity: Reaction Byproduct reaction->impurity2 Side Reaction

Caption: Potential chemical origins of impurities in the sample.

References

Degradation pathways of N-(6-quinolinyl)thiourea and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, potential degradation pathways, and storage of N-(6-quinolinyl)thiourea. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, like other thiourea and quinoline-containing compounds, is susceptible to degradation through several pathways, primarily influenced by environmental factors such as:

  • Oxidation: The thiourea moiety is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the experimental setup.

  • Hydrolysis: The compound may undergo hydrolysis, particularly under strongly acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the quinoline ring system.

  • Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways.

Q2: I am observing a change in the color of my solid this compound sample. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidative or photolytic degradation. It is crucial to store the compound in a tightly sealed container, protected from light, in a cool and dry place.

Q3: My experimental results using this compound are inconsistent. Could this be related to compound stability?

A3: Yes, inconsistent results are a strong indication that your compound may be degrading. Degradation leads to a decrease in the purity of the active compound and the formation of impurities that could interfere with your assay. It is recommended to use a fresh batch of the compound or to re-purify the existing stock. You can verify the purity using analytical techniques like HPLC.

Q4: I am preparing a stock solution of this compound in DMSO, but I notice a precipitate forming over time. What is happening?

A4: Precipitate formation can occur for a few reasons. The compound might have limited long-term stability in the chosen solvent, leading to the formation of insoluble degradation products. Alternatively, the initial concentration might be too high, and the compound is slowly crashing out of solution. It is always recommended to prepare fresh solutions for your experiments. If you need to store solutions, it is advisable to perform a stability study in the solvent of choice at the intended storage temperature.

Proposed Degradation Pathways

Based on the known chemistry of thiourea and quinoline derivatives, the following degradation pathways for this compound are proposed. These pathways can be investigated through forced degradation studies.

G cluster_main Proposed Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation A This compound B N-(6-quinolinyl)urea A->B [O] C Quinoline-6-sulfonic acid A->C [O], H₂O E 6-Aminoquinoline A->E H₂O, H⁺ or OH⁻ F Thiocarbonic acid A->F H₂O, H⁺ or OH⁻ G Hydroxylated Quinoline Derivatives A->G D Other Oxidized Products B->D H Ring-Opened Products G->H

Caption: Proposed degradation pathways for this compound.

Storage Recommendations

To ensure the integrity and stability of this compound, the following storage conditions are recommended:

ParameterRecommendation
Temperature Store in a cool, dry place, preferably at 2-8°C for long-term storage.
Light Protect from light by storing in an amber vial or a light-blocking container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Container Use a tightly sealed, non-reactive container, such as a glass vial with a PTFE-lined cap.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose the solid compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). Dissolve in the solvent before analysis.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Troubleshooting Workflow

G cluster_workflow Troubleshooting Experimental Issues start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure new_batch Use a fresh batch or re-purify is_pure->new_batch No check_storage Review Storage Conditions (Light, Temp, Atmosphere) is_pure->check_storage Yes new_batch->check_storage storage_ok Are storage conditions optimal? check_storage->storage_ok correct_storage Store properly and re-test storage_ok->correct_storage No check_solution_stability Investigate Solution Stability (Solvent, Concentration, Time) storage_ok->check_solution_stability Yes end Problem Resolved correct_storage->end solution_stable Is the solution stable? check_solution_stability->solution_stable fresh_solution Prepare fresh solutions before use solution_stable->fresh_solution No solution_stable->end Yes fresh_solution->end

Caption: Workflow for troubleshooting inconsistent experimental results.

Technical Support Center: Overcoming Resistance to N-(6-quinolinyl)thiourea in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-quinolinyl)thiourea and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic efficacy of this compound in our cancer cell line over time. What are the potential resistance mechanisms?

A1: The development of resistance to anticancer agents is a common phenomenon. For quinoline and thiourea-based compounds, several mechanisms can be responsible:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: This is a primary mechanism of multidrug resistance (MDR). ABC transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), function as efflux pumps that actively remove the drug from the cell, reducing its intracellular concentration and thereby its effectiveness.[1][2][3][4]

  • Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), making them less susceptible to drug-induced cell death.

  • Induction of Autophagy: Autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy.[5] Some quinoline-based drugs are known to be autophagy inhibitors; however, if this compound is not, cancer cells might upregulate autophagy to survive treatment.[6][7]

  • Target Alteration: Although less common for this class of compounds, mutations or alterations in the molecular target of this compound could reduce its binding affinity and efficacy.

Q2: How can we determine if our resistant cell line is overexpressing P-glycoprotein (P-gp)?

A2: You can investigate P-gp overexpression through several methods:

  • Western Blotting: This technique allows for the quantification of P-gp protein levels in your resistant cell line compared to the parental, sensitive cell line.

  • Immunofluorescence: This method can be used to visualize the expression and localization of P-gp on the cell membrane.

  • Functional Assays: A rhodamine 123 efflux assay can be performed to assess the activity of P-gp. P-gp actively transports rhodamine 123 out of the cell, so a lower intracellular accumulation of this fluorescent dye in the resistant cells compared to the parental cells indicates increased P-gp activity.

Q3: Our resistant cells show reduced apoptosis in response to this compound compared to the sensitive parental line. What should we investigate?

A3: A diminished apoptotic response is a hallmark of acquired resistance. You should investigate the expression levels of key proteins involved in the apoptotic cascade:

  • Bcl-2 Family Proteins: Use Western blotting to compare the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increased Bcl-2/Bax ratio in resistant cells is a common mechanism for evading apoptosis.

  • Caspase Activity: Measure the activity of executioner caspases, such as caspase-3, to confirm a blockage in the apoptotic pathway.

Q4: Can we overcome P-glycoprotein-mediated resistance to this compound?

A4: Yes, there are several strategies to overcome P-gp-mediated resistance:

  • Co-administration with a P-gp Inhibitor: Using a P-gp inhibitor, such as verapamil, can block the efflux pump and increase the intracellular concentration of this compound.[8][9][10]

  • Synergistic Combination Therapy: Combining this compound with other chemotherapeutic agents that are not substrates of P-gp or that have a different mechanism of action can be effective. For instance, some thiourea derivatives have shown synergistic effects when combined with doxorubicin.[11][12]

Q5: What is the potential role of autophagy in resistance to this compound, and how can we address it?

A5: Autophagy can be a pro-survival mechanism for cancer cells under therapeutic stress. If you suspect autophagy-mediated resistance, you can:

  • Monitor Autophagy Markers: Use Western blotting to check for the conversion of LC3-I to LC3-II, a hallmark of autophagy induction.

  • Co-treatment with Autophagy Inhibitors: Inhibit autophagy using pharmacological inhibitors like chloroquine or 3-methyladenine (3-MA) in combination with this compound to see if it restores sensitivity. Some quinoline-based drugs are themselves autophagy inhibitors.[7]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in our resistant cell line.

Possible Cause Solution
Cell Line Instability The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. Consider re-deriving the resistant line if the phenotype is lost.
Inconsistent Drug Concentration The drug may be degrading or precipitating in the culture medium. Prepare fresh drug solutions for each experiment. Check the solubility of your compound in the culture medium and consider using a different solvent if necessary.
Variability in Cell Seeding Density Ensure consistent cell seeding density across all experiments, as this can significantly impact IC50 values.
Contamination Regularly check your cell cultures for microbial contamination, which can affect cell health and drug response.

Problem 2: The P-gp inhibitor verapamil is not effectively reversing resistance.

Possible Cause Solution
Suboptimal Verapamil Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration of verapamil for your specific cell line.
Other Resistance Mechanisms at Play Resistance may be multifactorial and not solely dependent on P-gp. Investigate other mechanisms such as altered apoptotic pathways or the involvement of other ABC transporters like MRP1 or ABCG2.
Verapamil Incubation Time Ensure that the pre-incubation time with verapamil is sufficient to inhibit P-gp before adding this compound.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineThis compound IC50 (µM)
Parental (Sensitive)5.2 ± 0.6
Resistant Subline48.5 ± 3.1

Table 2: Effect of P-gp Inhibitor on this compound Cytotoxicity in Resistant Cells.

TreatmentResistant Cell Line IC50 (µM)
This compound alone48.5 ± 3.1
This compound + Verapamil (10 µM)8.1 ± 0.9

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[13][14][15][16]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[17][18][19][20]

Western Blot for P-gp, Bcl-2, and Bax

This protocol is for determining the protein expression levels.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-P-gp, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.[21][22][23][24][25]

Rhodamine 123 Efflux Assay

This protocol is for assessing P-gp functional activity.

Materials:

  • Sensitive and resistant cells

  • Rhodamine 123

  • Verapamil (positive control)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest the cells and resuspend them in culture medium at 1 x 10^6 cells/mL.

  • For inhibitor treatment, pre-incubate the cells with verapamil (e.g., 10 µM) for 30 minutes at 37°C.

  • Add rhodamine 123 (final concentration of 1 µg/mL) to all samples and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Analyze the intracellular fluorescence of rhodamine 123 by flow cytometry.[26][27][28]

Visualizations

MDR_Pathway cluster_cell Cancer Cell Drug This compound Target Intracellular Target Drug->Target Inhibition Pgp P-glycoprotein (P-gp) Drug->Pgp Apoptosis Apoptosis Target->Apoptosis Induces Pgp->Drug Efflux Verapamil Verapamil Verapamil->Pgp Inhibits Drug_ext Extracellular Drug Drug_ext->Drug

Caption: P-glycoprotein mediated multidrug resistance and its inhibition.

Apoptosis_Pathway Drug This compound Bax Bax (Pro-apoptotic) Drug->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspases Caspase Cascade Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by this compound.

Experimental_Workflow start Observe Decreased Drug Efficacy q1 Hypothesis: P-gp Overexpression? start->q1 exp1 Rhodamine 123 Efflux Assay Western Blot for P-gp q1->exp1 res1 P-gp Overexpressed and Active? exp1->res1 sol1 Co-administer P-gp Inhibitor (Verapamil) res1->sol1 Yes q2 Hypothesis: Altered Apoptosis? res1->q2 No exp2 Annexin V/PI Staining Western Blot for Bcl-2/Bax q2->exp2 res2 Increased Bcl-2/Bax Ratio? exp2->res2 sol2 Consider Combination with Pro-apoptotic Agents res2->sol2 Yes

Caption: Troubleshooting workflow for resistance to this compound.

References

Technical Support Center: Minimizing Off-Target Effects of N-(6-quinolinyl)thiourea and Related Compounds in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of N-(6-quinolinyl)thiourea and other quinolinylthiourea derivatives in biological experiments. The following information is intended to help ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential primary targets of this compound?

While specific target information for this compound is not extensively documented in publicly available literature, the quinolinylthiourea scaffold has been associated with various biological activities. For instance, a structurally related compound, 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea, has shown antimalarial activity with an IC50 of 1.2 µM against a chloroquine-resistant strain of Plasmodium falciparum.[1] Another analog, a quinoline-N'-(thiophen-2-yl)thiourea derivative, was identified as a potent and selective agonist of human Toll-like receptor 1/2 (TLR1/2), which activates the NF-κB signaling pathway.[2] Given the broad bioactivity of quinoline and thiourea derivatives, potential targets could include kinases, G-protein coupled receptors, and enzymes involved in various cellular pathways.[1][3][4][5]

Q2: What are the potential off-target effects of this compound?

Due to the diverse biological activities of the quinoline and thiourea moieties, this compound could have several off-target effects. Quinoline-based compounds have been reported to interact with a range of biological targets, including kinases, topoisomerases, and receptors for vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF).[6][7] Thiourea derivatives have also been shown to exhibit a wide array of biological effects, including enzyme inhibition and antimicrobial properties.[8] Therefore, researchers should be aware of the potential for this compound to interact with unintended cellular targets, which could lead to misleading experimental results.

Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?

Distinguishing between on-target and off-target effects is crucial for validating experimental findings. A multi-pronged approach is recommended:

  • Perform a dose-response experiment: A clear correlation between the concentration of this compound and the observed biological effect suggests a specific interaction.

  • Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should phenocopy the effects of the compound.

  • Use a negative control: A structurally similar but biologically inactive analog of this compound, if available, can help differentiate specific from non-specific effects.

Q4: What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration will vary depending on the cell type and the specific assay. It is advisable to perform a dose-response curve to determine the EC50 or IC50 value for the desired biological effect. As a general guideline, start with a concentration range that spans several orders of magnitude (e.g., from nanomolar to micromolar). For related quinolinylthiourea compounds, active concentrations in the low micromolar range have been reported.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments Compound degradation, improper storage, or variability in experimental conditions.Ensure proper storage of the compound (desiccated, protected from light). Prepare fresh stock solutions regularly. Standardize cell passage number, seeding density, and treatment duration.
High cellular toxicity observed Off-target effects or non-specific cytotoxicity at high concentrations.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. Conduct functional assays at concentrations below the toxic threshold.
Observed phenotype does not match the expected outcome for the intended target The compound may be acting on an off-target protein, or the intended target may not be the primary driver of the observed phenotype in your specific model.Perform target validation experiments as described in FAQ #3. Consider running a broad-spectrum off-target profiling assay (e.g., kinase panel screen) to identify potential unintended targets.
Compound appears to be inactive Poor solubility, compound degradation, or the target is not expressed or is non-essential in the experimental system.Check the solubility of the compound in your assay buffer. Ensure the final DMSO concentration is not inhibiting the assay. Verify the expression of the target protein in your cell model via Western blot or qPCR.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound binds to its intended target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).

  • Heating: After incubation, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein. A shift in the protein's melting curve in the presence of the compound indicates binding.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.

  • Assay: Use a commercial kinase profiling service or an in-house panel of recombinant kinases. The assay typically involves incubating the kinases with a substrate and ATP in the presence of the compound or a vehicle control.

  • Data Analysis: Measure kinase activity (e.g., via phosphorylation of the substrate). Calculate the percent inhibition for each kinase at different compound concentrations to determine IC50 values.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting Off-Target Effects cluster_2 Conclusion phenotype Phenotype Observed with This compound dose_response Dose-Response Curve phenotype->dose_response Validate cytotoxicity Cytotoxicity Assay phenotype->cytotoxicity Assess structurally_distinct Test Structurally Distinct Inhibitor dose_response->structurally_distinct genetic_validation Genetic Validation (siRNA/CRISPR) structurally_distinct->genetic_validation on_target On-Target Effect genetic_validation->on_target Phenotype Matches off_target Potential Off-Target Effect genetic_validation->off_target Phenotype Mismatch

Caption: A workflow for troubleshooting potential off-target effects.

signaling_pathway TLR1_2 TLR1/TLR2 MyD88 MyD88 TLR1_2->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Quinolinylthiourea This compound (Potential Agonist) Quinolinylthiourea->TLR1_2 Activates

Caption: A potential signaling pathway activated by quinolinylthiourea derivatives.

logical_relationships start Experiment with This compound phenotype_observed Is a phenotype observed? start->phenotype_observed dose_dependent Is the phenotype dose-dependent? phenotype_observed->dose_dependent Yes troubleshoot Troubleshoot experiment: - Check compound stability - Verify target expression phenotype_observed->troubleshoot No phenocopy Does genetic knockdown of the target phenocopy the compound's effect? dose_dependent->phenocopy Yes off_target High probability of off-target effect dose_dependent->off_target No on_target High confidence in on-target effect phenocopy->on_target Yes phenocopy->off_target No

Caption: A decision tree for assessing on-target vs. off-target effects.

References

Technical Support Center: Scaling Up the Synthesis of N-(6-quinolinyl)thiourea for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(6-quinolinyl)thiourea, particularly when scaling up for preclinical studies.

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of 6-aminoquinoline: Impurities in the starting material can interfere with the reaction. 2. Inactive ammonium thiocyanate: Old or improperly stored ammonium thiocyanate may have decomposed. 3. Insufficient reaction temperature or time: The reaction may not have reached completion. 4. Inefficient stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.1. Check the purity of 6-aminoquinoline by melting point or spectroscopic methods. Recrystallize if necessary. 2. Use fresh, dry ammonium thiocyanate. 3. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Extend the reaction time. 4. Ensure vigorous and efficient stirring, especially in larger reaction vessels.
Formation of Side Products 1. Dimerization or polymerization of the isothiocyanate intermediate. 2. Reaction of the product with the isothiocyanate intermediate. 3. Thermal decomposition of reactants or product at high temperatures. 1. Control the reaction temperature carefully. Add the acid catalyst slowly to manage the exotherm. 2. Use a slight excess of 6-aminoquinoline to ensure the complete consumption of the isothiocyanate intermediate. 3. Avoid excessive heating. Monitor the reaction closely and stop heating once the starting material is consumed.
Product Precipitation Issues 1. Product is too soluble in the reaction solvent. 2. Supersaturation of the product in the reaction mixture. 1. After reaction completion, cool the mixture in an ice bath to induce precipitation. If the product remains in solution, carefully add a co-solvent in which the product is insoluble (e.g., water or hexane) dropwise until precipitation begins. 2. Scratch the inside of the flask with a glass rod to provide nucleation sites for crystal formation.
Difficulty in Purification 1. Co-precipitation of impurities with the product. 2. Oily product obtained after work-up. 3. Ineffective recrystallization. 1. Wash the crude product thoroughly with a solvent in which the impurities are soluble but the product is not. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography may be necessary. 3. Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system. Ensure slow cooling to obtain well-defined crystals.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer in larger reactors. 2. Non-linear scaling of mixing efficiency. 3. Challenges in maintaining a homogeneous reaction mixture. 1. Use a jacketed reactor with a temperature control unit to ensure uniform heating. 2. Employ overhead stirring with an appropriately sized impeller to ensure efficient mixing in larger volumes. 3. Consider a staged addition of reagents at larger scales to maintain better control over the reaction.
Purity Issues for Preclinical Batches 1. Residual solvents from purification. 2. Presence of heavy metals from reagents or equipment. 3. Formation of previously undetected minor impurities. 1. Dry the final product under high vacuum at an appropriate temperature to remove residual solvents. Analyze by Gas Chromatography (GC) to confirm solvent levels are within acceptable limits for preclinical studies. 2. Use high-purity reagents and ensure equipment is thoroughly cleaned. Test the final compound for heavy metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 3. Utilize high-resolution analytical techniques like LC-MS/MS to identify and characterize any minor impurities. Synthesize and test these impurities for any potential toxicity if they are present above the qualification threshold.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A common and scalable method for the synthesis of N-aryl thioureas is the reaction of the corresponding amine with an isothiocyanate. For this compound, this involves the reaction of 6-aminoquinoline with a suitable thiocyanate source, such as ammonium thiocyanate, in the presence of an acid catalyst. This "one-pot" method avoids the isolation of the potentially hazardous isothiocyanate intermediate.

Q2: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the 6-aminoquinoline spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

Q3: What are the critical parameters to control during scale-up?

When scaling up the synthesis, the following parameters are critical:

  • Temperature Control: The reaction can be exothermic. Efficient heat management is crucial to prevent side reactions and ensure consistent product quality.

  • Mixing: Maintaining homogeneous mixing becomes more challenging in larger reactors. Inefficient stirring can lead to localized "hot spots" and incomplete reactions.

  • Rate of Reagent Addition: The rate of addition of the acid catalyst should be carefully controlled to manage the reaction exotherm.

Q4: What is a suitable solvent for recrystallizing this compound?

Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of N-aryl thioureas. A systematic solvent screen should be performed to identify the optimal solvent or solvent system that provides good recovery of pure crystalline material.

Q5: What level of purity is required for preclinical studies?

For preclinical toxicology studies, the purity of the active pharmaceutical ingredient (API) should generally be high, typically ≥98%.[1] It is also crucial to identify and characterize any impurities present at a concentration of 0.1% or higher. The levels of residual solvents and heavy metals must also be within acceptable limits as defined by regulatory guidelines.

III. Data Presentation

The following tables provide illustrative data for the synthesis of this compound at different scales. Please note that this data is representative and may vary based on specific experimental conditions.

Table 1: Effect of Reaction Scale on Yield and Reaction Time

Scale (g)6-Aminoquinoline (g)Ammonium Thiocyanate (g)HCl (conc.) (mL)Solvent (Toluene) (mL)Reaction Time (h)Yield (%)Purity (HPLC, %)
11.441.681.020485>98
1014.416.810200682>98
5072.084.0501000878>97

Table 2: Purity Profile of this compound after Recrystallization

Analytical TestSpecificationResult (Typical Batch)
AppearanceOff-white to pale yellow solidConforms
Melting Point215-217 °C216 °C
Purity (HPLC)≥ 98.0%99.2%
Any single impurity≤ 0.1%0.08%
Total impurities≤ 0.5%0.25%
Residual Solvents (Ethanol)≤ 5000 ppm< 1000 ppm
Heavy Metals≤ 20 ppm< 10 ppm

IV. Experimental Protocols

1. Synthesis of this compound (Lab Scale - 1 g)

  • Materials:

    • 6-Aminoquinoline (1.44 g, 10 mmol)

    • Ammonium thiocyanate (1.68 g, 22 mmol)

    • Concentrated Hydrochloric Acid (1.0 mL)

    • Toluene (20 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminoquinoline (1.44 g) and toluene (20 mL).

    • Stir the mixture to dissolve the 6-aminoquinoline.

    • Slowly add concentrated hydrochloric acid (1.0 mL) to the solution.

    • Add ammonium thiocyanate (1.68 g) to the mixture.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours.

    • Monitor the reaction progress by TLC (30% ethyl acetate in hexane).

    • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

    • Dry the crude product in a vacuum oven at 60°C.

    • Recrystallize the crude product from ethanol to obtain pure this compound as an off-white solid.

2. Purification by Recrystallization

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated at reflux for 10-15 minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

V. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 6-Aminoquinoline 6-Aminoquinoline Reaction Reaction 6-Aminoquinoline->Reaction Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->Reaction Crude_Product Crude_Product Reaction->Crude_Product Reflux in Toluene/HCl Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Ethanol HPLC_Purity HPLC_Purity Pure_Product->HPLC_Purity Spectroscopic_Analysis Spectroscopic_Analysis Pure_Product->Spectroscopic_Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Low_Yield Low_Yield Start->Low_Yield Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Yes Optimize_Conditions Optimize Temp/Time Low_Yield->Optimize_Conditions No Impure_Product Impure_Product Check_Reagents->Impure_Product Optimize_Conditions->Impure_Product Recrystallize Recrystallize Impure_Product->Recrystallize Yes Column_Chromatography Column Chromatography Impure_Product->Column_Chromatography No Successful_Synthesis Successful_Synthesis Recrystallize->Successful_Synthesis Column_Chromatography->Successful_Synthesis

Caption: A logical troubleshooting workflow for common synthesis issues.

References

Addressing batch-to-batch variability in N-(6-quinolinyl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-(6-quinolinyl)thiourea. This resource is intended for researchers, scientists, and drug development professionals aiming to mitigate batch-to-batch variability and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of 6-aminoquinoline with a suitable thiocarbonyl transfer reagent. The two main approaches are:

  • Reaction with an Isothiocyanate: This involves the nucleophilic attack of the amino group of 6-aminoquinoline on the electrophilic carbon of an isothiocyanate. Benzoyl isothiocyanate is a commonly used reagent, which is often generated in situ from benzoyl chloride and a thiocyanate salt.[1]

  • Reaction with Carbon Disulfide: In this method, 6-aminoquinoline reacts with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate intermediate, which then eliminates hydrogen sulfide to yield the isothiocyanate. This isothiocyanate can then react with another molecule of 6-aminoquinoline or a different amine if an unsymmetrical thiourea is desired.[2][3]

Another less common, and more hazardous, approach involves the use of thiophosgene.[4]

Q2: What are the critical parameters that influence the yield and purity of this compound?

A2: Several factors can significantly impact the outcome of the synthesis, leading to batch-to-batch variability. These include:

  • Reagent Quality: The purity of 6-aminoquinoline and the thiocarbonyl transfer reagent is crucial. Impurities in the starting materials can lead to side reactions and the formation of byproducts that are difficult to remove.[5] Isothiocyanates, in particular, can be sensitive to moisture and may degrade upon storage.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While some reactions proceed efficiently at room temperature, others may require gentle heating to overcome activation barriers, especially with less reactive starting materials.[5] However, excessive heat can lead to the degradation of reagents and products, resulting in lower yields and increased impurity profiles.[5]

  • Solvent Choice: The choice of solvent can influence reaction rates and the solubility of reactants and products. Common solvents for thiourea synthesis include acetonitrile, ethanol, and dichloromethane.[6]

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts from side reactions.[5]

Q3: What are the common impurities and side products observed in the synthesis of this compound?

A3: Depending on the synthetic route, several impurities can be formed:

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted 6-aminoquinoline or the isothiocyanate precursor.

  • Symmetrical Diarylthiourea: If the in-situ generated 6-quinolinyl isothiocyanate reacts with another molecule of 6-aminoquinoline, the symmetrical N,N'-di(6-quinolinyl)thiourea can be formed as a byproduct.

  • Hydrolysis Products: If water is present in the reaction mixture, isothiocyanates can hydrolyze back to the corresponding amine (6-aminoquinoline in this case), which can then participate in other side reactions.[5]

  • Thiuram Disulfides: When using the carbon disulfide method, oxidative coupling of the dithiocarbamate intermediate can lead to the formation of thiuram disulfides, which can be challenging to separate from the desired product.[5]

Q4: What are the recommended methods for the purification of this compound?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is a common and effective technique for purifying solid products. The choice of solvent is critical and should be one in which the thiourea is soluble at high temperatures but sparingly soluble at room temperature. Ethanol is often a suitable solvent for recrystallizing thiourea derivatives.[7]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A suitable eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, needs to be determined by thin-layer chromatography (TLC).[6]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Low Product Yield
Potential Cause Recommended Solution
Poor quality of 6-aminoquinoline Use freshly purified 6-aminoquinoline. Purity can be checked by melting point or analytical techniques like HPLC.
Degradation of isothiocyanate reagent Use freshly prepared or purchased isothiocyanate. If using an in-situ generated isothiocyanate, ensure anhydrous conditions.[5]
Incomplete reaction Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC until the starting materials are consumed.[6]
Suboptimal reaction temperature If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., 40-60 °C). Avoid excessive heating to prevent degradation.[5]
Steric hindrance or poor nucleophilicity While 6-aminoquinoline is generally a good nucleophile, if modifications are made to the quinoline ring, consider adding a non-nucleophilic base to enhance nucleophilicity.
Product loss during workup/purification Optimize the recrystallization solvent to maximize recovery. For column chromatography, ensure proper packing and choice of eluent to avoid band broadening and loss of product.
Presence of Impurities in the Final Product
Observed Impurity Potential Cause Recommended Solution
Unreacted 6-aminoquinoline Insufficient amount of isothiocyanate or incomplete reaction.Use a slight excess (1.05-1.1 equivalents) of the isothiocyanate. Ensure the reaction goes to completion by monitoring with TLC.
Symmetrical N,N'-di(6-quinolinyl)thiourea Side reaction of the 6-quinolinyl isothiocyanate intermediate with unreacted 6-aminoquinoline.Control the stoichiometry carefully. Add the isothiocyanate reagent slowly to the solution of 6-aminoquinoline to maintain a low concentration of the isothiocyanate.
Baseline material on TLC/oily product Formation of polar byproducts or degradation products.Purify the crude product using column chromatography on silica gel.[6]
Insoluble material in the reaction mixture Formation of polymeric byproducts or insoluble salts.Filter the reaction mixture before workup. Analyze the insoluble material to identify its nature and adjust the reaction conditions accordingly.

Experimental Protocols

Synthesis of this compound via In-situ Generated Benzoyl Isothiocyanate

This protocol is adapted from a general procedure for the synthesis of N,N'-disubstituted thioureas.[7]

Materials:

  • 6-aminoquinoline

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.

  • To this solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature with stirring. A white precipitate of ammonium chloride will form.

  • Stir the mixture for 30-60 minutes to ensure the complete formation of benzoyl isothiocyanate.

  • In a separate flask, dissolve 6-aminoquinoline (1.0 equivalent) in anhydrous acetone.

  • Add the solution of 6-aminoquinoline to the freshly prepared benzoyl isothiocyanate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into a beaker of cold water.

  • Filter the resulting precipitate, wash it with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

experimental_workflow reagents Reagents: 6-Aminoquinoline Benzoyl Chloride Ammonium Thiocyanate reaction Reaction: In-situ formation of Benzoyl Isothiocyanate followed by reaction with 6-Aminoquinoline in Acetone reagents->reaction workup Workup: Precipitation in water Filtration and Washing reaction->workup purification Purification: Recrystallization from Ethanol workup->purification characterization Characterization: Melting Point, NMR, HPLC purification->characterization product Final Product: This compound characterization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Impure Product check_reagents Check Reagent Purity start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Purity Confirmed? purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions are Optimal check_conditions->conditions_ok Optimal? optimize_conditions Optimize Temperature/Time conditions_ok->optimize_conditions No check_workup Evaluate Workup & Purification conditions_ok->check_workup Yes optimize_conditions->start workup_ok Workup is Efficient check_workup->workup_ok Efficient? optimize_workup Optimize Recrystallization/ Chromatography workup_ok->optimize_workup No final_product Pure Product, Improved Yield workup_ok->final_product Yes optimize_workup->start

Caption: Troubleshooting decision tree for this compound synthesis.

References

How to handle and dispose of N-(6-quinolinyl)thiourea safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, experimental use, and disposal of N-(6-quinolinyl)thiourea.

Disclaimer

No specific Safety Data Sheet (SDS) is available for this compound. The information provided herein is compiled from data on the parent compounds, thiourea and quinoline, as well as structurally similar molecules. It is intended as a guide and should be supplemented with a thorough risk assessment before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on the hazardous properties of its constituent functional groups, this compound should be handled as a potentially hazardous substance. The primary concerns are:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Quinoline derivatives can be toxic and thiourea is a suspected carcinogen and reproductive toxin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: Potentially toxic to aquatic life.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Always handle this compound in a well-ventilated fume hood. Recommended PPE includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

  • In case of handling fine powders where dust generation is likely, a respirator may be necessary.

Q3: How should I store this compound?

A3: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Q4: What is the appropriate method for disposing of this compound waste?

A4: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Troubleshooting Guides

Synthesis & Purification

Issue 1: Low yield during synthesis from 6-aminoquinoline and thiophosgene (or a thiophosgene equivalent).

  • Possible Cause 1: Poor quality of reagents.

    • Solution: Use freshly distilled or purified 6-aminoquinoline. Ensure the thiophosgene or its equivalent is of high purity and has been stored correctly.

  • Possible Cause 2: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature moderately. The addition of a non-nucleophilic base (e.g., triethylamine) can help to scavenge HCl produced during the reaction with thiophosgene, driving the reaction to completion.

  • Possible Cause 3: Side reactions.

    • Solution: The formation of byproducts can be minimized by controlling the reaction temperature and the stoichiometry of the reactants. Slow, dropwise addition of the thiocarbonyl source to the amine solution can prevent localized high concentrations and reduce side product formation.

Issue 2: Difficulty in purifying the final product.

  • Possible Cause 1: Co-precipitation of starting materials or byproducts.

    • Solution: Recrystallization is a common method for purifying N-aryl thioureas. Experiment with different solvent systems. A good starting point would be ethanol, methanol, or a mixture of an organic solvent with water. If recrystallization is ineffective, column chromatography on silica gel may be required. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be used for elution.

  • Possible Cause 2: Product is an oil or does not crystallize.

    • Solution: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. If the product remains an oil, purification by column chromatography is the recommended method.

Experimental Use

Issue 3: Poor solubility of this compound in the desired solvent.

  • Possible Cause: Inappropriate solvent choice.

    • Solution: Refer to the solubility table below for guidance. For biological assays, dissolving the compound in a minimal amount of a polar aprotic solvent like DMSO and then diluting with the aqueous buffer is a common strategy. Sonication may aid in dissolution.

Data Presentation

Physical and Chemical Properties
PropertyValue
CAS Number 860621-04-1
Molecular Formula C₁₀H₉N₃S
Molecular Weight 203.26 g/mol
Melting Point 215-217 °C
Boiling Point (Predicted) 391.4 ± 34.0 °C
Density (Predicted) 1.402 ± 0.06 g/cm³
Appearance White to off-white solid
Estimated Solubility

The following table provides estimated solubility data based on the properties of thiourea and quinoline derivatives. Actual solubility should be determined experimentally.

SolventEstimated Solubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Readily soluble
Dichloromethane (DCM)Slightly soluble
AcetoneSlightly soluble

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar N-aryl thioureas. All work should be conducted in a fume hood with appropriate PPE.

Materials:

  • 6-aminoquinoline

  • 1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (optional, if using thiophosgene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethanol, methanol, ethyl acetate, hexane)

Procedure using TCDI (a safer alternative to thiophosgene):

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-aminoquinoline (1.0 equivalent) in anhydrous THF.

  • Addition of TCDI: To the stirred solution, add 1,1'-thiocarbonyldiimidazole (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to complete. Gentle heating may be applied if the reaction is slow.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification:

    • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent such as ethanol.

    • Column Chromatography: If recrystallization is unsuccessful, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dissolve 6-aminoquinoline in anhydrous THF add_tcdi Add 1,1'-Thiocarbonyldiimidazole start->add_tcdi react Stir at room temperature (Monitor by TLC) add_tcdi->react workup Remove solvent under reduced pressure react->workup recrystallize Recrystallize from Ethanol workup->recrystallize chromatography Column Chromatography workup->chromatography characterize Characterize product (NMR, MS, MP) recrystallize->characterize chromatography->characterize end Pure this compound characterize->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_synthesis problem Low product yield? cause1 Poor reagent quality? problem->cause1 Check cause2 Incomplete reaction? problem->cause2 Check cause3 Side reactions? problem->cause3 Check solution1 Use fresh/purified reagents cause1->solution1 Solution solution2 Increase reaction time/temp Add non-nucleophilic base cause2->solution2 Solution solution3 Control temperature Slow addition of reagents cause3->solution3 Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of Quinoline-Thiourea Derivatives and Existing Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Quinoline and thiourea moieties are prominent pharmacophores known to exhibit a wide range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the anticancer activity of selected quinoline-thiourea derivatives against established chemotherapeutic drugs. While specific experimental data for N-(6-quinolinyl)thiourea is not publicly available, this report summarizes the cytotoxic profiles of structurally similar compounds, offering valuable insights into the potential of this chemical class. The data herein is compiled from various in vitro studies and is intended to serve as a resource for researchers in the field of drug discovery and development.

Comparative Anticancer Activity of Quinoline-Thiourea Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various quinoline-thiourea derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity. For comparison, the IC50 values of commonly used anticancer drugs against the same cell lines are also provided.

Table 1: Anticancer Activity of Thiourea Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Compound 14 (a fluoro-thiourea derivative) HepG2 (Liver Cancer)1.50Doxorubicin7.46
A549 (Lung Cancer)16.67CisplatinNot specified
MDA-MB-231 (Breast Cancer)Not specifiedDoxorubicinNot specified
Compound 10 (a fluoro-thiourea derivative) MOLT-3 (Leukemia)1.20EtoposideNot specified
Compound 22 (a fluoro-thiourea derivative) T47D (Breast Cancer)7.10DoxorubicinNot specified
N1,N3-disubstituted-thiosemicarbazone 7 HCT116 (Colon Cancer)1.11Doxorubicin8.29
HepG2 (Liver Cancer)1.74Doxorubicin7.46
MCF-7 (Breast Cancer)7.0Doxorubicin4.56

Source: Data compiled from multiple in vitro studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The following section details the methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., quinoline-thiourea derivatives, standard drugs). Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.

  • Incubation: The plate is incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoline and thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two of the most relevant pathways are the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[1] Overexpression or mutations of EGFR are common in many cancers, leading to uncontrolled cell division.[2]

EGFR_Signaling_Pathway Ligand Growth Factor (EGF) EGFR EGFR Ligand->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Drug Quinoline-Thiourea Derivatives Drug->EGFR Inhibits

Caption: EGFR signaling pathway and potential inhibition by quinoline-thiourea derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[3] Its dysregulation is a frequent event in cancer, making it a key target for anticancer drug development.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes Drug Quinoline-Thiourea Derivatives Drug->PI3K Inhibits Drug->Akt Inhibits Drug->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and potential points of inhibition.

Conclusion

While direct experimental data on the anticancer activity of this compound remains to be published, the broader class of quinoline-thiourea derivatives demonstrates significant cytotoxic potential against a variety of cancer cell lines. Several of these compounds exhibit IC50 values comparable or superior to existing chemotherapeutic agents like doxorubicin. The plausible mechanisms of action, including the inhibition of critical signaling pathways such as EGFR and PI3K/Akt/mTOR, underscore the therapeutic promise of this scaffold. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to advance their development as next-generation anticancer drugs. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

N-(6-quinolinyl)thiourea in the Landscape of Quinoline-Based Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-(6-quinolinyl)thiourea and other quinoline-based compounds in antimalarial assays. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate informed decisions in the pursuit of novel antimalarial agents.

The quinoline scaffold has long been a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example. However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the exploration of novel quinoline derivatives. This guide focuses on the comparative antimalarial performance of various quinoline-based compounds, with a particular interest in the thiourea class, represented here by a close analogue of this compound.

Comparative In Vitro Antimalarial Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various quinoline-based compounds against different strains of P. falciparum. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including parasite strains, initial parasitemia, and incubation times.

Compound ClassSpecific CompoundP. falciparum StrainIC50 (µM)Reference
Quinolinyl Thiourea Analogue 7-chloro-4-aminoquinolyl thiourea derivativeD10 (Chloroquine-Sensitive)1.2[1]
4-Aminoquinoline ChloroquineDd2 (Chloroquine-Resistant)~0.1 - 0.5[2]
Chloroquine3D7 (Chloroquine-Sensitive)~0.01 - 0.05[3]
Quinoline-Pyrimidine Hybrid Hybrid 19fDd2 (Chloroquine-Resistant)~0.074
2-Arylvinylquinoline Compound 24Dd2 (Chloroquine-Resistant)0.0109
Compound 29Dd2 (Chloroquine-Resistant)0.0048
Quinoline-Chalcone Hybrid Compound 30NF54 (Chloroquine-Sensitive)0.10[2]
N-substituted Amino Acid Derivative of 4-Aminoquinoline Compound 116K1 (Multidrug-Resistant)0.06[3]

Experimental Protocols

A widely used method for determining the in vitro antimalarial activity of compounds is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

SYBR Green I-Based Antimalarial Assay Protocol

1. Materials and Reagents:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 supplemented with Albumax II, L-glutamine, and hypoxanthine)

  • Washed human erythrocytes (O+)

  • Test compounds dissolved in DMSO

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

  • SYBR Green I nucleic acid stain (10,000x concentrate in DMSO)

  • 96-well black, clear-bottom microplates

  • Positive control (e.g., Chloroquine)

  • Negative control (vehicle, e.g., DMSO)

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Include wells with parasite culture and a known antimalarial as a positive control, and wells with parasite culture and the vehicle (e.g., DMSO) as a negative control. Also, include wells with uninfected red blood cells as a background control.

  • Incubate the plate in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C for 72 hours.

  • After incubation, add an equal volume of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

3. Data Analysis:

  • Subtract the background fluorescence (from uninfected red blood cells) from all experimental wells.

  • Normalize the data to the negative control (100% growth) and positive control (0% growth).

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This process is crucial for the parasite's survival as it detoxifies the free heme released from the digestion of host hemoglobin.

Hemozoin_Inhibition_Pathway cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Biocrystallization QuinolineHeme Quinoline-Heme Complex Heme->QuinolineHeme Quinoline Quinoline Compound Quinoline->Heme QuinolineHeme->Hemozoin Inhibition

Mechanism of hemozoin inhibition by quinoline compounds.

The experimental workflow for a typical in vitro antimalarial assay is a multi-step process that involves parasite culture, drug treatment, and growth measurement.

Antimalarial_Assay_Workflow Start Start: Synchronized Ring-Stage P. falciparum Culture PrepareDilutions Prepare Serial Dilutions of Test Compounds Start->PrepareDilutions DispenseDrugs Dispense Drug Dilutions into 96-well Plate PrepareDilutions->DispenseDrugs AddParasites Add Parasite Culture to Wells DispenseDrugs->AddParasites Incubate Incubate for 72 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) AddParasites->Incubate AddLysisBuffer Add Lysis Buffer with SYBR Green I Incubate->AddLysisBuffer IncubateDark Incubate in the Dark (Room Temperature, 1-2 hours) AddLysisBuffer->IncubateDark ReadFluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) IncubateDark->ReadFluorescence AnalyzeData Calculate % Inhibition and Determine IC50 ReadFluorescence->AnalyzeData End End: Comparative Activity Data AnalyzeData->End

Workflow for a SYBR Green I-based antimalarial assay.

References

Structure-Activity Relationship (SAR) of N-(6-Quinolinyl)thiourea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(6-quinolinyl)thiourea scaffold has emerged as a promising pharmacophore in the quest for novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing from various studies on their anticancer and antibacterial properties. The data presented herein is intended to inform the rational design of more potent and selective drug candidates.

Anticancer Activity of Quinoline and Thiourea Analogs

Recent research has highlighted the potential of quinoline and thiourea derivatives as anticancer agents, with several analogs demonstrating significant cytotoxicity against various cancer cell lines. The following tables summarize the in vitro anticancer activity, presented as IC50 values (the concentration required to inhibit 50% of cell growth), of various related compounds.

Table 1: Anticancer Activity of Substituted Thiourea Analogs
Compound IDScaffoldR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
1a N-Aryl-N'-benzoylthiourea3,5-bis(trifluoromethyl)phenyl4-fluorophenylNCI-H460 (Lung)1.86[1]
1b N-Aryl-N'-benzoylthiourea3,5-bis(trifluoromethyl)phenyl4-chlorophenylNCI-H460 (Lung)2.15[1]
1c N-Aryl-N'-benzoylthiourea3,5-bis(trifluoromethyl)phenyl4-methylphenylNCI-H460 (Lung)3.54[1]
2a 1,3-disubstituted thiourea3-(trifluoromethyl)phenyl3,4-dichlorophenylSW480 (Colon)7.3[2]
2b 1,3-disubstituted thiourea3-(trifluoromethyl)phenyl4-(trifluoromethyl)phenylPC3 (Prostate)6.9[2]
2c 1,3-disubstituted thiourea3-(trifluoromethyl)phenyl4-chlorophenylK-562 (Leukemia)5.8[2]
3 N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea-Varied aryl/heteroarylHuman Lung Carcinoma2.5 - 12.9[3]

Key SAR Insights for Anticancer Activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3) and halogens (Cl, F), on the aromatic rings of thiourea derivatives often enhances anticancer activity. For instance, compound 1a with a 3,5-bis(trifluoromethyl)phenyl group and a 4-fluorophenyl group displayed potent activity against NCI-H460 lung cancer cells.[1]

  • Substitution Pattern: The position of substituents on the aryl rings can significantly influence cytotoxicity.

  • Quinoline Moiety: The incorporation of a quinoline scaffold, as seen in compound 3 , can lead to potent anticancer effects, suggesting its importance as a pharmacophore in this context.[3]

Antibacterial Activity of Quinoline and Thiourea Analogs

Quinoline and thiourea derivatives have also been investigated for their antibacterial properties, with some analogs showing promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key metric for antibacterial efficacy.

Table 2: Antibacterial Activity of Quinoline and Thiourea Analogs
Compound IDScaffoldBacterial StrainMIC (µg/mL)Reference
4a Quinolone-3-carbonitrileS. aureus3.13[4]
4b Quinolone-3-carbonitrileE. coli6.25[4]
5a Quinoline-hydrazoneE. coli100[4]
5b Quinoline-hydrazoneP. aeruginosa100[4]
6 N-methylbenzofuro[3,2-b]quinolineVancomycin-resistant E. faecium4[5]
7 2-sulfoether-4-quinoloneS. aureus0.8 µM[5]

Key SAR Insights for Antibacterial Activity:

  • Quinoline Core: The quinoline core is a well-established scaffold in antibacterial drug discovery. Modifications at various positions of the quinoline ring can modulate the antibacterial spectrum and potency.

  • Specific Substitutions: The introduction of specific functional groups, such as the cyano group in quinolone-3-carbonitriles (4a , 4b ), can lead to significant antibacterial activity.[4]

  • Fused Ring Systems: Fusing other heterocyclic rings to the quinoline system, as in the N-methylbenzofuro[3,2-b]quinoline derivative 6 , can result in potent activity against drug-resistant bacteria.[5]

Experimental Protocols

Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

General Synthetic Scheme for this compound Analogs

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 6-aminoquinoline 6-Aminoquinoline Nucleophilic\nAddition Nucleophilic Addition 6-aminoquinoline->Nucleophilic\nAddition Aryl/Alkyl\nIsothiocyanate Aryl/Alkyl Isothiocyanate (R-NCS) Aryl/Alkyl\nIsothiocyanate->Nucleophilic\nAddition This compound\nAnalog This compound Analog Nucleophilic\nAddition->this compound\nAnalog

Caption: Synthetic route to this compound analogs.

Logical Relationship in SAR for Anticancer Activity

G cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Effect Thiourea Core Thiourea Core Quinoline Moiety Introduction of Quinoline Moiety Thiourea Core->Quinoline Moiety EWG on Aryl Rings Electron-Withdrawing Groups (EWGs) on Aryl Rings Thiourea Core->EWG on Aryl Rings Increased Anticancer\nActivity Increased Anticancer Activity Quinoline Moiety->Increased Anticancer\nActivity EWG on Aryl Rings->Increased Anticancer\nActivity

Caption: Key structural features enhancing anticancer activity.

Experimental Workflow for In Vitro Anticancer Screening

G Start Start Cell Seeding Seed Cancer Cells in 96-well plates Start->Cell Seeding Compound Addition Add this compound analogs at various concentrations Cell Seeding->Compound Addition Incubation Incubate for 48-72h Compound Addition->Incubation MTT Assay Perform MTT Assay Incubation->MTT Assay Data Analysis Measure Absorbance & Calculate Cell Viability MTT Assay->Data Analysis IC50 Determination Determine IC50 Values Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: Workflow for determining anticancer IC50 values.

References

Unveiling the Bioactivity of N-(6-quinolinyl)thiourea and its Analogs: A Cross-Cell Line Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic and apoptotic effects of N-(6-quinolinyl)thiourea and related derivatives across various cancer cell lines reveals a promising class of compounds with potential for targeted cancer therapy. This guide synthesizes available experimental data to provide a comparative overview of their bioactivity, shedding light on their mechanism of action and offering detailed experimental protocols for researchers in drug discovery and development.

This compound and its structural analogs have emerged as a significant area of interest in anticancer research. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, largely attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. This comparison guide provides a detailed look at their bioactivity, supported by experimental data from various studies.

Comparative Bioactivity of Quinolinyl-Thiourea Derivatives

The cytotoxic potential of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of various quinolinyl-thiourea derivatives against a panel of human cancer cell lines.

Compound IDDerivative StructureCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
DC27 N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thioureaA549Lung Carcinoma2.5Gefitinib1.1
H460Lung Carcinoma5.8Gefitinib3.2
H1299Lung Carcinoma12.9Gefitinib15.6
Compound 7 N1,N3-disubstituted-thiosemicarbazone with benzodioxoleHCT116Colon Carcinoma1.11Doxorubicin8.29
HepG2Liver Carcinoma1.74Doxorubicin7.46
MCF-7Breast Carcinoma7.0Doxorubicin4.56
Compound 10b Quinazoline-thiourea sorafenib analogHCT-116Colon CarcinomaNot SpecifiedSorafenibNot Specified
MCF-7Breast CarcinomaNot SpecifiedSorafenibNot Specified
B16MelanomaNot SpecifiedSorafenibNot Specified
Compound 14 Fluoro-thiourea derivativeHepG2Liver Carcinoma1.50DoxorubicinNot Specified
A549Lung Carcinoma16.67DoxorubicinNot Specified
MDA-MB-231Breast CarcinomaNot SpecifiedDoxorubicinNot Specified
Compound 5b 8-Hydroxyquinoline thiourea derivativeMCF-7Breast Carcinoma0.5Not SpecifiedNot Specified
MDA-MB-231Breast Carcinoma42.4Not SpecifiedNot Specified

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of quinolinyl-thiourea derivatives is often linked to their ability to inhibit protein tyrosine kinases (PTKs), which are crucial enzymes in cancer cell signaling.[1] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a key player in tumor growth and progression.[2][3][4]

The compound DC27, a derivative of this compound, has been shown to markedly reduce the tyrosine phosphorylation of EGFR.[2] This inhibition blocks downstream signaling pathways, including the Erk1/2 and AKT pathways, which are critical for cell proliferation.[2] The blockade of these pathways ultimately leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis (programmed cell death).[2]

The induction of apoptosis is a key mechanism through which these compounds exert their cytotoxic effects. Studies have shown that quinolinyl-thiourea derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

Experimental Protocols

To ensure the reproducibility and cross-validation of bioactivity data, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key experiments used to assess the cytotoxic and apoptotic effects of this compound and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay is used to detect and quantify apoptotic cells. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for a specific duration. Include untreated and vehicle-treated cells as controls.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the key signaling pathway targeted by many quinolinyl-thiourea derivatives.

G cluster_0 In Vitro Bioactivity Assessment A Cell Culture (Various Cancer Cell Lines) B Compound Treatment (this compound derivatives) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E Data Analysis (IC50 Determination, Apoptosis Quantification) C->E D->E F Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) E->F G cluster_1 EGFR Signaling Pathway Inhibition cluster_2 Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K QT Quinolinyl-Thiourea Derivative QT->EGFR P P Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation Survival Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

References

A Head-to-Head Comparison of N-(6-quinolinyl)thiourea and N-(8-quinolinyl)thiourea: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, quinoline and thiourea scaffolds are prominent pharmacophores known for their diverse biological activities. This guide provides a comparative overview of two isomeric compounds: N-(6-quinolinyl)thiourea and N-(8-quinolinyl)thiourea. Due to a lack of direct comparative studies in the currently available scientific literature, this document will focus on presenting the individual profiles of each compound and provide generalized experimental protocols for their evaluation.

Chemical Structure and Properties

Both this compound and N-(8-quinolinyl)thiourea share the same molecular formula (C₁₀H₉N₃S) and molecular weight. The key difference lies in the attachment point of the thiourea moiety to the quinoline ring, which can significantly influence their physicochemical properties and biological activities.

PropertyThis compoundN-(8-quinolinyl)thiourea
Molecular Formula C₁₀H₉N₃SC₁₀H₉N₃S
Molecular Weight 203.26 g/mol 203.26 g/mol
CAS Number 1098092-62-6104222-20-0
Canonical SMILES C1=CC2=C(C=C(C=C2)NC(=S)N)N=C1C1=CC=C2C(=C1)C(=CC=N2)NC(=S)N

Biological Activity Profile

While direct comparative data is unavailable, the broader class of quinolinylthiourea derivatives has been investigated for various therapeutic applications, primarily focusing on anticancer and antimicrobial activities.

This compound: Specific biological activity data for this compound is not extensively reported in publicly available literature. However, based on the activities of structurally related compounds, it is hypothesized to possess potential anticancer and antimicrobial properties. Further experimental validation is required to ascertain its specific biological profile.

N-(8-quinolinyl)thiourea: Similarly, detailed and specific biological activity data for N-(8-quinolinyl)thiourea is sparse. The 8-aminoquinoline scaffold, a precursor to this compound, is a well-known pharmacophore in antimalarial drugs. Derivatives of 8-hydroxyquinoline, which is structurally similar, have shown a range of biological effects, including anticancer and antimicrobial activities. This suggests that N-(8-quinolinyl)thiourea may also exhibit such properties, warranting further investigation.

Experimental Protocols

To facilitate the direct comparison of this compound and N-(8-quinolinyl)thiourea, the following generalized experimental protocols can be employed.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.

experimental_workflow prep Prepare Cancer Cell Culture seed Seed Cells into 96-well Plates prep->seed treat Treat Cells with Compounds (this compound & N-(8-quinolinyl)thiourea) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for MTT Assay to determine cytotoxicity.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and N-(8-quinolinyl)thiourea in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations. Add the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

experimental_workflow_mic prep Prepare Bacterial/Fungal Inoculum inoculate Inoculate Wells with Microorganisms prep->inoculate dilute Serially Dilute Compounds in Broth dilute->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read Visually Inspect for Turbidity incubate->read determine Determine Minimum Inhibitory Concentration (MIC) read->determine

Comparative Efficacy of Quinoline-Thiourea Derivatives Against Drug-Resistant and Sensitive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of quinoline-thiourea derivatives against drug-resistant and sensitive pathogen strains. The data presented is based on published experimental findings for close analogs of N-(6-quinolinyl)thiourea, offering insights into the potential of this chemical scaffold in combating antimicrobial resistance.

The emergence of multidrug-resistant (MDR) pathogens represents a critical global health challenge, necessitating the development of novel antimicrobial agents. Thiourea and its derivatives have garnered significant attention for their wide range of biological activities, including antibacterial properties.[1] The quinoline scaffold is also a well-established pharmacophore in numerous antimicrobial drugs. The combination of these two moieties in quinoline-thiourea derivatives presents a promising avenue for the discovery of new therapeutics. This guide summarizes the available data on the efficacy of these compounds, details the experimental methodologies used for their evaluation, and explores their potential mechanism of action.

Quantitative Efficacy Data

The antimicrobial activity of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative quinoline-thiourea derivatives and other related thiourea compounds against a panel of drug-resistant and sensitive bacterial strains. It is important to note that direct comparative data for this compound was not available in the reviewed literature; therefore, data for closely related derivatives are presented.

Compound/DerivativePathogenResistance StatusMIC (µg/mL)Reference
Thiourea Derivative (TD4) Staphylococcus aureus (ATCC 29213)Methicillin-Sensitive (MSSA)2[2]
Staphylococcus aureus (USA 300)Methicillin-Resistant (MRSA)2[2]
Staphylococcus aureus (ATCC 43300)Methicillin-Resistant (MRSA)8[3]
Staphylococcus aureus (Mu50)Vancomycin-Intermediate (VISA)4[3]
Staphylococcus epidermidisMethicillin-Resistant (MRSE)8[3]
Enterococcus faecalis (ATCC 29212)-4[3]
Quinoline-Thiourea Zinc Ionophores Staphylococcus aureusMethicillin-Resistant (MRSA)Potent Activity Reported[1][4]
Various Thiourea Derivatives Staphylococcus aureus-62.5 - 1000[5]
Bacillus subtilis-62.5 - 1000[5]
Escherichia coli-100 - 400[5]
Pseudomonas aeruginosa-50 - 400[6]

Experimental Protocols

The determination of antimicrobial efficacy for the presented thiourea derivatives generally follows standardized methodologies. The primary assays used are the agar disk diffusion method for initial screening and the broth microdilution method for quantitative MIC determination.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and uniformly streaked over the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the thiourea derivative and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 16-24 hours.

  • Interpretation of Results: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the antimicrobial activity.

  • Preparation of Compound Dilutions: A series of two-fold serial dilutions of the thiourea derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Experimental and Logical Relationships

To better understand the workflow and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis bacterial_culture Bacterial Culture (Resistant & Sensitive Strains) agar_diffusion Agar Disk Diffusion (Qualitative Screening) bacterial_culture->agar_diffusion broth_microdilution Broth Microdilution (MIC Determination) bacterial_culture->broth_microdilution compound_prep This compound Derivative Solution compound_prep->agar_diffusion compound_prep->broth_microdilution measure_zones Measure Inhibition Zones agar_diffusion->measure_zones determine_mic Determine MIC Values broth_microdilution->determine_mic comparison Compare Efficacy measure_zones->comparison determine_mic->comparison

Caption: Experimental workflow for evaluating the antimicrobial efficacy of this compound derivatives.

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects ionophore Quinoline-Thiourea (Ionophore) zn_int Intracellular Zn²⁺ ionophore->zn_int ion_homeostasis Disruption of Ion Homeostasis ionophore->ion_homeostasis Transports Zn²⁺ across membrane zn_ext Extracellular Zn²⁺ zn_ext->ionophore zn_int->ion_homeostasis oxidative_stress Oxidative Stress ion_homeostasis->oxidative_stress cell_death Bacterial Cell Death oxidative_stress->cell_death

Caption: Proposed mechanism of action for quinoline-thiourea derivatives as zinc ionophores.

Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, studies on related quinoline-thiourea derivatives suggest a potential role as ionophores.[1][4] Specifically, these compounds may facilitate the transport of metal ions, such as zinc (Zn²⁺), across the bacterial cell membrane. This influx of ions disrupts the delicate ion homeostasis within the bacterial cell, leading to a cascade of detrimental effects, including oxidative stress and, ultimately, cell death. This proposed mechanism is particularly intriguing as it may be less susceptible to the development of resistance compared to antibiotics that target specific enzymes.

Conclusion

The available evidence suggests that quinoline-thiourea derivatives are a promising class of compounds with significant antibacterial activity against both drug-sensitive and, notably, drug-resistant strains of bacteria. The data on analogs of this compound highlight its potential as a scaffold for the development of new antimicrobial agents. Further research is warranted to synthesize and evaluate the specific efficacy of this compound against a broad panel of pathogens and to further elucidate its mechanism of action. The methodologies and comparative data presented in this guide provide a valuable resource for researchers dedicated to addressing the pressing challenge of antimicrobial resistance.

References

Benchmarking the Antioxidant Properties of N-(6-quinolinyl)thiourea Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the antioxidant potential of N-(6-quinolinyl)thiourea. While direct experimental data benchmarking this specific compound against standard antioxidants is not extensively available in the public domain, this document serves as a methodological blueprint. By presenting data from analogous thiourea derivatives and detailing standardized experimental protocols, we offer a robust framework for researchers to design and interpret studies on novel antioxidant compounds like this compound.

Thiourea derivatives are a class of compounds recognized for their diverse biological activities, including significant antioxidant potential.[1][2] These compounds are capable of mitigating the detrimental effects of oxidative stress, a key etiological factor in a myriad of pathological conditions.[3][4] The evaluation of their antioxidant efficacy is a critical step in the drug discovery and development pipeline.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of free radicals in a given assay.[5][6] A lower IC50 value is indicative of a higher antioxidant activity. The following tables present a hypothetical comparison of this compound with standard antioxidants, using representative data from studies on other thiourea derivatives to illustrate the benchmark.[7][8][9]

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µM)
This compound (Hypothetical) 55.0 ± 4.5
Ascorbic Acid (Standard)24.34 µg/mL[5]
α-Tocopherol (Standard)>100[7]
BHT (Standard)18.5 ± 1.2

Note: Data for this compound is hypothetical and serves as a placeholder for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µM)
This compound (Hypothetical) 8.5 ± 0.9
Trolox (Standard)2.93 µg/mL[5]
α-Tocopherol (Standard)1.52 ± 0.08[7]
BHT (Standard)2.05 ± 0.11[7]

Note: Data for this compound is hypothetical and serves as a placeholder for comparative purposes. Some thiourea derivatives have shown greater activity than standard antioxidants in the ABTS assay.[7]

Key Signaling Pathways in Oxidative Stress

Oxidative stress triggers a cascade of cellular signaling pathways as a defense mechanism and, when dysregulated, contributes to pathophysiology.[10][11] Reactive oxygen species (ROS) can modulate pathways such as the Keap1-Nrf2/ARE, NF-κB, and MAPK pathways.[3][12] The Keap1-Nrf2 pathway is a critical regulator of endogenous antioxidant responses, and its activation can induce the expression of antioxidant enzymes.[12] Understanding how novel compounds like this compound interact with these pathways is crucial for elucidating their mechanism of action.

G cluster_stress Cellular Stress cluster_pathway Keap1-Nrf2 Pathway cluster_response Cellular Response Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription of Cellular Protection Cellular Protection Antioxidant_Enzymes->Cellular Protection leads to G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare 0.1 mM DPPH in Methanol a2 Add 100 µL of DPPH Solution p1->a2 p2 Prepare Test Compound & Standard Dilutions a1 Add 100 µL of Sample/ Standard to 96-well plate p2->a1 a1->a2 a3 Incubate in Dark (30 min, RT) a2->a3 a4 Measure Absorbance at 517 nm a3->a4 d1 Calculate % Inhibition a4->d1 d2 Determine IC50 Value d1->d2

References

In Vivo Validation of In Vitro Findings for N-(6-quinolinyl)thiourea and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of N-(6-quinolinyl)thiourea and its closely related analogs, bridging the gap between preliminary laboratory findings and their validation in living organisms. Due to the limited availability of public data for this compound, this document utilizes experimental data from closely related quinoline-thiourea derivatives as representative examples for in vitro and in vivo performance. This guide aims to offer a framework for evaluating this class of compounds and to provide detailed experimental protocols to support further research.

Executive Summary

Quinoline-thiourea derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities. In vitro studies have highlighted their potential as antibacterial, urease inhibitory, and anticancer agents. This guide focuses on the in vivo validation of these promising in vitro findings, with a particular emphasis on the antibacterial efficacy of a representative quinoline-thiourea zinc ionophore against Staphylococcus aureus. By presenting a side-by-side comparison with standard therapeutic agents, we aim to provide a clear perspective on the potential of this compound class.

Data Presentation

In Vivo Antibacterial Activity

Table 1: In Vivo Efficacy of a Representative Quinoline-Thiourea Zinc Ionophore against Staphylococcus aureus

Compound/TreatmentAnimal ModelDosing RegimenEfficacy EndpointResultComparatorComparator Result
Quinoline-Thiourea Zinc IonophoreMurine Skin InfectionTopical ApplicationReduction in bacterial load (CFU/g of tissue)Significant reduction in bacterial countVancomycinStandard efficacy

Note: Specific quantitative data from the study is not publicly available, hence a qualitative description is provided.

In Vitro Activity Comparison

The following tables summarize the in vitro activity of representative quinoline-thiourea derivatives against various targets and compare them with standard inhibitors or drugs.

Table 2: In Vitro Antibacterial Activity

CompoundTarget OrganismMIC (µg/mL)ComparatorComparator MIC (µg/mL)
Representative Quinoline-Thiourea Derivative (TD4)Staphylococcus aureus (ATCC 29213)2[1][2][3]Vancomycin1.0[4]

Table 3: In Vitro Urease Inhibition

CompoundEnzyme SourceIC50 (µM)ComparatorComparator IC50 (µM)
Representative N-methyl quinolonyl thioureaJack Bean Urease1.83 ± 0.79[5]Acetohydroxamic Acid~27.0[6]
Thiourea~21.0[7][8][9]

Table 4: In Vitro Cytotoxicity

CompoundCell LineIC50 (µM)ComparatorComparator IC50 (µM)
Representative Disubstituted Thiourea DerivativeHeLaData not available for a direct quinoline analogDoxorubicin~0.125 - 2.66[10][11][12]

Experimental Protocols

In Vivo Staphylococcus aureus Skin Infection Model

This protocol is a generalized procedure for establishing a murine model of S. aureus skin infection to evaluate the efficacy of topical antibacterial agents.

Materials:

  • 6-8 week old female BALB/c mice

  • Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Anesthetic (e.g., isoflurane)

  • Hair clippers and depilatory cream

  • Sterile surgical scissors or biopsy punch

  • Test compound formulation (e.g., ointment)

  • Vehicle control

  • Phosphate Buffered Saline (PBS)

  • Sterile cotton swabs

Procedure:

  • Bacterial Culture: Inoculate S. aureus in TSB and incubate overnight at 37°C. The following day, dilute the culture to the desired concentration (e.g., 1 x 10⁸ CFU/mL) in sterile PBS.

  • Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum and apply depilatory cream to remove remaining hair.

  • Wounding and Infection: Create a full-thickness wound using sterile scissors or a biopsy punch. Inoculate the wound with a specific volume of the bacterial suspension (e.g., 10 µL).

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), topically apply the test compound, vehicle control, or a standard antibiotic to the wound.

  • Evaluation of Bacterial Load: At various time points post-treatment (e.g., 24, 48, and 72 hours), euthanize a subset of mice. Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions. Plate the dilutions on TSA plates and incubate overnight at 37°C.

  • Data Analysis: Count the number of colonies to determine the Colony Forming Units (CFU) per gram of tissue. Compare the bacterial load in the treated groups to the vehicle control group.

Experimental Workflow for In Vivo Antibacterial Efficacy Testing

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_eval Evaluation Bacterial_Culture Bacterial Culture (S. aureus) Infection Infection Bacterial_Culture->Infection Animal_Prep Animal Preparation (Anesthesia, Shaving) Wounding Wounding Animal_Prep->Wounding Wounding->Infection Treatment Treatment Application (Test Compound, Vehicle, Standard) Infection->Treatment Euthanasia Euthanasia & Tissue Excision Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Serial_Dilution Serial Dilution & Plating Homogenization->Serial_Dilution CFU_Counting CFU Counting Serial_Dilution->CFU_Counting

Caption: Workflow for the in vivo murine skin infection model.

In Vitro Urease Inhibition Assay (Berthelot Method)

This assay quantifies the amount of ammonia produced by the enzymatic action of urease on urea.

Materials:

  • 96-well microplate

  • Urease enzyme (e.g., from Jack Bean)

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Test compound and standard inhibitor (e.g., Acetohydroxamic acid)

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 25 µL of urease enzyme solution to each well and incubate for 15 minutes at 30°C.

  • Substrate Addition: Add 50 µL of urea solution to initiate the reaction and incubate for 30 minutes at 30°C.

  • Color Development: Add 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution to each well. Incubate for 20 minutes at 37°C for color development.

  • Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

Urease Inhibition Assay Workflow

G cluster_reaction Reaction Mixture cluster_detection Detection Test_Compound Test Compound Urease Urease Enzyme Test_Compound->Urease Urea Urea Substrate Urease->Urea Berthelot_Reagents Phenol-Nitroprusside & Alkaline Hypochlorite Urea->Berthelot_Reagents Absorbance Measure Absorbance (630 nm) Berthelot_Reagents->Absorbance

Caption: Workflow of the in vitro urease inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plate

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Test compound and standard drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and standard drug for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Action: Zinc Ionophore Activity

Certain quinoline-thiourea derivatives function as zinc ionophores, disrupting the intracellular zinc homeostasis in bacteria, which can lead to oxidative stress and ultimately cell death.

Zinc Ionophore Mechanism

G cluster_membrane Bacterial Cell Membrane QT Quinoline-Thiourea Intracellular_Zn Intracellular Zn²⁺ QT->Intracellular_Zn Transports across membrane Extracellular_Zn Extracellular Zn²⁺ Extracellular_Zn->QT Binds Oxidative_Stress Oxidative Stress Intracellular_Zn->Oxidative_Stress Increased concentration leads to Cell_Death Cell Death Oxidative_Stress->Cell_Death Induces

Caption: Proposed mechanism of antibacterial action via zinc ionophorisis.

Conclusion

The available data on quinoline-thiourea derivatives strongly suggest their potential as a versatile scaffold for the development of new therapeutic agents. The in vivo validation of antibacterial activity in a representative analog provides a compelling case for further investigation of this compound class. While direct experimental data for this compound is currently limited, the provided comparative framework and detailed protocols offer a solid foundation for researchers to conduct their own in vivo validation studies and contribute to a more comprehensive understanding of the therapeutic potential of these promising molecules. Future studies should focus on obtaining specific in vivo efficacy data for this compound and elucidating its precise mechanism of action.

References

Assessing the Selectivity of N-(6-quinolinyl)thiourea Derivatives as Urease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of N-(6-quinolinyl)thiourea and its derivatives for their intended biological target, the enzyme urease. Urease is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new therapeutics. This document objectively compares the performance of quinolinyl-thiourea based urease inhibitors with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Executive Summary

N,N-disubstituted thiourea derivatives featuring a quinolone moiety have emerged as potent inhibitors of urease. Several of these compounds exhibit significantly greater inhibitory activity than standard inhibitors such as thiourea and acetohydroxamic acid.[1][2][3] While their potency against urease is well-documented, a comprehensive understanding of their selectivity is crucial for their development as safe and effective drugs. This guide delves into the available data on their urease inhibitory activity, compares them with alternative inhibitors, and explores potential off-target effects based on the known broad-spectrum activity of quinoline and thiourea scaffolds.

Comparison of Urease Inhibitory Activity

The inhibitory potential of this compound derivatives against urease has been evaluated in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative quinolinyl-thiourea compounds and other classes of urease inhibitors.

Table 1: Urease Inhibitory Activity of Quinolonyl-Thiourea Derivatives

Compound IDStructureUrease IC50 (µM)Reference
5c N-methyl quinolonyl moiety with thiosemicarbazide phenyl terminal1.83 ± 0.79[2][3]
5a N-methyl quinolonyl moiety2.48 (approx.)[2]
5b N-methyl quinolonyl moiety2.15 (approx.)[2]
5f Unsubstituted quinolone moiety9.45 ± 0.08[2]
5g Unsubstituted quinolone moiety11.21 ± 0.27[2]

Table 2: Urease Inhibitory Activity of Alternative Inhibitors

Inhibitor ClassCompoundUrease IC50 (µM)Reference
Standard Inhibitors Thiourea21.00 ± 0.11 - 22.8 ± 1.31[2][4]
Acetohydroxamic Acid21.03 ± 0.94[2]
Thiourea Derivatives 1-(2'-(Phenylthio)phenylcarbamothioyl) octanamide (3c)10.65 ± 0.45[5]
N,N'-disubstituted thiourea (13)Competitive inhibitor (Ki = 8.6 µM)[4]
Metal-Based Inhibitors Copper (II) Complex (18)1.00
Nickel (II) Complex (21)1.17 ± 0.12
Natural Products QuercetinModerate to weak inhibition[6]

Selectivity Profile and Potential Off-Target Effects

Direct and comprehensive selectivity profiling of this compound based urease inhibitors against a broad panel of other enzymes is not extensively reported in the available literature. However, the known pharmacological activities of the quinoline and thiourea scaffolds suggest potential for off-target interactions.

  • Quinoline Derivatives: The quinoline core is a "privileged scaffold" in medicinal chemistry and is known to interact with a wide range of biological targets.[7] Quinoline-based compounds have been shown to inhibit various enzymes, including:

    • Kinases: Numerous quinoline derivatives are potent kinase inhibitors, with some approved as anticancer drugs.[8]

    • DNA-acting enzymes: Certain quinoline analogs can inhibit DNA methyltransferases, polymerases, and base excision repair glycosylases.[6][9]

    • Other enzymes: Inhibition of acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), glycogen synthase kinase 3-beta (GSK3β), and cyclooxygenases (COX-1/2) has also been reported for some quinoline derivatives.[8][10]

  • Thiourea Derivatives: The thiourea moiety can also contribute to off-target effects. Thiourea-containing compounds have been reported to inhibit other enzymes such as tyrosinase and to possess a broad range of biological activities including anticancer and antimicrobial effects.

Given this context, it is plausible that this compound derivatives may exhibit inhibitory activity against other enzymes, particularly kinases and DNA-modifying enzymes. The lack of specific selectivity data represents a significant knowledge gap and highlights the need for further investigation to fully assess the therapeutic potential of these compounds.

Experimental Protocols

In Vitro Urease Inhibition Assay (Berthelot Method)

This is a widely used colorimetric assay to determine the inhibitory activity of compounds against urease.

Principle: The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is directly proportional to the ammonia concentration and is measured spectrophotometrically at approximately 625 nm.

Materials:

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Thiourea)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of urease solution to each well, followed by the test compounds or standard inhibitor at various concentrations. Include a control group with the enzyme and solvent only (no inhibitor).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the urea substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Color Development: Stop the reaction and induce color development by adding the phenol and alkali reagents.

  • Absorbance Measurement: After a further incubation period for color development, measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the general toxicity of the inhibitor candidates against mammalian cells, providing an initial indication of their selectivity for the bacterial target.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed mammalian cells (e.g., a relevant cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC50 (half-maximal cytotoxic concentration) value.

Visualizations

Urease Inhibition and Potential Off-Target Pathways

G cluster_urease Intended Target: Urease Inhibition cluster_offtarget Potential Off-Target Pathways Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia + CO2 Urease->Ammonia Hydrolysis QuinolinylThiourea This compound QuinolinylThiourea->Urease Inhibition Quinoline_Scaffold Quinoline Scaffold QuinolinylThiourea->Quinoline_Scaffold Thiourea_Moiety Thiourea Moiety QuinolinylThiourea->Thiourea_Moiety Kinases Kinase Signaling DNA_Enzymes DNA Replication & Repair Other_Enzymes Other Enzymes (e.g., Tyrosinase, COX) Quinoline_Scaffold->Kinases Inhibition Quinoline_Scaffold->DNA_Enzymes Inhibition Thiourea_Moiety->Other_Enzymes Inhibition

Caption: Urease inhibition by this compound and potential off-target interactions.

Experimental Workflow for Urease Inhibitor Screening

G cluster_workflow Urease Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Enzyme and Inhibitor into 96-well plate A->B C Pre-incubate B->C D Add Substrate (Urea) to initiate reaction C->D E Incubate at 37°C D->E F Add Berthelot Reagents (Phenol & Hypochlorite) E->F G Incubate for Color Development F->G H Measure Absorbance (625 nm) G->H I Calculate % Inhibition and IC50 Value H->I

Caption: A generalized workflow for the in vitro urease inhibition assay.

Molecular Docking of a Quinolinyl-Thiourea Derivative in the Urease Active Site

G cluster_docking Hypothetical Binding Mode of a Quinolinyl-Thiourea Inhibitor Urease Urease Active Site Ni1 Ni2+ His_A Histidine Residue Ni1->His_A His_B Histidine Residue Ni1->His_B Wat Water Molecule Ni1->Wat Ni2 Ni2+ Asp Aspartic Acid Residue Ni2->Asp Ni2->Wat Inhibitor Quinolinyl-Thiourea Inhibitor->Ni1 Coordination Inhibitor->Ni2 Coordination Inhibitor->His_A H-bond Inhibitor->Asp H-bond

Caption: A diagram illustrating the potential binding interactions of a quinolinyl-thiourea inhibitor with the nickel ions and key amino acid residues in the active site of urease.

Conclusion

This compound derivatives represent a promising class of potent urease inhibitors with the potential for development as novel therapeutics for the treatment of infections caused by urease-producing bacteria. Their superior in vitro activity compared to standard inhibitors is a significant advantage. However, the lack of comprehensive selectivity data is a critical gap that needs to be addressed. The known promiscuity of the quinoline and thiourea scaffolds warrants a thorough investigation of their off-target effects to ensure a favorable safety profile. Future studies should focus on systematic selectivity profiling against a panel of relevant enzymes and further optimization of the chemical structure to enhance both potency and selectivity.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(6-quinolinyl)thiourea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper chemical waste management is paramount in a laboratory setting to ensure personnel safety and environmental protection. N-(6-quinolinyl)thiourea, a derivative of thiourea, should be treated as a hazardous substance due to the inherent risks associated with its parent compound. Thiourea is known to be harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1][2][3][4] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2][3][4]

Immediate Safety and Handling Precautions

Before beginning any process that involves this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective clothing is required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Face Protection: A face shield may be necessary depending on the scale of work.

  • Respiratory Protection: If there is a risk of dust formation or inhalation, a NIOSH/MSHA approved respirator should be used.[5]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing.[2][6]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[2][5]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse your mouth with water.[1][2][4]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]

**Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated waste is critical. The following steps provide a general guideline:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep it in its original container if possible, or a clearly labeled, sealed container.

  • Waste Collection:

    • Solid Waste: Carefully collect any solid this compound waste, minimizing dust generation. Place it into a suitable, labeled, and sealed container for disposal.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed waste container.

    • Solutions: Aqueous solutions containing this compound should be collected in a labeled, sealed container. Do not pour them down the drain.[3]

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials such as acids, strong oxidizing agents, and strong bases.[5]

    • The storage area should be cool, dry, and well-ventilated.[4]

  • Disposal:

    • All waste containing this compound must be disposed of as hazardous waste.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

    • Ensure that the waste is properly classified and labeled according to Department of Transportation (DOT) regulations. Thiourea is classified under UN3077, as an environmentally hazardous substance, solid, n.o.s.[1][5]

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains.

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material.

    • Place the collected material into a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

Quantitative Data for Thiourea

The following table summarizes key quantitative data for the parent compound, thiourea, which should be considered when assessing the risk of this compound.

Data PointValueSpeciesReference
Oral LD50 125 mg/kgRat[7]
LC50 (Inhalation) >195 mg/m³ (4 h)Rat[4]
log Pow (Octanol/Water Partition Coefficient) -0.92[1]
EC50 (Daphnia) 5.6 - 18.0 mg/l (48 h)Water flea[1]
EC50 (Algae) 6.8 mg/l (96 h)Green algae[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Storage cluster_3 Disposal Start Generation of this compound Waste Solid_Waste Solid Waste (powder, contaminated items) Start->Solid_Waste Liquid_Waste Liquid Waste (solutions) Start->Liquid_Waste Collect_Solid Collect in sealed, labeled container for solids Solid_Waste->Collect_Solid Collect_Liquid Collect in sealed, labeled container for liquids Liquid_Waste->Collect_Liquid Store_Waste Store in designated hazardous waste area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Dispose Arrange for pickup by certified hazardous waste vendor Store_Waste->Dispose End Proper Disposal Complete Dispose->End

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling N-(6-quinolinyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(6-quinolinyl)thiourea. The following safety guidelines are compiled from information on the parent compounds, thiourea and quinoline, and are intended to provide a comprehensive framework for safe handling. It is imperative to treat this compound with the utmost caution, assuming it may possess hazards associated with both parent molecules.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with procedural, step-by-step guidance to address specific operational questions.

Hazard Identification and Personal Protective Equipment (PPE)

Given the structures of thiourea and quinoline, this compound should be handled as a potentially hazardous substance. Thiourea is classified as harmful if swallowed, a suspected carcinogen, and suspected of damaging fertility or the unborn child.[1][2] Quinoline is also harmful if swallowed or in contact with skin, causes skin and eye irritation, and is a suspected mutagen and carcinogen.[3][4] Therefore, a comprehensive approach to personal protection is critical.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[5][6]Protects against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Butyl rubber).[5][7][8]Prevents skin contact, as the compound may be harmful and cause irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit.Minimizes skin exposure to the compound.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[5] If dust or aerosols are generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is recommended.Prevents inhalation of potentially harmful dust or vapors.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow Diagram

Figure 1. Experimental Workflow for Handling this compound prep Preparation - Assemble all necessary materials - Don PPE weigh Weighing - Perform in a chemical fume hood - Use appropriate weighing tools prep->weigh Proceed with caution dissolve Dissolution - Add solvent to the solid - Gentle agitation if necessary weigh->dissolve reaction Reaction - Conduct reaction in a closed system if possible - Monitor for any unexpected changes dissolve->reaction cleanup Work-up & Purification - Handle all materials as hazardous - Minimize aerosol generation reaction->cleanup waste Waste Disposal - Segregate waste streams - Dispose of according to institutional guidelines cleanup->waste Figure 2. Disposal Workflow for this compound Waste start Waste Generation - Solid & Liquid Waste - Contaminated PPE segregate Segregation - Separate solid, liquid, and sharp waste start->segregate solid_waste Solid Waste - Collect in a labeled, sealed container segregate->solid_waste liquid_waste Liquid Waste - Collect in a labeled, sealed, and compatible container segregate->liquid_waste ppe_waste Contaminated PPE - Double-bag and seal segregate->ppe_waste label Labeling - Clearly label all waste containers with contents and hazards solid_waste->label liquid_waste->label ppe_waste->label store Storage - Store in a designated hazardous waste accumulation area label->store dispose Final Disposal - Arrange for pickup by certified hazardous waste disposal service store->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.